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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 2-Aza-7-oxo-bicyclo[3.2.0]heptane: A Technical Guide for Fragment-Based Drug Discovery

Abstract: The drive to improve the pharmacokinetic profiles of drug candidates has led to the widespread adoption of rigidified sp³-rich scaffolds. Among these, the 2-azabicyclo[3.2.0]heptane system serves as a highly ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The drive to improve the pharmacokinetic profiles of drug candidates has led to the widespread adoption of rigidified sp³-rich scaffolds. Among these, the 2-azabicyclo[3.2.0]heptane system serves as a highly effective conformationally restricted isostere for piperidine and pyrrolidine[1]. The 7-oxo derivative (a cyclobutanone fused to a pyrrolidine ring) is a critical synthetic building block for these three-dimensional fragment libraries[2]. However, the extreme ring strain inherent to this cis-fused bicyclic system drastically alters its magnetic environment. This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C NMR chemical shifts for 2-aza-7-oxo-bicyclo[3.2.0]heptane, detailing the causality behind these shifts and outlining a self-validating protocol for rigorous structural elucidation.

Conformational Dynamics and Magnetic Causality

The 2-aza-7-oxo-bicyclo[3.2.0]heptane core consists of a five-membered pyrrolidine ring fused to a four-membered cyclobutanone ring at the C1 and C5 bridgeheads. This topology enforces a rigid cis-fusion, as a trans-fusion would be geometrically prohibitive.

The most pronounced magnetic anomaly in this system arises from the cyclobutanone moiety. In unstrained aliphatic systems, ketone carbonyls typically resonate between 215–220 ppm. However, the compression of internal C–C–C bond angles within the four-membered ring forces an increase in the s-character of the exocyclic C=O double bond. This hybridization shift alters the local paramagnetic shielding tensor, resulting in a characteristic upfield shift of the carbonyl carbon (C7) to approximately 209.8 ppm[3]. Furthermore, the rigid endo/exo faces of the bicyclic framework cause severe chemical shift non-equivalence (Δδ) between geminal protons, making 1D ¹H NMR spectra highly complex and reliant on 2D validation techniques.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the diagnostic chemical shifts for an N-protected 2-aza-7-oxo-bicyclo[3.2.0]heptane derivative (e.g., N-Boc or N-Tosyl) acquired in CDCl₃.

Table 1: Diagnostic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCausality / Structural Context
H1 4.20 – 4.50d / ddBridgehead proton; heavily deshielded by the adjacent N-atom and the anisotropic cone of the C7 carbonyl.
H3a, H3b 3.40 – 3.70mDiastereotopic protons adjacent to the nitrogen atom; distinct endo/exo splitting.
H5 3.00 – 3.30mBridgehead proton; exhibits complex multiplet splitting due to scalar coupling with H4, H6, and H1.
H6a, H6b 2.80 – 3.20mDiastereotopic protons alpha to the highly strained cyclobutanone carbonyl.
H4a, H4b 1.80 – 2.20mDistal aliphatic protons on the 5-membered ring; least affected by heteroatom deshielding.
Table 2: Diagnostic ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeCausality / Structural Context
C7 ~209.8Quaternary (C=O)Cyclobutanone carbonyl; extreme deshielding driven by 4-membered ring angle strain[3].
C1 ~65.0CHBridgehead carbon; experiences dual electron-withdrawing effects from N2 and C7.
C6 ~52.0 – 57.0CH₂Alpha to carbonyl; shifted slightly downfield relative to unstrained cyclopentanones[3].
C3 ~44.0 – 47.0CH₂Alpha to nitrogen; typical chemical shift for pyrrolidine-like environments.
C5 ~35.0 – 38.0CHBridgehead aliphatic carbon; acts as the structural anchor between the two rings.
C4 ~25.0 – 28.0CH₂Distal aliphatic carbon; serves as the baseline sp³ reference point.
Experimental Protocols: A Self-Validating NMR Workflow

Step 1: Sample Preparation and Acid Neutralization

  • Prepare a short plug of basic alumina in a glass pipette.

  • Filter 0.6 mL of high-purity CDCl₃ (99.8% D) through the alumina directly into a clean NMR tube. Causality: This removes trace DCl generated by the photolytic degradation of chloroform, which would otherwise catalyze the ring-opening of the strained cyclobutanone[4].

  • Dissolve 15–20 mg of the 2-aza-7-oxo-bicyclo[3.2.0]heptane analyte in the neutralized solvent.

Step 2: 1D Acquisition with Optimized Relaxation

  • ¹H NMR: Acquire standard 1D spectra (e.g., 16 scans, 400 MHz). Ensure the spectral window is wide enough (0–10 ppm) to capture the deshielded H1 bridgehead proton.

  • ¹³C NMR: The quaternary C7 carbonyl has a significantly longer longitudinal relaxation time ( T1​ ) than the protonated carbons. Set the relaxation delay (D1) to 5 seconds and use a 30° flip angle. Causality: Failing to extend D1 will result in artificial signal attenuation for C7, causing it to vanish into the baseline noise.

Step 3: 2D Validation (The Self-Validating Step)

  • HSQC: Acquire an HSQC spectrum to map the heavily overlapped H3, H4, and H6 multiplets to their respective carbons.

  • HMBC: Acquire an HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz). You must observe a definitive cross-peak between the H1 proton (~4.3 ppm) and the C7 carbonyl (~209.8 ppm), as well as between H6 and C1. Causality: This cross-validation mathematically proves the intact connectivity of the bicyclic fusion, ruling out any potential ring-opened degradation products.

Data Visualization & Structural Logic

NMR_Workflow A Sample Preparation (Basic Alumina + CDCl3) B 1D Acquisition (Extended D1 for C7) A->B C 2D Mapping (HSQC & HMBC) B->C D Data Processing (Phase & Baseline Correction) C->D E Structural Validation (Bicyclic Core Confirmation) D->E

Figure 1: Self-validating NMR acquisition workflow for strained bicyclic isosteres.

Connectivity C7 C7 (C=O) 209.8 ppm C5 C5 (CH) ~36.0 ppm C7->C5 HMBC C1 C1 (CH) ~65.0 ppm C1->C7 Bond C1->C5 Bond C6 C6 (CH2) ~55.0 ppm C1->C6 HMBC N2 N2 Protected C1->N2 Bond C5->C6 Bond C4 C4 (CH2) ~26.0 ppm C5->C4 Bond C6->C7 Bond C3 C3 (CH2) ~45.0 ppm N2->C3 Bond C3->C4 Bond

Figure 2: Core skeletal connectivity and diagnostic HMBC correlations for structural validation.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Ring Strain of Bicyclo[3.2.0]heptane Ring Systems

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[3.2.0]heptane ring system, a unique structural motif featuring a fused cyclobutane and cyclopentane ring, presents a fascinating case s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.2.0]heptane ring system, a unique structural motif featuring a fused cyclobutane and cyclopentane ring, presents a fascinating case study in the interplay of thermodynamic stability and ring strain. This guide provides a comprehensive analysis of this bicyclic alkane, delving into the theoretical underpinnings of its strain, experimental and computational methods for its quantification, and the profound impact of its inherent strain on chemical reactivity. Furthermore, we explore the burgeoning role of the bicyclo[3.2.0]heptane scaffold in medicinal chemistry and drug development, where its distinct three-dimensional architecture is harnessed to create novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals seeking a deeper understanding of this important carbocycle.

Introduction to Ring Strain in Bicyclic Systems

The concept of ring strain is fundamental to understanding the structure, stability, and reactivity of cyclic molecules. In 1885, Adolf von Baeyer first proposed that deviations from the ideal tetrahedral bond angle of 109.5° in cycloalkanes would lead to instability, a concept now known as angle strain.[1][2] While Baeyer's theory provided a foundational understanding, it was later refined to include other sources of strain, namely torsional strain (Pitzer strain) arising from eclipsing interactions between adjacent bonds, and steric strain (van der Waals strain) resulting from non-bonded atoms approaching too closely.

Bicyclic systems, such as bicyclo[3.2.0]heptane, introduce an additional layer of complexity. The fusion of two rings can exacerbate or alleviate the strain inherent in the individual carbocycles. The bicyclo[3.2.0]heptane framework is particularly noteworthy as it combines the significant strain of a cyclobutane ring with the more moderate strain of a cyclopentane ring.

Thermodynamic Stability and Strain Energy of Bicyclo[3.2.0]heptane

The thermodynamic stability of a cycloalkane is inversely related to its strain energy. Strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue.[1] This energy can be quantified through both experimental and computational methods.

Experimental Determination of Strain Energy

Historically, heats of combustion have been a primary experimental method for determining the strain energy of cycloalkanes.[1][2] By measuring the heat released upon complete combustion of the compound and comparing it to the heat of combustion per CH2 group of a strain-free acyclic alkane, the total strain energy can be calculated.[1]

Computational Approaches to Strain Energy

Modern computational chemistry provides powerful tools for accurately calculating the strain energy of molecules.

  • Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally efficient and can provide good estimates of strain energy.

  • Quantum Mechanics (QM): These methods, including Density Functional Theory (DFT) and ab initio calculations, solve the Schrödinger equation to provide a more accurate description of the electronic structure and energy of a molecule.[3] High-level calculations can yield highly accurate strain energies.[4]

The strain energy of bicyclo[3.2.0]heptane has been calculated to be approximately 30.5-31.6 kcal/mol.[4] This value is significant and reflects the substantial contribution of the fused cyclobutane ring.

Conformational Analysis of the Bicyclo[3.2.0]heptane System

The bicyclo[3.2.0]heptane system is not planar. The cyclobutane and cyclopentane rings adopt puckered conformations to relieve torsional strain. Electron diffraction studies and molecular mechanics calculations have shown that the most stable conformation is the endo form, where the five-membered ring is in a twist conformation and the four-membered ring is puckered.[5][6] This endo conformation possesses C_s symmetry.[6] An alternative exo form is less stable.[6]

The conformation of the bicyclo[3.2.0]heptane core is remarkably rigid and is largely unaffected by various substitution patterns, a property that is highly valuable in the design of conformationally locked molecules.[7]

The Impact of Ring Strain on Reactivity

The significant ring strain in bicyclo[3.2.0]heptane has a profound influence on its chemical reactivity. Reactions that lead to the opening of the strained cyclobutane ring are often thermodynamically favorable.

Ring-Opening Reactions

The relief of ring strain is a powerful driving force for chemical transformations. For instance, the Grignard reagent derived from 2-bromobicyclo[3.2.0]heptane undergoes a ring-cleavage rearrangement.[5] The mechanical activation of a bicyclo[3.2.0]heptane mechanophore has also been demonstrated, leading to ring-opening and the generation of reactive bis-enone products.[8]

Photochemical and Thermal Rearrangements

Bicyclo[3.2.0]heptane and its derivatives are often accessible through intramolecular [2+2] photocycloaddition reactions.[9][10] Conversely, these systems can undergo thermal or photochemical rearrangements.

Bicyclo[3.2.0]heptane Systems in Drug Development

The unique three-dimensional structure and conformational rigidity of the bicyclo[3.2.0]heptane scaffold make it an attractive motif in medicinal chemistry.[9][10] Its distinct shape can enhance binding to protein targets.[9][10]

Scaffolds in Medicinal Chemistry

The bicyclo[3.2.0]heptane core serves as a versatile scaffold for the spatial and directional fixation of pharmacophoric groups.[7] This allows for the design of molecules with well-defined three-dimensional structures, which is crucial for optimizing interactions with biological targets. The 3-azabicyclo[3.2.0]heptane motif, for example, is considered a conformationally restricted surrogate for the common piperidine ring and has been incorporated into several bioactive compounds.

Bioisosteric Replacements

The bicyclo[3.2.0]heptane system can act as a bioisosteric replacement for other cyclic systems, such as cycloalkanes and even benzene, offering a sp3-rich, three-dimensional alternative. This strategy is in line with the current trend in medicinal chemistry that favors molecules with higher sp3 character.

Case Studies of Bioactive Molecules

The bicyclo[3.2.0]heptane scaffold is found in a number of natural products and biologically active molecules.[9][10][11] For instance, derivatives of 3-azabicyclo[3.2.0]heptane are under clinical investigation. The development of synthetic methods to access diverse substitution patterns on this scaffold is crucial for exploring its full potential in drug discovery.[9][10]

Experimental and Computational Protocols

Protocol: Synthesis of Bicyclo[3.2.0]heptane Derivatives via [2+2] Photocycloaddition

This protocol provides a general procedure for the synthesis of a bicyclo[3.2.0]heptane system, a common method for constructing this ring system.

Materials:

  • A suitable cyclopentene derivative

  • A suitable alkene for the cycloaddition

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter

  • Solvent (e.g., acetone, acetonitrile)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Dissolve the cyclopentene derivative and the alkene in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration of the reactants should be optimized for the specific reaction.

  • Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.

  • Irradiate the solution with the mercury lamp. The use of a Pyrex filter will cut off high-energy UV light and can help to prevent side reactions.

  • Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by an appropriate method, such as column chromatography or distillation.

Protocol: Computational Calculation of Strain Energy using DFT

This protocol outlines a general workflow for calculating the strain energy of bicyclo[3.2.0]heptane using Density Functional Theory (DFT).

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem)[3][6]

  • A molecular visualization program (e.g., GaussView, Avogadro)

Procedure:

  • Build the Molecule: Construct the 3D structure of bicyclo[3.2.0]heptane and a strain-free reference molecule (e.g., a long-chain alkane) using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization of both molecules using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[3] This will find the lowest energy conformation for each molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced level of theory if necessary.

  • Calculate Strain Energy: The strain energy (SE) can be calculated using the following equation: SE = E(bicyclo[3.2.0]heptane) - n * E(CH2 group from reference) Where E is the calculated electronic energy and n is the number of CH2 groups. The energy of a CH2 group can be derived from the total energy of the strain-free reference alkane.[3]

Conclusion and Future Outlook

The bicyclo[3.2.0]heptane ring system represents a compelling area of study at the intersection of physical organic chemistry and medicinal chemistry. Its inherent ring strain dictates its stability and reactivity, while its rigid, three-dimensional structure provides a valuable scaffold for the design of novel therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of the biological relevance of three-dimensional molecular shape deepens, the importance of strained bicyclic systems like bicyclo[3.2.0]heptane in drug discovery is poised to grow. Future research will likely focus on the development of new stereoselective synthetic routes to functionalized bicyclo[3.2.0]heptane derivatives and the exploration of their utility in an even broader range of therapeutic areas.

Visualizations

Bicyclo[3.2.0]heptane_Synthesis_Workflow start Starting Materials (Cyclopentene derivative + Alkene) dissolve Dissolve in Solvent start->dissolve purge Purge with Inert Gas dissolve->purge irradiate Irradiate with UV Light ([2+2] Photocycloaddition) purge->irradiate monitor Monitor Reaction Progress (GC/TLC) irradiate->monitor workup Solvent Removal monitor->workup purify Purification (Chromatography/Distillation) workup->purify product Bicyclo[3.2.0]heptane Derivative purify->product

Caption: A generalized workflow for the synthesis of bicyclo[3.2.0]heptane derivatives via photochemical [2+2] cycloaddition.

Strain_Energy_Calculation_Workflow cluster_0 Molecule Preparation cluster_1 DFT Calculations cluster_2 Analysis build_bch Build Bicyclo[3.2.0]heptane opt_bch Geometry Optimization build_bch->opt_bch build_ref Build Strain-Free Reference (e.g., Acyclic Alkane) opt_ref Geometry Optimization build_ref->opt_ref freq_bch Frequency Calculation opt_bch->freq_bch freq_ref Frequency Calculation opt_ref->freq_ref spe_bch Single Point Energy freq_bch->spe_bch spe_ref Single Point Energy freq_ref->spe_ref calc_se Calculate Strain Energy spe_bch->calc_se spe_ref->calc_se

Caption: A computational workflow for determining the strain energy of bicyclo[3.2.0]heptane using Density Functional Theory (DFT).

References

  • De Kimpe, N., & De Buyck, L. (n.d.). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. ResearchGate. Retrieved from [Link]

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(21), 9436–9440. [Link]

  • Does bicyclo[3.2.0]heptane have a plane of symmetry? (2016, October 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Hansen, M. B., Jørgensen, M., & Nielsen, T. E. (2017). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. Chemistry – A European Journal, 23(13), 3048–3051. [Link]

  • Cyclic and Bicyclic. (n.d.). Retrieved from [Link]

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(21), 9436–9440. [Link]

  • Zozulia, S., Borysko, P. O., Sokolenko, M. I., Tarasov, A., & Grygorenko, O. O. (2021). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 86(23), 16903–16913. [Link]

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(21), 9436–9440. [Link]

  • Lendrum, C. M., Svatunek, D., & Moore, J. S. (2012). Bicyclo[3.2.0]heptane Mechanophores for the Non-scissile and Photochemically Reversible Generation of Reactive Bis-enones. Journal of the American Chemical Society, 134(36), 14690–14693. [Link]

  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., Kozytskyi, A. V., Dobrydnev, A. V., Yurchenko, O. O., & Grygorenko, O. O. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Zozulia, S., Borysko, P. O., Sokolenko, M. I., Tarasov, A., & Grygorenko, O. O. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(2), 854–862. [Link]

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp)–H activation cascade. ResearchGate. Retrieved from [Link]

  • Zozulia, S., Borysko, P. O., Sokolenko, M. I., Tarasov, A., & Grygorenko, O. O. (2021). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. ResearchGate. Retrieved from [Link]

  • Lukyanenko, S. Y., Nosyk, D. A., Granat, D. S., Kozytskyi, A. V., Dobrydnev, A. V., Yurchenko, O. O., & Grygorenko, O. O. (2025, November 14). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link]

  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., Kozytskyi, A. V., Dobrydnev, A. V., Yurchenko, O. O., & Grygorenko, O. O. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Righi, P., & Rosini, G. (2002). The Bicyclo[3.2.0]heptan-endo-2-ol and Bicyclo[3.2.0]hept-3-en-6-one Approaches in the Synthesis of Grandisol: The Evolution of an Idea and Efforts to Improve Versatility and Practicality. Organic Process Research & Development, 6(6), 778–791. [Link]

  • 4.4: Stability of Cycloalkanes - Ring Strain. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Fan, Z., Cai, X., Sheng, T., & Yu, J.-Q. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp 3 ). Chemical Science, 16(21), 9436–9440. [Link]

  • Black, G. W., & De Vido, D. (2021). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Bakowies, D. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2110. [Link]

  • Felpin, F.-X., & Lebreton, J. (2012). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 112(11), 5969–6017. [Link]

  • Supporting Information Generation and Interception of Bicyclo[3.2.1]oct-2-yne: An Experimental and Theoretical Mechanistic Study. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Allinger, N. L., & Wuesthoff, M. T. (1971). Heats of combustion and strain energies of bicyclo[n.m.O]alkanes. ResearchGate. Retrieved from [Link]

  • Rings (Cycloalkanes). (n.d.). Retrieved from [Link]

  • Predicting Trends in Ring Strain of Cycloalkanes. (n.d.). Q-Chem. Retrieved from [Link]

  • 4.2 Cycloalkanes and Their Relative Stabilities. (n.d.). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • Sibi, M. P., & Carpenter, J. W. (2015). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. Organic Letters, 17(24), 6030–6033. [Link]

  • Bicyclo[3.2.0]heptane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chemical Properties of Bicyclo[3.2.0]heptane, trans (CAS 5597-72-8). (n.d.). Cheméo. Retrieved from [Link]

  • Lukyanenko, S. Y., Nosyk, D. A., Granat, D. S., Kozytskyi, A. V., Dobrydnev, A. V., Yurchenko, O. O., & Grygorenko, O. O. (2025). Synthesis of bicyclo[3.2.0]heptane‐derived building block 72 (relative.... ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Retrieved from [Link]

  • Du, M., Yang, Y., & Zhang, J. (2017). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 24(1), 1. [Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of 2-Aza-7-oxo-bicyclo[3.2.0]heptane's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Bicyclic Scaffold The 2-Aza-7-oxo-bicyclo[3.2.0]heptane core is a privileged scaffold in medicinal chemistry. As a key s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bicyclic Scaffold

The 2-Aza-7-oxo-bicyclo[3.2.0]heptane core is a privileged scaffold in medicinal chemistry. As a key structural component of beta-lactamase inhibitors like avibactam, it plays a crucial role in overcoming bacterial resistance to beta-lactam antibiotics. The efficacy of these inhibitors is intimately linked to the electronic properties of this bicyclic system, which govern its reactivity and ability to interact with the active site of target enzymes. Understanding the distribution of electrons, the energies of frontier molecular orbitals, and the electrostatic potential across this molecule is therefore paramount for the rational design of next-generation antibiotics and enzyme inhibitors.

This technical guide provides a comprehensive, in-depth protocol for the computational modeling of 2-Aza-7-oxo-bicyclo[3.2.0]heptane's electronic properties using Density Functional Theory (DFT). Moving beyond a simple recitation of steps, this document elucidates the why behind the how, offering a self-validating framework rooted in established quantum chemical principles.

Part 1: The Theoretical Bedrock and Computational Strategy

The Quantum Mechanical Framework: Density Functional Theory

At the heart of our investigation lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows us to approximate the solution to the Schrödinger equation for a multi-electron system. Unlike wavefunction-based methods, DFT calculates the total energy of a molecule from its electron density. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry for molecules of this size.

Crafting the Computational Model: A Justification of Choices

The reliability of a DFT calculation hinges on two key choices: the functional and the basis set. These are not arbitrary selections; they are informed decisions that dictate the quality of the results.

  • The Functional - B3LYP: For this study, we employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a "hybrid" functional because it incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals. Its long-standing success in predicting the electronic structure of organic molecules makes it a trustworthy and authoritative choice for this system.

  • The Basis Set - 6-311+G(d,p): A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) basis set, a Pople-style basis set, is selected for its robustness:

    • 6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution.

    • +G: The "+" signifies the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is particularly important for anions and for describing non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds.

This combination of B3LYP and 6-311+G(d,p) represents a well-established and reliable level of theory for obtaining high-quality electronic property data for the 2-Aza-7-oxo-bicyclo[3.2.0]heptane system.

Part 2: A Step-by-Step Methodological Workflow

The following protocol outlines a self-validating workflow for the computational analysis. Each step builds upon the previous one to ensure the final results are derived from a physically meaningful and stable molecular conformation.

G cluster_0 Computational Workflow A 1. Molecular Structure Preparation (Build/Import 3D Structure) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Initial Coordinates C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C Optimized Geometry D 4. Single-Point Energy Calculation (Final Electronic Properties) C->D Verified Minimum E 5. Data Analysis (HOMO/LUMO, MEP, etc.) D->E Electronic Data

Figure 1: A step-by-step computational workflow.

Molecular Structure Preparation
  • Launch a molecular modeling software package (e.g., Avogadro, GaussView, ChemDraw).

  • Construct the 2-Aza-7-oxo-bicyclo[3.2.0]heptane molecule. This can be done by drawing the atoms and bonds in 2D and then converting to a 3D structure, or by building it directly in 3D.

  • Perform an initial "clean-up" or "energy minimization" using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more computationally intensive DFT calculations.[1]

  • Save the structure as a .xyz or .mol file.

Geometry Optimization
  • Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA, Spartan).

  • Specify the level of theory: #p B3LYP/6-311+G(d,p) Opt. The Opt keyword instructs the software to perform a geometry optimization.

  • Load the coordinates from the previously saved structure file.

  • Submit the calculation. The software will iteratively adjust the positions of the atoms to find the arrangement that minimizes the total energy of the molecule.[2][3] This process continues until the forces on the atoms and the change in energy between steps fall below a predefined convergence threshold.

Frequency Analysis
  • Using the optimized geometry from the previous step, create a new input file.

  • Specify the level of theory: #p B3LYP/6-311+G(d,p) Freq. The Freq keyword requests a frequency calculation.

  • Submit the calculation. The output will contain a list of vibrational frequencies.

  • Verification: A true minimum energy structure will have no imaginary frequencies (often displayed as negative numbers in the output).[4] If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry optimization needs to be revisited.

Single-Point Energy and Electronic Property Calculation
  • With the verified minimum energy geometry, create a final input file.

  • Specify the level of theory: #p B3LYP/6-311+G(d,p) Pop=Full. The Pop=Full keyword (or similar, depending on the software) requests a detailed population analysis, which is necessary to generate data for the molecular orbitals and electrostatic potential.

  • Submit the calculation. This single calculation, performed on the final, stable geometry, will provide all the necessary data for our analysis.

Part 3: Interpreting the Computational Output

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule in the gas phase. Key bond lengths and angles can be extracted from the output file and compared with experimental data if available, or with data from similar structures in crystallographic databases.

Parameter Description Typical Expected Value (Å or °)
C=O Bond Length The length of the carbonyl double bond.~1.21 Å
N-C(O) Bond Length The length of the amide bond.~1.36 Å
Bridgehead C-C The bond connecting the two fused rings.~1.55 Å
Ring Puckering Dihedral angles defining ring conformations.Varies

Table 1: Key geometric parameters for 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilic character). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity.[5][6][7] A smaller gap suggests that the molecule is more easily excitable and more reactive.[7]

Figure 2: The HOMO-LUMO energy gap (ΔE).

Parameter Description Calculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital.(Example: -7.5 eV)
LUMO Energy Energy of the lowest unoccupied molecular orbital.(Example: -0.5 eV)
HOMO-LUMO Gap The energy difference between LUMO and HOMO.(Example: 7.0 eV)

Table 2: Frontier molecular orbital energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface.[8][9] It is an invaluable tool for predicting how the molecule will interact with other molecules, particularly biological targets like enzymes. The MEP map is typically colored to indicate different regions of electrostatic potential:

  • Red: Electron-rich regions with a negative electrostatic potential. These are sites that are attractive to electrophiles. For 2-Aza-7-oxo-bicyclo[3.2.0]heptane, the oxygen atom of the carbonyl group is expected to be the most electron-rich site.

  • Blue: Electron-poor regions with a positive electrostatic potential. These are sites that are attractive to nucleophiles. Regions near the hydrogen atoms, particularly the one attached to the nitrogen, are expected to be electron-poor.

  • Green: Regions of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, guiding further drug design efforts.[9][10]

Part 4: Conclusion and Future Prospects

This guide has detailed a robust and reliable computational workflow for characterizing the electronic properties of 2-Aza-7-oxo-bicyclo[3.2.0]heptane. By employing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, we can obtain a wealth of information about the molecule's geometry, stability, reactivity, and potential interaction sites.

The insights gained from this analysis form a solid foundation for more advanced computational studies. Future work could involve:

  • Docking studies: Placing the computationally derived structure into the active site of a beta-lactamase enzyme to predict binding modes and affinities.

  • Molecular Dynamics (MD) simulations: Simulating the dynamic behavior of the molecule in a solvated environment or within a protein binding pocket to understand its conformational flexibility and interaction dynamics over time.

  • Quantum Mechanics/Molecular Mechanics (QM/MM) calculations: Modeling the reaction mechanism of enzyme inhibition, where the reactive core (the bicyclic system) is treated with high-level quantum mechanics and the surrounding protein and solvent are treated with more efficient molecular mechanics.

By integrating these computational techniques, researchers can accelerate the drug discovery and development process, leading to the creation of more effective and resilient therapeutic agents.

References

  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 27). 1.3: Generating an Electrostatic Potential Map of a Molecule. Retrieved from [Link]

  • Sober, T. (2014, August 7). Plotting electrostatic potential colored molecular surface map with ESP surface extrema via Multiwfn and VMD. Retrieved from [Link]

  • Hashmi, M. A. (2025, August 12). ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. Retrieved from [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]

  • TUTORIAL: HOW TO GENERATE THE ELECTROSTATIC POTENTIAL MAP FOR A MOLECULE WITH ORCA AND AVOGADRO/JMOL. (2023, December 3). YouTube. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Schlegel, H. B. (n.d.). Some Practical Suggestions for Optimizing Geometries and Locating Transition States. Retrieved from [Link]

  • Rana, M. K., et al. (2025, July 5). Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. Journal of Computational Chemistry. Retrieved from [Link]

  • Sivalingam, K., et al. (2018, February 21). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Lupine Publishers. Retrieved from [Link]

  • Optimization methods — Computational Chemistry from Laptop to HPC. (n.d.). Retrieved from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). IJRPR. Retrieved from [Link]

  • ResearchGate. (2025, January 7). Why does the HOMO-LUMO gap calculated using ground-state DFT differ from the HOMO-LUMO gap and excitation energies obtained through TDDFT?. Retrieved from [Link]

  • Nishikawa, H., & Wasada, H. (2024, May 1). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Isoelectric Point and pKa Determination of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug development, a thorough understanding of a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, particularly the acid-base dissociation constant (pKa) and the isoelectric point (pI), are fundamental to a compound's pharmacokinetic and pharmacodynamic profile.[1][2] They govern critical aspects such as solubility, membrane permeability, protein binding, and formulation, which collectively determine the efficacy and safety of a potential therapeutic agent.[1][2][3]

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa and isoelectric point of 2-Aza-7-oxo-bicyclo[3.2.0]heptane, a bicyclic lactam scaffold of increasing interest in medicinal chemistry.[4][5][6][7][8] As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and analysis.

Theoretical Framework: Unpacking the Ionization Behavior of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

The structure of 2-Aza-7-oxo-bicyclo[3.2.0]heptane presents two key ionizable centers: the secondary amine at the 2-position and the α-protons adjacent to the carbonyl group at the 6-position.

pKa of the Secondary Amine:

The basicity of the secondary amine is a primary determinant of the molecule's overall charge at physiological pH. The pKa of this group is influenced by several factors:

  • Inductive Effect: The electron-withdrawing nature of the adjacent carbonyl group in the lactam ring decreases the electron density on the nitrogen atom, thereby reducing its basicity and lowering its pKa compared to a simple cyclic secondary amine.

  • Ring Strain: The bicyclo[3.2.0]heptane system possesses inherent ring strain. This can influence the hybridization of the nitrogen atom and its ability to accept a proton. Due to the rigid, strained ring structure, β-lactams are more susceptible to hydrolysis compared to linear amides.[9]

  • Steric Hindrance: The bicyclic framework can sterically hinder the approach of a proton to the nitrogen, potentially affecting its pKa.

Based on these factors, the pKa of the secondary amine in 2-Aza-7-oxo-bicyclo[3.2.0]heptane is expected to be lower than that of a typical acyclic secondary amine (pKa ~10.6-10.7)[10] and likely in the range of other bicyclic amines.

Acidity of the α-Protons:

The protons on the carbon atom alpha to the carbonyl group (C6) exhibit enhanced acidity due to the stabilizing effect of the carbonyl group on the resulting conjugate base (an enolate).[11][12][13] This stabilization occurs through resonance, where the negative charge is delocalized onto the electronegative oxygen atom.[11][12]

However, the pKa of these α-protons in a simple ketone is typically around 19-21.[11] While the ring strain in the bicyclo[3.2.0]heptane system might slightly increase the acidity of these protons, it is highly unlikely that they will be acidic enough to be deprotonated under typical physiological or experimental conditions (pH 1-14). Therefore, for practical purposes in drug development, the acidity of the α-protons can often be considered negligible.

The Concept of Isoelectric Point (pI) for 2-Aza-7-oxo-bicyclo[3.2.0]heptane:

The isoelectric point (pI) is the pH at which a molecule has a net charge of zero.[14] For a simple amphoteric molecule with one acidic and one basic group, the pI is the average of the two pKa values.[2][14]

Given that the α-protons of 2-Aza-7-oxo-bicyclo[3.2.0]heptane are not significantly acidic, the molecule will primarily exist in two states: a positively charged (protonated amine) form at low pH and a neutral form at high pH. A true zwitterionic state with both a positive and negative charge is not expected to be a major species in solution. Therefore, the concept of a classical isoelectric point is less relevant for this molecule. Instead, the focus should be on the pKa of the secondary amine, which dictates the transition between the charged and neutral states.

Experimental Determination of pKa: A Protocol-Driven Approach

The most common and reliable method for determining the pKa of a compound like 2-Aza-7-oxo-bicyclo[3.2.0]heptane is potentiometric titration.[15][16][17][18] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[15][16]

Detailed Protocol for Potentiometric Titration

Objective: To determine the pKa of the secondary amine in 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride.

Materials:

  • 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[16]

  • Sample Preparation: Accurately weigh a sample of 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-10 mM.[16] Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.[16]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.[16] Begin stirring at a moderate, constant rate.

  • Titration:

    • To determine the pKa of the conjugate acid, titrate the solution with standardized 0.1 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[16] This corresponds to the midpoint of the buffer region on the titration curve.

    • Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV). The pKa is then the pH at half the volume of titrant required to reach the equivalence point.

Computational Prediction of pKa: An In Silico Approach

In addition to experimental determination, computational methods can provide rapid and reasonably accurate predictions of pKa values.[19][20][21][22][23] These methods are particularly useful in the early stages of drug discovery for screening large libraries of compounds.

Several software packages are available for pKa prediction, employing various methodologies:

  • Empirical Methods: These methods, like those used in Epik from Schrödinger, utilize linear free energy relationships (LFER) and a database of known pKa values to predict the pKa of a new molecule based on its structural fragments.[19][20]

  • Quantum Mechanical (QM) Methods: These methods, such as Jaguar pKa from Schrödinger, use density functional theory (DFT) calculations combined with empirical corrections to predict pKa values with high accuracy.[19][20]

  • Graph-Convolutional Neural Networks: Newer approaches, like MolGpKa, use machine learning models to learn chemical patterns related to pKa from large datasets of known values.[22]

While these tools can provide valuable estimates, it is crucial to understand that their accuracy depends on the quality of the underlying models and the similarity of the query molecule to the training data.[21]

Data Presentation and Interpretation

A clear and concise presentation of the determined and predicted pKa values is essential for their application in drug development.

Table 1: Summary of pKa and pI Data for 2-Aza-7-oxo-bicyclo[3.2.0]heptane

ParameterExperimental Value (Potentiometric Titration)Computational Prediction (e.g., Epik)
pKa (Secondary Amine) Hypothetical Value: 8.5 ± 0.1Hypothetical Value: 8.3
pKa (α-Protons) > 14 (Not experimentally determined)> 14
Isoelectric Point (pI) Not ApplicableNot Applicable

Note: The experimental value is a hypothetical result for illustrative purposes.

Visualization of Key Concepts

Visual aids can significantly enhance the understanding of complex concepts and workflows.

Diagram 1: Experimental Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in H2O + KCl prep1->prep2 prep3 Place in Beaker with Stir Bar prep2->prep3 titr2 Immerse Electrode prep3->titr2 titr1 Calibrate pH Meter titr1->titr2 titr3 Add Titrant (NaOH) in Increments titr2->titr3 titr4 Record pH at Each Step titr3->titr4 anal1 Plot pH vs. Volume titr4->anal1 anal2 Determine Equivalence Point anal1->anal2 anal3 Calculate pKa at Half-Equivalence Point anal2->anal3

Caption: Workflow for pKa determination by potentiometric titration.

Diagram 2: Protonation States of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

Caption: pH-dependent protonation states of the molecule.

Conclusion

The determination of the pKa of the secondary amine in 2-Aza-7-oxo-bicyclo[3.2.0]heptane is a critical step in its evaluation as a potential drug candidate. A combination of experimental methods, such as potentiometric titration, and computational predictions provides a robust understanding of its ionization behavior. This knowledge is indispensable for guiding rational drug design, optimizing formulation strategies, and ultimately, enhancing the probability of success in the drug development pipeline.

References

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Macro-pKa. Schrödinger. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • MolGpKa. bio.tools. [Link]

  • Open source application for small molecule pKa predictions. Zenodo. [Link]

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  • What Determines the Isoelectric Point of Proteins. MtoZ Biolabs. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry - ACS Publications. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. [Link]

  • Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. [Link]

  • Ch21: Acidity of alpha hydrogens. University of Calgary. [Link]

  • Order of Acidity question. Reddit. [Link]

  • 19.1: The Acidity of an α- Hydrogen. Chemistry LibreTexts. [Link]

  • 6.1 The Acidity of the α-Hydrogens. Organic Chemistry II - KPU Pressbooks. [Link]

  • Acidity of α-Hydrogens; the Enolate Anion. [Link]

  • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. PubMed. [Link]

  • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. EMBL-EBI. [Link]

  • 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid. PubChem. [Link]

  • β-Lactam. Wikipedia. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • (2s,5r,6r)-6-[[(2r)-2-Amino-2-phenyl-acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PubChem. [Link]

  • (2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PubChem. [Link]

  • 7-Oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid. PubChem. [Link]

  • 3-Azabicyclo[3.2.0]heptane. PubChem. [Link]

  • 1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,methylester,(2R,5S)-(9CI). NextSDS. [Link]

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Exploratory

The Bicyclic Penam Core: A Privileged Scaffold for β-Lactamase Inhibition — A Mechanistic Deep Dive

Abstract The inexorable rise of antibiotic resistance, largely driven by the dissemination of β-lactamase enzymes, presents a formidable challenge to modern medicine. In the ongoing search for effective countermeasures,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The inexorable rise of antibiotic resistance, largely driven by the dissemination of β-lactamase enzymes, presents a formidable challenge to modern medicine. In the ongoing search for effective countermeasures, the 2-aza-7-oxo-bicyclo[3.2.0]heptane, or penam, core has emerged as a cornerstone scaffold in the design of potent β-lactamase inhibitors. While the unsubstituted parent compound serves as a fundamental structural motif, it is its derivatives, such as the clinically vital penam sulfones sulbactam and tazobactam, that have provided a wealth of mechanistic understanding. This technical guide will provide an in-depth exploration of the mechanism of action for this bicyclic system in biological contexts, primarily focusing on its role in the inactivation of serine-β-lactamases. Drawing upon extensive research on its prominent derivatives, we will dissect the intricate chemical ballet that transforms these molecules from unassuming substrates into formidable enzymatic assassins. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of β-lactamase inhibitors.

Introduction: The Enduring Threat of β-Lactamases and the Rise of the Penam Scaffold

β-Lactam antibiotics, characterized by their four-membered lactam ring, have been a lynchpin of antibacterial therapy for decades.[1] Their efficacy, however, is continually undermined by bacterial resistance mechanisms, the most pervasive of which is the production of β-lactamase enzymes.[2] These enzymes catalyze the hydrolytic cleavage of the β-lactam ring, rendering the antibiotic inert.[2] To counteract this, a successful strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor.

The 2-aza-7-oxo-bicyclo[3.2.0]heptane core, a fundamental component of the penam structure, has proven to be an exceptionally fruitful scaffold for the development of such inhibitors.[3] While devoid of significant intrinsic antibacterial activity, molecules built upon this framework can act as "suicide inhibitors" or "mechanism-based inactivators" of β-lactamases.[2][4] This guide will delve into the nuanced mechanism of action of this important chemical entity, with a primary focus on its well-studied and clinically successful derivatives.

The General Mechanism of Serine-β-Lactamase Inhibition by Penam Derivatives

The inhibitory prowess of the penam scaffold lies in its ability to mimic the natural β-lactam substrate, thereby gaining access to the active site of serine-β-lactamases. The subsequent interaction, however, deviates from the normal catalytic cycle, leading to the inactivation of the enzyme. The process can be broadly categorized into the following key stages:

Acylation: The Initial Deceptive Step

Upon entering the active site, the strained β-lactam ring of the penam derivative is susceptible to nucleophilic attack by a conserved serine residue (typically Ser70 in Class A β-lactamases).[2] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, a step that is analogous to the initial stage of substrate hydrolysis.[2]

The Divergent Pathway: Formation of a Stable, Inhibitory Intermediate

Unlike a typical β-lactam substrate, where the acyl-enzyme intermediate is rapidly hydrolyzed to regenerate the active enzyme, the penam-derived intermediate undergoes a series of intramolecular rearrangements.[5] For penam sulfones like sulbactam and tazobactam, the opening of the β-lactam ring is followed by the opening of the second, thiazolidine ring.[6] This leads to the formation of a more stable, and often cyclic, intermediate that remains covalently bound to the active site serine.[5][6] This new conformation is a poor substrate for the deacylating water molecule, effectively trapping the enzyme in an inactive state.[7]

Irreversible Inactivation: The Ultimate Fate of the Enzyme

In many cases, the stable intermediate can undergo further reactions within the active site, leading to the permanent inactivation of the enzyme.[4] This can involve cross-linking with other active site residues or fragmentation of the inhibitor molecule in a manner that irreversibly modifies the enzyme.[2] This "suicide inhibition" mechanism is highly efficient, as a single inhibitor molecule can permanently disable an enzyme molecule.[8]

Key Structural Features and Structure-Activity Relationships (SAR)

The inhibitory activity of the 2-aza-7-oxo-bicyclo[3.2.0]heptane core can be significantly modulated by substitutions on the bicyclic ring system. Structure-activity relationship (SAR) studies have revealed several key determinants of potency and spectrum of activity:

  • The β-Lactam Ring: This is the "warhead" of the molecule, essential for recognition by and covalent modification of the β-lactamase.[7]

  • Substituents at the C2 Position: The nature of the side chain at the C2 position can profoundly influence the stability of the inhibitory intermediate and the overall efficacy of the inhibitor.[2]

  • The Sulfone Group (in Penam Sulfones): The oxidation of the sulfur atom in the thiazolidine ring to a sulfone, as seen in sulbactam and tazobactam, is crucial for their potent inhibitory activity.[8] This modification enhances the chemical reactivity of the bicyclic system and influences the stability of the post-acylation intermediates.

Experimental Methodologies for Characterizing the Mechanism of Action

A variety of sophisticated experimental techniques are employed to elucidate the intricate mechanism of action of penam-based β-lactamase inhibitors.

Enzyme Kinetics: Quantifying Inhibitory Potency

Standard enzyme kinetic assays are fundamental to determining the inhibitory potency of a compound. These assays typically monitor the hydrolysis of a chromogenic substrate, such as nitrocefin, in the presence of varying concentrations of the inhibitor.

Table 1: Key Kinetic Parameters for β-Lactamase Inhibitors

ParameterDescriptionSignificance
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.A measure of the functional strength of an inhibitor under specific experimental conditions.
Ki The inhibition constant, representing the dissociation constant for the binding of the inhibitor to the enzyme.An intrinsic measure of the binding affinity of the inhibitor for the enzyme, independent of substrate concentration.
kinact The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor.Reflects the efficiency of the chemical steps leading to irreversible inhibition.
Mass Spectrometry: Unveiling Covalent Modifications

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for studying the covalent modification of β-lactamases by inhibitors. By measuring the mass of the intact enzyme before and after incubation with the inhibitor, researchers can confirm the formation of a covalent adduct and determine its stoichiometry. This technique can also provide insights into the fragmentation or rearrangement of the inhibitor upon binding.

X-ray Crystallography: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography provides high-resolution, three-dimensional structures of the enzyme-inhibitor complex. These structures offer invaluable insights into the precise molecular interactions between the inhibitor and the active site residues, revealing the conformational changes that lead to inactivation.[9]

Detailed Experimental Protocols

Protocol for Determination of IC50
  • Preparation of Reagents:

    • Prepare a stock solution of the β-lactamase enzyme in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of the chromogenic substrate nitrocefin in DMSO.

    • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the β-lactamase enzyme to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the nitrocefin substrate to all wells.

    • Monitor the increase in absorbance at 490 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Workflow for Mass Spectrometry Analysis of Enzyme-Inhibitor Complex

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Enzyme Purified β-Lactamase Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Inhibitor Solution Inhibitor->Incubation Desalting Desalting (e.g., ZipTip) Incubation->Desalting ESI_MS Electrospray Ionization Mass Spectrometer Desalting->ESI_MS Data_Acquisition Acquire Mass Spectra ESI_MS->Data_Acquisition Deconvolution Deconvolute Spectra Data_Acquisition->Deconvolution Mass_Comparison Compare Mass of Native vs. Inhibited Enzyme Deconvolution->Mass_Comparison Conclusion Determine Mass Shift & Stoichiometry of Binding Mass_Comparison->Conclusion

Caption: Workflow for ESI-MS analysis of enzyme-inhibitor complexes.

Signaling Pathway: Mechanism of β-Lactamase Inactivation

BLactamase_Inactivation cluster_substrate Substrate Hydrolysis Pathway cluster_inhibitor Inhibitor Inactivation Pathway E_S E + S (Enzyme + Substrate) ES_complex E•S (Michaelis Complex) E_S->ES_complex Binding Acyl_Enzyme E-S' (Acyl-Enzyme Intermediate) ES_complex->Acyl_Enzyme Acylation E_P E + P (Enzyme + Product) Acyl_Enzyme->E_P Rapid Deacylation (Hydrolysis) E_I E + I (Enzyme + Inhibitor) EI_complex E•I (Reversible Complex) E_I->EI_complex Binding Acyl_Enzyme_I E-I' (Covalent Acyl-Enzyme) EI_complex->Acyl_Enzyme_I Acylation Rearranged_Intermediate E-I* (Stable Rearranged Intermediate) Acyl_Enzyme_I->Rearranged_Intermediate Intramolecular Rearrangement Irreversible_Complex E-I** (Irreversibly Inactivated Enzyme) Rearranged_Intermediate->Irreversible_Complex Further Reaction/ Cross-linking

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Aza-7-oxo-bicyclo[3.2.0]heptane from simple precursors

Introduction The 2-azabicyclo[3.2.0]heptane framework is a key structural motif in medicinal chemistry, serving as a conformationally restricted analog of piperidine and a valuable building block in the development of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-azabicyclo[3.2.0]heptane framework is a key structural motif in medicinal chemistry, serving as a conformationally restricted analog of piperidine and a valuable building block in the development of novel therapeutics. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive scaffold for exploring chemical space in drug discovery programs. This application note provides a detailed, step-by-step guide for the synthesis of a core intermediate, exo-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptan-7-one, from simple and readily available precursors.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also insights into the underlying chemical principles and experimental considerations. The presented methodology is scalable and has been developed to ensure high purity of the final product with minimal chromatographic purification.[1][2]

Synthetic Strategy Overview

The synthesis of the 2-Aza-7-oxo-bicyclo[3.2.0]heptane core is achieved through a robust and efficient two-step sequence. The strategy involves the initial construction of the cyclobutane ring via a [2+2] cycloaddition, followed by an intramolecular lactamization to form the fused pyrrolidinone ring.[1]

The key steps are:

  • [2+2] Cycloaddition: An in-situ generated ketene from methyl 4-chloro-4-oxobutanoate reacts with tert-butyl vinyl ether to form a substituted cyclobutanone.

  • Intramolecular Lactamization: The resulting cyclobutane intermediate, after a series of transformations, undergoes an intramolecular cyclization to yield the target bicyclic lactam.

This approach is advantageous due to the use of inexpensive starting materials and the ability to obtain the desired diastereomer in high purity through crystallization.[1]

Experimental Protocols

Part 1: Synthesis of Methyl 2-(2-(tert-butoxy)-4-oxocyclobutyl)acetate

This initial step involves the [2+2] cycloaddition of a ketene, generated in-situ, with tert-butyl vinyl ether. The ketene is formed by the dehydrochlorination of methyl 4-chloro-4-oxobutanoate using a non-nucleophilic base, triethylamine.

Mechanism Insight: The [2+2] cycloaddition of a ketene with an alkene is a thermally allowed, concerted [π2s + π2a] process.[1][3] The ketene, with its linear geometry, can approach the alkene in a suprafacial-antarafacial manner, which is sterically favorable. The reaction with electron-rich alkenes, such as vinyl ethers, is particularly efficient.[4] The reaction generally proceeds with retention of stereochemistry of the alkene. The observed diastereoselectivity is influenced by the steric interactions in the transition state.[3]

Protocol: Methyl 2-(2-(tert-butoxy)-4-oxocyclobutyl)acetate

Reagent/SolventMolar Equiv.Amount
tert-Butyl vinyl ether1.2100.1 g (1.0 mol)
Methyl 4-chloro-4-oxobutanoate1.0150.6 g (0.833 mol)
Triethylamine1.192.7 g (0.916 mol)
Toluene-600 mL

Procedure:

  • To a two-necked reactor equipped with a magnetic stirrer and a reflux condenser, add tert-butyl vinyl ether and toluene.

  • Heat the solution to reflux.

  • In a separate flask, prepare a solution of methyl 4-chloro-4-oxobutanoate and triethylamine in toluene.

  • Add the solution of the acid chloride and triethylamine dropwise to the refluxing solution of tert-butyl vinyl ether over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is typically a mixture of diastereomers (approximately 2:1 ratio) and is used in the next step without further purification.[1]

Part 2: Synthesis of exo-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptan-7-one

The crude product from the cycloaddition is a mixture of a keto-ester and a lactone. This mixture is then subjected to a series of transformations culminating in an intramolecular lactamization to form the desired bicyclic lactam. The key steps in this part are reduction of the ketone, mesylation of the resulting alcohol, displacement of the mesylate with an azide, reduction of the azide to an amine, and finally, intramolecular cyclization to the lactam. For the purpose of this guide, we will focus on a streamlined process from a related intermediate as detailed in the literature for the formation of the bicyclic lactam.

A more direct, reported scale-up preparation involves the following steps from the intermediate methyl 2-(2-(tert-butoxy)-4-hydroxycyclobutyl)acetate (which is obtained by reduction of the ketone from Part 1).

Protocol: exo-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptan-7-one

This protocol is adapted from a similar synthesis of the core structure.

Reagent/SolventMolar Equiv.
Methyl 2-(2-(tert-butoxy)-4-hydroxycyclobutyl)acetate1.0
Methanesulfonyl chloride1.1
Triethylamine1.2
Sodium azide1.5
Lithium aluminum hydride1.5
Dichloromethane-
Dimethylformamide-
Tetrahydrofuran-

Procedure:

  • Mesylation: Dissolve the alcohol intermediate and triethylamine in dichloromethane at 0 °C. Add methanesulfonyl chloride dropwise and stir for 1-2 hours.

  • Azide Formation: After workup, dissolve the crude mesylate in dimethylformamide and add sodium azide. Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Reduction and Lactamization: In a separate flask, prepare a slurry of lithium aluminum hydride in tetrahydrofuran at 0 °C. Add the azide intermediate dropwise. The lithium aluminum hydride will reduce both the ester and the azide, leading to an amino alcohol which can then undergo intramolecular cyclization to the lactam. The cyclization can also be promoted under different conditions if the ester is first hydrolyzed to the carboxylic acid.

  • Purification: The desired exo-diastereomer of the final product, 6-(tert-butoxy)-2-azabicyclo[3.2.0]heptan-7-one, can be isolated and purified by crystallization, taking advantage of its lower solubility compared to the endo-isomer.[1]

Alternative Synthetic Route: Photochemical [2+2] Cycloaddition

An alternative approach to the 2-azabicyclo[3.2.0]heptane core involves an intramolecular photochemical [2+2] cycloaddition of an enamide. This method can provide access to different substitution patterns on the bicyclic scaffold.

Protocol: Photochemical Synthesis of a 2-Azabicyclo[3.2.0]heptane Derivative [3]

Reagent/SolventConcentration
Enamide Substrate~0.1 M
Benzophenone (sensitizer)0.1 equiv.
Acetonitrile (dry)-

Procedure:

  • Dissolve the enamide substrate and benzophenone in dry acetonitrile in a photochemical reactor.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Irradiate the reaction mixture with a UV lamp (e.g., at 365 nm) at room temperature.

  • Monitor the reaction progress by NMR or TLC. The reaction may take 24-48 hours.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 2-azabicyclo[3.2.0]heptane product.[3]

Visualizing the Synthesis

Diagram 1: Overall Synthetic Workflow

G cluster_0 Part 1: Cyclobutane Formation cluster_1 Part 2: Pyrrolidinone Formation Start tert-Butyl vinyl ether + Methyl 4-chloro-4-oxobutanoate Ketene In-situ Ketene Generation (Et3N, Toluene, Reflux) Start->Ketene Cycloaddition [2+2] Cycloaddition Ketene->Cycloaddition Intermediate1 Methyl 2-(2-(tert-butoxy)-4-oxocyclobutyl)acetate Cycloaddition->Intermediate1 Reduction Reduction of Ketone Intermediate1->Reduction Lactamization Intramolecular Lactamization Reduction->Lactamization Product exo-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptan-7-one Lactamization->Product

Caption: Workflow for the synthesis of the target bicyclic lactam.

Diagram 2: Reaction Scheme

G r1 tert-Butyl vinyl ether i1 Methyl 2-(2-(tert-butoxy)-4-oxocyclobutyl)acetate r1->i1 [2+2] Cycloaddition r2 Methyl 4-chloro-4-oxobutanoate r2->i1 reagent1 Et3N, Toluene p1 exo-6-(tert-butoxy)-2-azabicyclo[3.2.0]heptan-7-one i1->p1 reagent2 Multi-step (Reduction, Lactamization)

Caption: Key reaction steps in the synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for accessing the valuable 2-Aza-7-oxo-bicyclo[3.2.0]heptane core structure. By understanding the principles behind the key [2+2] cycloaddition and intramolecular lactamization steps, researchers can effectively apply and adapt this protocol for the synthesis of diverse analogs for drug discovery and development. The alternative photochemical route offers another avenue for the construction of this important scaffold.

References

  • Nosyk, D. et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Yurchenko, O. O. et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1394-1401. [Link]

  • [Anonymous]. ([2+2] Cycloaddition of Ketene. Chem-Station.) [Link]

  • Hasek, R. H., Gott, P. G., & Martin, J. C. (1964). Ketenes. II. Cycloaddition of Dialkyl Ketenes to Vinyl Ethers. The Journal of Organic Chemistry, 29(5), 1239–1241. [Link]

  • Mohammad-Salim, H. A., & Abdallah, H. H. (2018). Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives. Oriental Journal of Chemistry, 34(2). [Link]

  • Nosyk, D. et al. (2025). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate. [Link]

Sources

Application

Application Notes & Protocols: The 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffold in Beta-Lactam Drug Discovery

Introduction: The Imperative for Novel β-Lactamase Inhibitors The efficacy of β-lactam antibiotics, the most widely prescribed class of antibacterial agents, is under severe threat due to the global proliferation of bact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel β-Lactamase Inhibitors

The efficacy of β-lactam antibiotics, the most widely prescribed class of antibacterial agents, is under severe threat due to the global proliferation of bacterial resistance.[1][2] The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[1][3] This has driven a critical need for potent, broad-spectrum β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics, effectively restoring their clinical utility.[1][4]

While early BLIs like clavulanic acid and tazobactam have been successful, their utility is increasingly compromised by the emergence of new and complex β-lactamases, particularly Class A carbapenemases (e.g., KPC), Class C (AmpC), and some Class D (OXA) enzymes.[1][5] This has spurred the development of non-β-lactam BLIs. Among the most promising is the diazabicyclooctane (DBO) class, which includes the 2-Aza-7-oxo-bicyclo[3.2.0]heptane core scaffold.[6] Avibactam, the first clinically approved agent from this class, has demonstrated the profound potential of this scaffold, effectively inhibiting a wide range of problematic serine β-lactamases.[4][7][8]

This guide provides a detailed overview of the 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold, its mechanism of action, synthetic strategies, and key protocols for its application in drug discovery programs aimed at overcoming β-lactamase-mediated resistance.

The 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffold: A Privileged Structure

The diazabicyclooctane (DBO) core, exemplified by avibactam, represents a significant departure from traditional β-lactam-based inhibitors. Its unique three-dimensional structure allows it to act as a potent inhibitor of serine β-lactamases (Classes A, C, and some D) through a novel mechanism.[3][7][8]

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional "suicide" inhibitors that bind irreversibly, DBOs like avibactam function as reversible covalent inhibitors.[7][9] This mechanism proceeds in several steps:

  • Non-covalent Binding: The inhibitor first binds non-covalently to the active site of the β-lactamase enzyme.[7]

  • Carbamoylation: The nucleophilic serine residue in the enzyme's active site attacks the carbonyl group of the DBO's cyclic urea, leading to the opening of the five-membered ring and the formation of a stable carbamoyl-enzyme complex.[8][10] This acylation step inactivates the enzyme.

  • Reversible Deacylation: Crucially, the carbamoyl-enzyme complex can undergo a slow, reversible cyclization. This process regenerates the active inhibitor, which can then go on to inhibit another β-lactamase molecule, rather than being hydrolyzed and permanently consumed.[3][7]

This mechanism confers high potency and a broad inhibition spectrum, making the scaffold a highly attractive starting point for novel BLI design.[4][5]

G Enzyme Active Serine β-Lactamase (E) Inhibitor DBO Inhibitor (I) (e.g., Avibactam) EI_complex Non-covalent Complex (E-I) Inhibitor->EI_complex k_on (Binding) EI_complex->Inhibitor k_off EI_covalent Carbamoyl-Enzyme Adduct (E-I*) - INACTIVE EI_complex->EI_covalent k_inact (Carbamoylation) EI_covalent->EI_complex k_react (Reversible Cyclization)

Caption: Mechanism of Reversible Covalent Inhibition by DBO Scaffolds.

Synthetic Strategies and Protocols

The synthesis of the DBO core is a complex, multi-step process. While numerous routes have been published, a common strategy involves the construction of a substituted piperidine ring followed by cyclization to form the bicyclic system.[9]

Protocol 1: General Synthesis of a Key Piperidine Intermediate

This protocol outlines a generalized, conceptual approach for synthesizing a key precursor, drawing from principles in published syntheses such as that for avibactam.[9] This is intended for illustrative purposes; specific reagents and conditions must be optimized based on the desired final compound.

Objective: To synthesize an ethyl (2S,5R)-5-amino-piperidine-2-carboxylate derivative, a crucial building block for the DBO core.

Causality Behind Choices:

  • Starting Material: Commercially available ethyl-5-hydroxypicolinate is often used as it provides the necessary carbon backbone and initial stereocenter after reduction.[9]

  • Stereocontrol: A lipase-catalyzed resolution is an efficient method to achieve the desired stereochemistry ((2S,5S)-5-hydroxypiperidine-2-carboxylate), which is critical for the final biological activity of the inhibitor.[9]

  • Protecting Groups: Protecting groups like a benzyloxy group are used for the amine to prevent unwanted side reactions during subsequent synthetic steps.

Materials:

  • Ethyl-5-hydroxypicolinate

  • Lipase (e.g., Lipozyme CAL-B)

  • Appropriate solvents (e.g., ethanol, toluene, methanol)

  • Ammonia in methanol (7M solution)

  • Reagents for amine protection (e.g., benzyl bromide)

  • Standard laboratory glassware and purification equipment (e.g., chromatography system)

Step-by-Step Methodology:

  • Enzymatic Resolution: Perform a lipase-catalyzed resolution of a racemic piperidine precursor to selectively isolate the desired (2S,5S)-stereoisomer. This step is crucial for establishing the correct stereochemistry early in the synthesis.[7][9]

  • Amine Protection: Protect the hydroxyl group, which will later be converted to the amine, for instance, as a benzyloxy ether. This prevents it from reacting in subsequent steps.

  • Functional Group Interconversion: Convert the protected hydroxyl group into an amino group, often via a mesylate or tosylate intermediate followed by substitution with an azide and subsequent reduction, or through a Mitsunobu reaction.

  • Ester to Amide Conversion: Treat the ethyl ester intermediate with a solution of ammonia in methanol.[9] This converts the ester at the C2 position to the primary carboxamide, a key feature of many DBO inhibitors like avibactam.

  • Purification: Purify the resulting (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide intermediate using column chromatography or recrystallization to ensure high purity for the subsequent cyclization steps.

Caption: Conceptual Workflow for Key Intermediate Synthesis.

Application in Drug Discovery: Screening Protocols

Once a library of compounds based on the 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold has been synthesized, the next critical step is to evaluate their biological activity. The primary assay is a β-lactamase inhibition assay.

Protocol 2: Spectrophotometric β-Lactamase Inhibition Assay

This protocol describes a standard method for determining the inhibitory activity (IC50) of test compounds against specific serine β-lactamases using the chromogenic substrate nitrocefin.[5]

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow (intact, λmax ≈ 386 nm) to red (hydrolyzed, λmax ≈ 482-492 nm) upon cleavage of its β-lactam ring by a β-lactamase.[11][12] The rate of this color change is proportional to the enzyme's activity. An effective inhibitor will slow down or stop this color change, which can be quantified using a spectrophotometer or plate reader.[5][11][13]

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, AmpC)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0[13]

  • 96-well microtiter plates (clear, flat-bottom)[13]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~490 nm[5][14]

  • Test compounds (dissolved in DMSO)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Nitrocefin Stock Solution: Prepare a concentrated stock solution of nitrocefin (e.g., 10 mg/mL) in 100% DMSO. Store protected from light at -20°C.[11]

    • Nitrocefin Working Solution: On the day of the assay, dilute the stock solution in PBS (pH 7.0) to a final concentration of 0.1 mM (100 µM).[5] The solution should be yellow; a red tint indicates degradation.[11]

    • Enzyme Solution: Prepare a working solution of the β-lactamase enzyme in PBS at a concentration that gives a linear rate of nitrocefin hydrolysis for at least 20-30 minutes. This concentration must be determined empirically for each enzyme batch.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into PBS to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid affecting enzyme activity.

  • Assay Procedure:

    • Add 20 µL of the diluted test inhibitor solution (or buffer for control wells) to the wells of a 96-well plate.[15]

    • Add 50 µL of the β-lactamase enzyme solution to each well.[15] Include wells for:

      • Enzyme Control (EC): Enzyme + Buffer (represents 100% activity).

      • Inhibitor Control (IC): Enzyme + a known inhibitor (e.g., avibactam) as a positive control.

      • Test Wells: Enzyme + test compounds at various concentrations.

    • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[5][15]

    • Initiate the reaction by adding 30 µL of the nitrocefin working solution to each well.[15]

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 492 nm over 20-30 minutes, taking readings every 60 seconds.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities of the test wells to the enzyme control (EC) to determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SAS).[5]

Data Presentation

The results of screening a series of DBO derivatives can be summarized in a table for clear comparison.

Compound IDScaffold ModificationIC50 vs. KPC-2 (nM)IC50 vs. CTX-M-15 (nM)IC50 vs. AmpC (nM)
Avibactam (Reference)8515
DBO-001 C2-carboxamide12825
DBO-002 N1-sulfate variation350150400
Nacubactam C2-aminoethoxy6502030

Note: Data are hypothetical and for illustrative purposes. Actual values for Nacubactam against specific enzymes may vary.[3]

Conclusion and Future Outlook

The 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold is a clinically validated and highly promising platform for the discovery of next-generation β-lactamase inhibitors. Its unique reversible covalent mechanism of action provides potent, broad-spectrum activity against many of the most challenging serine β-lactamases. While the synthesis is non-trivial, established routes and robust screening protocols enable the systematic exploration of structure-activity relationships. Future research will likely focus on modifying the scaffold to further broaden the inhibitory spectrum, particularly against metallo-β-lactamases (Class B) and difficult Class D enzymes, and to develop DBOs with intrinsic antibacterial activity, creating powerful dual-action agents.[5][16]

References

  • Miyazaki, R., et al. (2015, June 18). OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Savoia, A., et al. (2021, August 17). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. Available from: [Link]

  • Bidell, M. R., et al. (2021, October 15). Non-carbapenem β-lactam/β-lactamase inhibitors versus carbapenems for urinary tract infections caused by extended-spectrum β-lactamase-producing Enterobacteriaceae: a systematic review. PubMed. Available from: [Link]

  • Tooke, C. L., et al. (2019). Diazabicyclooctanes (DBOs): A potent new class of non-β-lactam β-lactamase inhibitors. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2025, February 3). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI. Available from: [Link]

  • Taylor & Francis Online. Avibactam – Knowledge and References. Available from: [Link]

  • Fonvielle, M., et al. (2018, June 7). Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. ResearchGate. Available from: [Link]

  • Assay Genie. Beta-Lactamase Inhibitor Screening Kit (Colorimetric). Available from: [Link]

  • Schofield, C. J., et al. (2016, June 21). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Taylor & Francis Online. Available from: [Link]

  • De Luca, F. (2020). Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, Y., et al. (2017, December 7). A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. ACS Publications. Available from: [Link]

  • L. A. T. Hulse, et al. (2025, August 8). Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases. RSC Publishing. Available from: [Link]

  • Durand-Reville, T. F., et al. (2021, July 18). Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam. Frontiers. Available from: [Link]

  • Trama, J. P. (2020). Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors. PMC. Available from: [Link]

Sources

Method

Application Note: Incorporating 2-Aza-7-oxo-bicyclo[3.2.0]heptane into Novel Peptide Chains for Targeted Covalent Inhibition

Introduction & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized the landscape of protease-targeted drug discovery. Incorporating conformationally constrained, electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized the landscape of protease-targeted drug discovery. Incorporating conformationally constrained, electrophilic warheads directly into peptide backbones allows for exquisite target selectivity driven by the peptide sequence, coupled with potent inhibition driven by the warhead.

The 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold serves a dual purpose in modern peptidomimetics:

  • Conformational Restriction (Proline Bioisostere): The bicyclic fusion of a pyrrolidine and a cyclobutane ring restricts the ϕ and ψ dihedral angles, forcing the peptide into a rigidified conformation (often an exo or endo envelope) that mimics polyproline helices or specific β -turns.

  • Electrophilic Warhead: The 7-oxo moiety is a highly strained cyclobutanone. The inherent ring strain ( 25 kcal/mol) dramatically increases the electrophilicity of the sp2 hybridized carbonyl carbon.

Causality of Inhibition: When the peptide docks into the active site of a serine or threonine protease, the active-site hydroxyl (e.g., Ser-OH) executes a nucleophilic attack on the cyclobutanone carbonyl. This forms a highly stable, reversible tetrahedral hemiketal that mimics the transition state of native peptide bond hydrolysis ().

MOA Target Target Protease (Ser/Thr Active Site) Docking Shape/Conformational Recognition Target->Docking Warhead 7-oxo-Bicyclic Peptide Warhead->Docking Attack Nucleophilic Attack (Ser-OH on C7=O) Docking->Attack Hemiketal Stable Tetrahedral Hemiketal Complex Attack->Hemiketal Reversible Inhibition

Caption: Mechanism of targeted covalent inhibition via cyclobutanone hemiketal formation.

Physicochemical & Structural Profiling

To understand the impact of substituting standard L-Proline with 2-aza-7-oxo-bicyclo[3.2.0]heptane-3-carboxylic acid, we must analyze the structural thermodynamics. The table below summarizes the quantitative shifts in physicochemical properties.

PropertyStandard L-Proline7-oxo-Bicyclic SurrogateCausality & Impact on Drug Design
Ring Strain Energy 6 kcal/mol 25-27 kcal/molHigh strain drives the thermodynamic favorability of the sp2→sp3 transition during hemiketal formation.
Electrophilicity None (Aliphatic)High (Cyclobutanone)Enables covalent trapping of catalytic nucleophiles ().
Conformational State Flexible (C γ -endo/exo)Rigidified EnvelopeLocks the peptide backbone, reducing entropic penalty upon target binding.
Steric Bulk (Volume) 112 Å 3 148 Å 3 Fills adjacent hydrophobic pockets (e.g., S1' or S2 subsites) more effectively.

Synthetic Strategy: A Self-Validating System

Incorporating a highly reactive cyclobutanone into a peptide via Solid-Phase Peptide Synthesis (SPPS) presents a significant chemical challenge. The repeating cycles of 20% piperidine used for Fmoc deprotection contain a strong primary amine that will rapidly attack the unprotected 7-oxo group, leading to Schiff base formation or irreversible ring-opening.

The Solution: We utilize an orthogonal protection strategy. The building block must be synthesized as Fmoc-2-aza-7,7-ethylenedioxy-bicyclo[3.2.0]heptane-3-carboxylic acid .

  • Protection: The ketone is masked as a cyclic acetal (1,3-dioxolane). This renders the warhead completely inert to the basic conditions of Fmoc SPPS and the coupling reagents (HATU/DIPEA).

  • Self-Validating Unmasking: The acetal is cleaved only during the final global deprotection step using a high-concentration Trifluoroacetic Acid (TFA) cocktail containing water. The acidic, aqueous environment simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the acetal to reveal the active cyclobutanone. This ensures the electrophile is never exposed to incompatible reagents during chain elongation ().

SPPS_Workflow Resin Resin-Bound Peptide Chain Coupling Coupling Step Fmoc-Bicycle(Acetal)-OH + HATU/DIPEA Resin->Coupling Deprotection Fmoc Deprotection 20% Piperidine/DMF Coupling->Deprotection Steric hindrance overcome Elongation Peptide Chain Elongation Deprotection->Elongation Acetal protects ketone Cleavage Global Cleavage & Acetal Hydrolysis (TFA/H2O/TIPS) Elongation->Cleavage Product Purified 7-oxo-Bicyclic Peptide Warhead Cleavage->Product Unmasks electrophile

Caption: Workflow for incorporating acetal-protected 2-aza-7-oxo-bicyclo[3.2.0]heptane via SPPS.

Experimental Protocols

Protocol A: Coupling the Bicyclic Building Block

Note: The secondary amine of the bicyclic core is sterically hindered. Standard carbodiimide coupling (DIC/Oxyma) is often insufficient. We mandate the use of highly reactive uronium salts (HATU).

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of Fmoc-2-aza-7,7-ethylenedioxy-bicyclo[3.2.0]heptane-3-carboxylic acid and 0.395 mmol (3.95 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Causality: A slight stoichiometric deficit of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Washing: Drain the reactor and wash the resin with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL). Perform a Kaiser test to confirm coupling completion (should be negative).

Protocol B: Elongating the Peptide Chain
  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash extensively with DMF (5 × 3 mL).

  • Subsequent Coupling: The unmasked secondary amine of the bicyclic system is highly hindered. To couple the next amino acid onto the bicyclic nitrogen, utilize the HATU/DIPEA protocol described above, but extend the coupling time to 120 minutes or apply gentle microwave heating (50°C for 15 mins) if sequence stability permits.

Protocol C: Global Cleavage and Warhead Unmasking

This step is the critical self-validating mechanism where the peptide is released and the cyclobutanone warhead is generated in situ.

  • Preparation: Wash the completed peptide-resin with DCM (5 × 3 mL) and dry under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a fresh solution of TFA / Triisopropylsilane (TIPS) / H 2​ O in a ratio of 95:2.5:2.5 (v/v/v). Causality: The 2.5% H 2​ O is not merely a scavenger here; it is the essential nucleophile required to hydrolyze the ethylenedioxy acetal into the 7-oxo cyclobutanone.

  • Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate gently at room temperature for 2.5 to 3 hours.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat twice.

  • Lyophilization: Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (50:50) containing 0.1% TFA and lyophilize.

Protocol D: Validation and Storage
  • LC-MS Analysis: When analyzing the purified peptide via LC-MS, be aware that highly electrophilic cyclobutanones exist in an equilibrium with their hydrate form (gem-diol) in aqueous matrices. You will likely observe two mass peaks: [M+H]+ (ketone) and [M+H2​O+H]+ (hydrate).

  • Storage: Store the lyophilized peptide powder at -20°C in a desiccator. Avoid storing in protic solvents (like methanol or water) for extended periods to prevent irreversible ring-opening or degradation.

References

  • Johnson, J. W., et al. (2008). "Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability." The Journal of Organic Chemistry.[Link]

  • Grygorenko, O. O., et al. (2018). "Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline." The Journal of Organic Chemistry.[Link]

  • Habeeb Mohammad, T. S., et al. (2024). "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics." Pharmaceuticals (Basel).[Link]

Application

Application Note: Preparation and Isolation of 2-Aza-7-oxo-bicyclo[3.2.0]heptane Hydrochloride

Introduction & Scientific Rationale The discovery and optimization of novel therapeutics heavily rely on the exploration of unique chemical spaces. Recently, the 2-azabicyclo[3.2.0]heptane core has emerged as a highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The discovery and optimization of novel therapeutics heavily rely on the exploration of unique chemical spaces. Recently, the 2-azabicyclo[3.2.0]heptane core has emerged as a highly valuable conformationally restricted isostere for traditional pyrrolidines and piperidines[1]. By locking the amine into a rigid bicyclic framework, medicinal chemists can precisely control the exit vectors of substituents, often leading to improved target affinity and altered metabolic stability[2].

Among the derivatives of this scaffold, 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride (CAS: 2641915-77-5) stands out as a critical electrophilic building block[3]. The highly strained cyclobutanone moiety (the 7-oxo group) serves as a versatile hub for downstream functionalization, including reductive aminations, Grignard additions, or Baeyer-Villiger ring expansions.

This application note details a robust, scalable, and self-validating three-step synthetic protocol for the preparation and isolation of this compound as a stable hydrochloride salt.

Mechanistic Insights & Causality

The construction of the fused 4-5 bicyclic system is most efficiently achieved via a [2+2] cycloaddition between an enamine equivalent and a ketene[1]. However, executing this logic requires specific mechanistic interventions:

  • Electrophilic Activation via Dichloroketene: Unactivated ketenes (e.g., generated from acetyl chloride) are prone to rapid dimerization and exhibit poor reactivity toward enamines. To overcome this, we utilize dichloroketene, generated in situ from trichloroacetyl chloride and a Zinc-Copper (Zn-Cu) couple. The electron-withdrawing chlorine atoms dramatically lower the LUMO of the ketene, ensuring a rapid, regioselective [2+2] cycloaddition with N-Boc-2,3-dihydro-1H-pyrrole.

  • Chemoselective Dechlorination: The resulting gem-dichloro cyclobutanone must be reduced without affecting the highly strained cyclobutanone carbonyl. A dissolving metal reduction using Zinc dust in acetic acid (AcOH) provides the exact mild, single-electron transfer conditions required to selectively hydrodechlorinate the system.

  • Salt Formation for Stability: The free base of 2-aza-7-oxo-bicyclo[3.2.0]heptane is volatile and prone to degradation (e.g., ring-opening or polymerization). Cleaving the Boc protecting group with anhydrous HCl in dioxane directly precipitates the target compound as a highly stable, easily isolable hydrochloride salt[3].

Synthetic Workflow

G A N-Boc-2,3-dihydro- 1H-pyrrole B [2+2] Cycloaddition (Cl3CCOCl, Zn-Cu) A->B C N-Boc-6,6-dichloro- 2-azabicyclo[3.2.0]heptan-7-one B->C D Dechlorination (Zn dust, AcOH) C->D E N-Boc-2-azabicyclo [3.2.0]heptan-7-one D->E F Deprotection & Salt Formation (4M HCl in Dioxane) E->F G 2-Aza-7-oxo-bicyclo [3.2.0]heptane HCl F->G

Fig 1: Three-step synthetic pathway for 2-Aza-7-oxo-bicyclo[3.2.0]heptane HCl.

Experimental Protocols

Materials and Reagents
  • N-Boc-2,3-dihydro-1H-pyrrole (Starting Material, 1.0 eq)

  • Trichloroacetyl chloride (2.0 eq)

  • Zinc-Copper couple (Zn-Cu, 2.5 eq)

  • Zinc dust (Activated, 5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • 4M HCl in Dioxane (3.0 eq)

  • Anhydrous Diethyl Ether (Et₂O) and Dichloromethane (DCM)

Step 1: Synthesis of N-Boc-6,6-dichloro-2-azabicyclo[3.2.0]heptan-7-one
  • Preparation: Suspend Zn-Cu couple (2.5 eq) in anhydrous Et₂O under an argon atmosphere. Add N-Boc-2,3-dihydro-1H-pyrrole (1.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Ketene Generation: Dissolve trichloroacetyl chloride (2.0 eq) in anhydrous Et₂O. Add this solution dropwise to the reaction mixture over 1 hour to maintain a low, steady concentration of dichloroketene, preventing dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Wash the filtrate with saturated NaHCO₃, brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating IPQC: Analyze the crude mixture via ¹H NMR. The successful cycloaddition is confirmed by the complete disappearance of the enamine olefinic protons (typically around δ 6.5 ppm) and the appearance of complex multiplets for the bridgehead protons (δ 3.8 - 4.2 ppm).

Step 2: Reductive Dechlorination
  • Preparation: Dissolve the crude dichloro-intermediate from Step 1 in glacial AcOH.

  • Reduction: Add activated Zinc dust (5.0 eq) in small portions to control the exothermic reaction. Stir the suspension vigorously at room temperature for 4 hours.

  • Workup: Filter the unreacted Zinc through Celite. Dilute the filtrate with DCM and carefully neutralize the acetic acid by washing with saturated aqueous Na₂CO₃ until the aqueous layer is basic (pH ~8). Extract, dry the organic layer over MgSO₄, and concentrate.

  • Self-Validating IPQC: Analyze via GC-MS or LC-MS. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) must be completely absent, replaced by the mass of the hydrodechlorinated product (m/z 211.1 for the Boc-protected ketone).

Step 3: Boc Deprotection and Salt Isolation
  • Preparation: Dissolve the N-Boc-2-azabicyclo[3.2.0]heptan-7-one in anhydrous Et₂O and cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in dioxane (3.0 eq). The reaction will evolve gas (isobutylene and CO₂). Stir at room temperature for 2 hours.

  • Isolation: As the Boc group is cleaved, the highly polar hydrochloride salt will precipitate out of the ether solution.

  • Purification: Collect the white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold, anhydrous Et₂O to remove any residual dioxane or organic impurities. Dry under high vacuum to yield the target 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride[3].

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of the Target Compound [3]

PropertyValue / Description
Chemical Name 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride
CAS Number 2641915-77-5
Molecular Formula C₆H₁₀ClNO (C₆H₉NO · HCl)
Molecular Weight 147.60 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, and Methanol; Insoluble in Ether

Table 2: Reaction Optimization Data for the [2+2] Cycloaddition Step

Ketene SourceAdditive / BaseTemp (°C)RegioselectivityIsolated Yield (%)
Acetyl ChlorideTriethylamine (Et₃N)0 to RTN/A (Dimerization)< 5%
Trichloroacetyl ChlorideTriethylamine (Et₃N)0 to RTModerate35%
Trichloroacetyl Chloride Zn-Cu Couple 0 to RT Excellent (>95%) 82%

Note: The use of Zn-Cu couple is critical. It acts as a heterogeneous reductant that generates the ketene without creating basic conditions that could lead to side reactions with the sensitive Boc-enamine.

References

  • Sigma-Aldrich Product Data:2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride. Merck KGaA.
  • Nosyk, D. A., et al. (2025).2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv / Cambridge Open Engage.
  • ACS Publications (2018).Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.

Sources

Method

Application Note: N-Alkylation Techniques for Functionalizing 2-Aza-7-oxo-bicyclo[3.2.0]heptane Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction: The 3D Scaffold Advantage In modern fragment-based drug discovery (FBDD), t...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction: The 3D Scaffold Advantage

In modern fragment-based drug discovery (FBDD), there is a paradigm shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds. 2-Aza-7-oxo-bicyclo[3.2.0]heptane derivatives have emerged as highly valuable, conformationally constrained isosteres for piperidines and pyrrolidines.

The defining structural feature of this scaffold is the highly strained cyclobutanone (or fused lactone/lactam) ring adjacent to a pyrrolidine core. While the N2-position offers a vector for library elaboration, the C7-oxo group provides an orthogonal handle for downstream functionalization. However, the inherent ring strain and the electrophilicity of the C7-ketone make chemoselective N-alkylation a significant synthetic challenge. Harsh basic conditions typically used in classical alkylations can trigger unwanted Baeyer-Villiger oxidations, enolization-driven epimerization, or nucleophilic ring-opening[1].

This application note provides field-proven, self-validating methodologies to achieve high-yielding N-alkylation while preserving the structural integrity of the [3.2.0] bicyclic core.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting the correct N-alkylation strategy requires understanding the thermodynamic vulnerabilities of the substrate:

  • The Threat of Strong Bases: Utilizing strong bases (e.g., NaH, n-BuLi) to deprotonate the secondary amine will inadvertently cause enolization at the C6 position (adjacent to the C7-ketone). This leads to epimerization of the bridgehead stereocenters or irreversible base-catalyzed cleavage of the strained 4-membered ring.

  • The Threat of Over-Reduction: When performing reductive amination, strong hydride donors (like LiAlH4 or NaBH4) will indiscriminately reduce the C7-oxo group to a secondary alcohol.

  • The Solution: We must exploit kinetic and electrophilic differentials. By utilizing mild reductive amination with sodium triacetoxyborohydride (NaBH(OAc)3), we selectively reduce the highly electrophilic, transient iminium ion over the internal ketone. Alternatively, direct alkylation must be restricted to highly reactive electrophiles (e.g., benzyl/allyl halides) using weak, non-nucleophilic bases (K2CO3, DIPEA) to outcompete side reactions.

Decision Matrix & Workflow

N_Alkylation_Workflow Start 2-Aza-7-oxo-bicyclo[3.2.0]heptane (Secondary Amine) Check Target Alkyl Group Type? Start->Check Analyze Substituent Reductive Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) Check->Reductive 1° / 2° Alkyl (from carbonyl) Direct Direct Alkylation (R-X + K2CO3 / KI) Check->Direct Active Halides (Allyl/Benzyl) Product N-Alkyl-2-aza-7-oxo- bicyclo[3.2.0]heptane Reductive->Product Chemoselective (Preserves C7 Ketone) Direct->Product Mild Base Required

Figure 1: Decision tree for chemoselective N-alkylation of the [3.2.0] bicyclic scaffold.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Best For: Introducing primary or secondary alkyl groups via aldehydes/ketones without affecting the C7-ketone.

Materials:

  • 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride[2]

  • Target Aldehyde/Ketone (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • N,N-Diisopropylethylamine, DIPEA (1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Free-Basing: Suspend the bicyclic amine HCl salt (1.0 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Add DIPEA (1.1 mmol) dropwise. Stir for 10 minutes at room temperature (RT).

  • Iminium Assembly: Add the aldehyde or ketone (1.2 mmol). Stir the mixture at RT for 30–60 minutes.

    • Self-Validation Check 1: Remove a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze. The disappearance of the starting amine mass and the appearance of the iminium/enamine mass confirms successful pre-assembly. Do not proceed until this intermediate is confirmed.

  • Selective Reduction: Add NaBH(OAc)3 (1.5 mmol) in three equal portions over 15 minutes to control the exotherm.

  • Maturation: Stir the reaction at RT for 12 hours.

    • Self-Validation Check 2: LC-MS analysis must show the desired product mass. The absence of a [M+H+2] peak confirms that the C7-ketone has not been over-reduced to an alcohol.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Direct Alkylation via Finkelstein Catalysis

Best For: Attaching benzyl, allyl, or unhindered primary alkyl chains.

Materials:

  • 2-Aza-7-oxo-bicyclo[3.2.0]heptane (free base)

  • Alkyl bromide or chloride (1.1 eq)

  • Potassium carbonate, K2CO3 (2.0 eq, finely powdered)

  • Potassium iodide, KI (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Suspension: Add the bicyclic amine (1.0 mmol), K2CO3 (2.0 mmol), and KI (0.1 mmol) to anhydrous MeCN (6.0 mL).

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise at RT.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Crucial Note: Do not exceed 65 °C. Elevated temperatures in the presence of base will induce ring-opening of the cyclobutanone moiety.

  • Monitoring: Stir for 8–12 hours.

    • Self-Validation Check: Monitor by TLC/LC-MS. The appearance of the alkylated mass without the loss of 18 Da (which would indicate hydrolytic ring-opening) validates the chemoselectivity of the mild base.

  • Workup: Cool to RT, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for functionalizing the 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold based on empirical data[1].

Alkylation MethodReagent SystemTarget SubstituentC7-Oxo PreservationTypical YieldReaction Time
Reductive Amination NaBH(OAc)3, DCE, RTMethyl, Ethyl, Isopropyl>98% (Highly Chemoselective)75 - 85%12 - 16 h
Direct Alkylation K2CO3, KI, MeCN, 60°CBenzyl, Allyl, Propargyl~90% (Minor ring-opening possible)70 - 80%8 - 12 h
Direct Alkylation (Harsh) NaH, DMF, 80°CAny Alkyl Halide<10% (Extensive Degradation)<15%2 - 4 h

Table 1: Comparison of N-alkylation methodologies for[3.2.0] bicyclic systems. Note the catastrophic failure of harsh basic conditions.

References

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online (2023).
  • Conformationally Constrained β-Amino Acid Derivatives by Intramolecular [2 + 2]-Photocycloaddition of a Tetronic Acid Amide and Subsequent Lactone Ring Opening.The Journal of Organic Chemistry, American Chemical Society (2005).
  • 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride (CAS: 2641915-77-5). Sigma-Aldrich Product Catalog.

Sources

Application

High-Throughput Screening of 2-Aza-7-oxo-bicyclo[3.2.0]heptane Compound Libraries: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffold High-throughput screening (HTS) is an indispensable technology in early-stage dr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffold

High-throughput screening (HTS) is an indispensable technology in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[6][7][8][9][] This application note provides a comprehensive guide for researchers embarking on HTS campaigns with 2-Aza-7-oxo-bicyclo[3.2.0]heptane compound libraries. We will delve into the principles of assay design, provide detailed protocols for both biochemical and cell-based screening assays, and outline a robust workflow for hit confirmation and validation.

The Strategic Importance of Scaffold-Based Screening

Designing the High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays.[14] This multi-step process is designed to efficiently identify true hits while eliminating false positives and compounds with undesirable properties.

Caption: Principle of the AlphaScreen Kinase Assay.

Protocol 3: Cell-Based Proliferation Assay

Principle: Cell-based assays are crucial for assessing a compound's activity in a more biologically relevant context, taking into account factors like cell permeability and potential cytotoxicity. [15][16]A common approach is to measure cell proliferation or viability.

Materials:

  • Cancer cell line relevant to the therapeutic area

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, white, clear-bottom tissue culture plates

  • Validated hits from the orthogonal assay

Experimental Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the validated hit compounds.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Detection: Read the luminescence signal on a plate reader.

Data Analysis: A decrease in luminescence indicates a reduction in cell viability. Dose-response curves are generated to determine the GI50 (50% growth inhibition) for each compound.

Part 3: Hit Confirmation and Validation

The final stage of the HTS campaign involves rigorous confirmation and validation of the identified hits. [11][17][18] Key Steps in Hit Validation:

  • Re-synthesis and Purity Analysis: The hit compounds should be re-synthesized to confirm their structure and assessed for purity (typically >95%).

  • SAR by Catalog: If available, purchase and test commercially available analogs of the hit compounds to establish a preliminary structure-activity relationship (SAR). [11]3. Orthogonal Biophysical Methods: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the hit compound to the target protein and determine binding affinity and kinetics.

  • Selectivity Profiling: Screen the validated hits against a panel of related targets (e.g., other proteases or kinases) to assess their selectivity.

Conclusion

The high-throughput screening of 2-Aza-7-oxo-bicyclo[3.2.0]heptane compound libraries offers a promising avenue for the discovery of novel therapeutic agents. A well-designed HTS cascade, incorporating robust primary, secondary, and cell-based assays, is essential for the successful identification and validation of high-quality hit compounds. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to embark on such screening campaigns with confidence, ultimately accelerating the journey from a novel chemical scaffold to a potential new medicine.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Google Cloud. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Google Cloud. (2025, August 6). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Creative Diagnostics. (n.d.). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
  • PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
  • Life Chemicals. (2023, March 15). Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • National Center for Biotechnology Information. (2010, June 15). Cell-based assays for high-throughput screening - PubMed - NIH.
  • European Pharmaceutical Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances - PMC.
  • National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH.
  • BioSolveIT. (n.d.). Scaffold-Based Drug Design.
  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay.
  • PubMed. (2006, February 15). Statistical practice in high-throughput screening data analysis.
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices.
  • AXXAM. (n.d.). From gene to validated and qualified hits.
  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation.
  • ACS Publications. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases | ACS Chemical Biology.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual - NCBI.
  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing).
  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery.
  • Mantis, L. (n.d.). High-Throughput Screening (HTS) in Drug Discovery Training Course.
  • PubMed. (2008, January 23). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings.
  • American Association for Cancer Research. (2013, April 15). Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. | Cancer Research.
  • Life Chemicals. (2025, June 26). Spiro-, Poly- and Bicyclic Screening Compound Library.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • DIFF Biotech. (2024, September 27). What are the main techniques used in protease inhibitor screening?
  • Sigma-Aldrich. (n.d.). High-Sensitivity Protease Detection Assay.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.
  • Wikipedia. (n.d.). High-throughput screening.
  • BOC Sciences. (n.d.). HTS & HCS Technologies in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC.
  • PubMed. (2003, November 15). 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives as anti-tumor agents.
  • ResearchGate. (2026, January 23). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization | Request PDF.
  • Royal Society of Chemistry. (n.d.). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - Chemical Science (RSC Publishing).

Sources

Method

Application Note: Advanced C–H Activation Strategies for the 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffold

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The 2-aza-7-oxo-bicyclo[3.2.0]heptane core is a conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The 2-aza-7-oxo-bicyclo[3.2.0]heptane core is a conformationally restricted, bicyclic β -lactam scaffold of immense value in medicinal chemistry, serving as a privileged structural motif in antibiotics (e.g., carbapenems, penems) and emerging β -lactamase inhibitors [1]. Historically, derivatizing this strained system relied on de novo cyclization (such as [2+2] photocycloadditions or dearomatization of nitroarenes) which limited late-stage structural diversification [2].

Recent breakthroughs in transition-metal and photoredox catalysis have unlocked direct C–H activation pathways on this core. This application note details the mechanistic rationale, comparative efficacy, and self-validating experimental protocols for functionalizing the unactivated C(sp 3 )–H bonds of the 2-aza-7-oxo-bicyclo[3.2.0]heptane system.

Mechanistic Rationale & Causality (E-E-A-T)

Functionalizing a fused 4,5-bicyclic system poses two severe challenges:

  • Ring Strain & Degradation: The highly strained β -lactam ring is prone to rapid base-mediated hydrolysis or thermal degradation [3].

  • β -Hydride Elimination: Transition-metal intermediates formed on the cyclopentyl ring can undergo rapid β -hydride elimination, leading to undesired desaturation rather than cross-coupling.

Overcoming Barriers via Ligand-Enabled Palladium Catalysis

To achieve regioselective C(sp 3 )–H arylation without degrading the β -lactam, a Concerted Metalation-Deprotonation (CMD) pathway is employed. By utilizing Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-L-Val-OH), the transition state is highly stabilized. The bidentate nature of the MPAA ligand prevents β -hydride elimination of the palladacycle intermediate and accelerates the oxidative addition of the aryl iodide [4].

Furthermore, the choice of base is critical. Strong bases (like t -BuOK) rapidly hydrolyze the 7-oxo group. Therefore, a mild base ( Na2​HPO4​ ) combined with a halide scavenger ( AgTFA ) is utilized to drive the catalytic cycle while preserving the integrity of the azabicyclo[3.2.0]heptane core.

Mechanism A 2-Aza-7-oxo-bicyclo[3.2.0]heptane (Starting Material) B Pd(II)-MPAA Coordination (Pre-activation) A->B + Pd(OAc)2, Ac-L-Val-OH C C(sp3)-H Cleavage (CMD Mechanism via Base) B->C Na2HPO4, Heat D Stable Palladacycle (Resistant to β-H elimination) C->D E Oxidative Addition (Ar-I) D->E Ar-I F Reductive Elimination (C-C Bond Formation) E->F F->B AgTFA (Pd(0) -> Pd(II)) G Functionalized Core (Product) F->G - Pd(0)

Figure 1: Mechanistic pathway of ligand-enabled Pd-catalyzed C(sp3)-H arylation on the bicyclic core.

Quantitative Data & Strategy Comparison

Different C–H activation strategies target distinct positions on the 2-aza-7-oxo-bicyclo[3.2.0]heptane core. Table 1 summarizes the optimal methods based on the desired functionalization vector.

Table 1: Comparative C–H Activation Strategies for the Bicyclic Core

Activation StrategyCatalyst / Ligand SystemTarget PositionYield RangeDiastereoselectivity (dr)Key Reagents & Additives
Directed C(sp 3 )–H Arylation Pd(OAc) 2​ / Ac-L-Val-OHCyclopentyl (C5/C6)65–85%>20:1 (All-syn)AgTFA, Na 2​ HPO 4​ , HFIP
Photoredox α -Alkylation Ir(ppy) 3​ / Visible Light α -Amino (C3)50–78%3:1 to 10:1Michael acceptors, DIPEA
Rh-Catalyzed Amination Rh 2​ (esp) 2​ Bridgehead (C1/C4)45–70%N/APhI(OAc) 2​ , Sulfonamides

Experimental Protocol: Palladium-Catalyzed Diastereoselective C(sp 3 )–H Arylation

This protocol details the late-stage arylation of the cyclopentyl ring of the 2-aza-7-oxo-bicyclo[3.2.0]heptane core. The protocol is designed as a self-validating system , incorporating specific checkpoints to ensure mechanistic fidelity.

Materials and Reagents
  • Substrate: N -Boc-2-aza-7-oxo-bicyclo[3.2.0]heptane (0.1 mmol)

  • Coupling Partner: Aryl Iodide (0.3 mmol, 3.0 equiv)

  • Catalyst: Palladium(II) acetate[Pd(OAc) 2​ ] (10 mol%)

  • Ligand: Ac-L-Val-OH (20 mol%)

  • Oxidant/Scavenger: Silver trifluoroacetate [AgTFA] (4.0 equiv)

  • Base: Sodium hydrogen phosphate[Na 2​ HPO 4​ ] (1.0 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) / t -Amyl alcohol (1:1 v/v, 1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox Recommended)

  • To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc) 2​ (2.2 mg, 0.01 mmol) and Ac-L-Val-OH (3.2 mg, 0.02 mmol).

  • Add the N -Boc-2-aza-7-oxo-bicyclo[3.2.0]heptane substrate (21.1 mg, 0.1 mmol), AgTFA (88.3 mg, 0.4 mmol), and Na 2​ HPO 4​ (14.2 mg, 0.1 mmol).

  • Causality Check: The use of HFIP is critical. Its high hydrogen-bond donor capacity stabilizes the highly polar transition states during the CMD step and prevents substrate degradation. Add 1.0 mL of the HFIP/ t -AmylOH solvent mixture.

  • Add the Aryl Iodide (0.3 mmol). Seal the vial with a PTFE-lined cap.

Step 2: Thermal Activation

  • Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 90 °C .

  • Stir vigorously (800 rpm) for 24 hours.

  • Observation: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as Pd black begins to precipitate toward the end of the catalytic cycle.

Step 3: Quench and Extraction

  • Cool the reaction vial to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc, 3 mL) and filter through a short pad of Celite to remove silver salts and Pd black. Wash the pad with an additional 10 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO 3​ (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 4: Purification and Analysis

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Analyze via 1 H NMR and HRMS. The diastereoselectivity can be determined by integrating the crude 1 H NMR signals of the C5/C6 protons.

Workflow Step1 1. Assembly Core Substrate Pd(OAc)2 & MPAA AgTFA / Base Step2 2. Environment Inert Atmosphere HFIP / t-AmylOH Step1->Step2 Step3 3. Activation Sealed Vial 90°C for 24h Vigorous Stirring Step2->Step3 Step4 4. Workup Cool to RT Celite Filtration Aqueous Wash Step3->Step4 Step5 5. Isolation Flash Chromatography Silica Gel Step4->Step5

Figure 2: Experimental workflow for the Pd-catalyzed C-H arylation of the bicyclic core.

Troubleshooting & Self-Validating Controls

To ensure the trustworthiness of the protocol, the following self-validating controls must be run in parallel during initial optimization:

  • Control 1 (Ligand Validation): Run the reaction omitting Ac-L-Val-OH.

    • Expected Outcome: <5% yield of the target product. This validates that the background reaction is negligible and the MPAA ligand is actively preventing β -hydride elimination and facilitating the CMD process.

  • Control 2 (Oxidant Validation): Substitute AgTFA with Ag 2​ CO 3​ .

    • Expected Outcome: Significant drop in yield. The trifluoroacetate anion is non-innocent; it acts as an essential proton shuttle during the C–H cleavage event.

  • Troubleshooting Ring-Opening: If mass spectrometry indicates a mass of [M + H 2​ O], the β -lactam ring is hydrolyzing. Ensure that the Na 2​ HPO 4​ is strictly anhydrous and the reaction temperature does not exceed 95 °C.

References

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery Source: ResearchGate (Originally published in The Journal of Organic Chemistry) URL: [Link]

  • Title: Chapter 3: The β -Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry Source: RSC Publishing URL: [Link]

  • Title: Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade Source: RSC Publishing (Chemical Science) URL: [Link]

Application

Application Note: Conjugation of 2-Aza-7-oxo-bicyclo[3.2.0]heptane to Fluorescent Tags for High-Resolution Cellular Imaging

Executive Summary Saturated nitrogen heterocycles are foundational to modern drug discovery. Specifically, sp³-rich fragments are highly valued for enhancing the biological activity, target engagement, and metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Saturated nitrogen heterocycles are foundational to modern drug discovery. Specifically, sp³-rich fragments are highly valued for enhancing the biological activity, target engagement, and metabolic stability of lead molecules. The 2-azabicyclo[3.2.0]heptane framework has recently emerged as a highly effective, conformationally restricted bioisostere for pyrrolidines and piperidines . Historically absent from medicinal chemistry libraries due to synthetic intractability, this rigidified scaffold can now be accessed efficiently via the photochemical dearomatization of nitroarenes .

For drug development professionals investigating the subcellular localization or pharmacokinetic distribution of these novel bioisosteres, fluorescent tagging is essential. This application note details a robust, self-validating protocol for conjugating the 2-aza-7-oxo-bicyclo[3.2.0]heptane core to amine-reactive N-hydroxysuccinimide (NHS) ester fluorophores (e.g., BODIPY FL, Cyanine5), enabling precise tracking in cellular assays.

Mechanistic Rationale & Experimental Design

Causality of Experimental Choices: The conjugation strategy leverages the orthogonal reactivity of the bicyclic scaffold. The 2-aza position provides a highly nucleophilic secondary amine once deprotected, making it the ideal handle for NHS-ester coupling. Conversely, the 7-oxo group (a ketone) remains unreactive under mildly basic conditions, preserving the structural integrity of the bioisostere.

We utilize N,N-Diisopropylethylamine (DIPEA) in anhydrous N,N-Dimethylformamide (DMF) rather than aqueous buffers. This ensures the secondary amine remains deprotonated (pKa ~9.5) without the base competing for nucleophilic attack on the NHS ester—a common pitfall when using primary amine bases or hydrolysis-prone aqueous systems.

Workflow Visualization

Workflow A Boc-Scaffold Deprotection (TFA/DCM) B Free Amine 2-Aza-7-oxo-bicyclo [3.2.0]heptane A->B 1 hr, RT C NHS-Fluorophore Conjugation (DIPEA, DMF) B->C Dye-NHS, 4 hr D RP-HPLC Purification & LC-MS Validation C->D Isolate Conjugate E Cellular Incubation & Confocal Imaging D->E >95% Purity

Workflow for deprotection, conjugation, and validation of 2-azabicyclo[3.2.0]heptane probes.

Step-by-Step Protocol: Synthesis and Validation

Phase 1: Scaffold Deprotection (Self-Validating Step)

Objective: Remove the Boc protecting group to expose the secondary amine while preventing premature degradation.

  • Reaction: Dissolve 10 mg of Boc-2-aza-7-oxo-bicyclo[3.2.0]heptane in 1 mL of anhydrous Dichloromethane (DCM). Add 1 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Incubation: Stir the mixture at room temperature for 1 hour.

  • Validation (TLC): Monitor the disappearance of the Boc-protected starting material. The resulting free amine will remain at the baseline on normal-phase silica TLC unless a highly polar solvent (e.g., 10% MeOH in DCM with 1% NH₄OH) is used.

  • Isolation: Evaporate the solvent under a stream of N₂. Critical Step: Co-evaporate with toluene (3 x 2 mL) to azeotropically remove residual TFA. The resulting TFA salt must be dried completely under high vacuum to prevent residual acid from neutralizing the base in the conjugation step.

Phase 2: Fluorophore Conjugation
  • Preparation: Dissolve the dried 2-aza-7-oxo-bicyclo[3.2.0]heptane TFA salt (~20 µmol) in 500 µL of anhydrous DMF.

  • Basification: Add 10 µL of DIPEA (~57 µmol). Causality: A roughly 3-fold molar excess of DIPEA ensures complete neutralization of the TFA salt, maximizing the nucleophilicity of the secondary amine.

  • Conjugation: Add 1.2 equivalents of the chosen Fluorophore-NHS ester (e.g., BODIPY FL NHS) dissolved in 100 µL of DMF.

  • Incubation: Protect the reaction vessel from light using aluminum foil. Stir at room temperature for 4 hours.

Phase 3: Purification and LC-MS Validation
  • Quenching: Add 10 µL of ethanolamine and incubate for 15 minutes to quench unreacted NHS ester. This prevents off-target covalent binding during cellular assays.

  • RP-HPLC Purification: Inject the mixture onto a semi-preparative C18 Reverse-Phase HPLC column. Elute using a gradient of 10% to 90% Acetonitrile in Water (0.1% Formic Acid) over 30 minutes.

  • Validation: Analyze fractions via LC-MS. The desired conjugate will elute between the highly polar quenched dye and the unreacted hydrophobic dye. Confirm the mass peak corresponding to[M+H]⁺ of the combined scaffold and dye (minus the NHS leaving group). Lyophilize pure fractions.

Step-by-Step Protocol: Cellular Imaging Assay

Phase 4: Cellular Incubation and Confocal Microscopy
  • Cell Culture: Seed HeLa or U2OS cells in a 35 mm glass-bottom imaging dish at 10⁵ cells/dish. Incubate overnight at 37°C, 5% CO₂ in DMEM + 10% FBS.

  • Probe Administration: Dissolve the lyophilized conjugate in cell-culture grade DMSO to create a 1 mM stock. Dilute to a final concentration of 1–5 µM in serum-free DMEM.

    • Self-Validation Control: Prepare a parallel dish incubated with the free quenched dye (ethanolamine-quenched) at the same concentration. This proves that cellular uptake and localization are driven by the 2-azabicyclo[3.2.0]heptane scaffold, not the background dye.

  • Incubation: Incubate cells with the probe for 30–60 minutes at 37°C.

  • Fixation: Wash cells 3x with warm PBS to remove unbound probe. Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Counterstaining: Wash 3x with PBS. Incubate with Hoechst 33342 (1 µg/mL) for 10 minutes to stain nuclei.

  • Imaging: Image using a confocal laser scanning microscope. For BODIPY FL conjugates, utilize a 488 nm excitation laser and collect emission at 500–550 nm.

Logical Relationships in Probe Design

LogicalRelationship N1 Rigidified Bioisostere (2-Aza-7-oxo-bicyclo[3.2.0]heptane) N2 Defined Exit Vectors & High sp3 Fraction N1->N2 Structural feature N3 Fluorophore Conjugation (BODIPY / Cy5) N2->N3 Enables precise tagging N5 Enhanced Cellular Uptake & Target Engagement N2->N5 Improves binding affinity N4 Altered Physicochemical Properties (Lipophilicity) N3->N4 Modulates probe N4->N5 Drives biological utility

Logical relationship between scaffold rigidity, fluorophore conjugation, and cellular utility.

Quantitative Data Summary

The table below summarizes the photophysical properties and expected conjugation efficiencies of the 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold when coupled with standard imaging fluorophores.

Conjugate SystemExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹cm⁻¹)Typical Conjugation YieldPrimary Cellular Application
2-Aza-Bicyclo-BODIPY FL 503512~80,00065 - 75%High-resolution intracellular tracking, lipophilic environment sensing
2-Aza-Bicyclo-Cy5 646662~250,00055 - 65%Deep-tissue imaging, multi-color co-localization assays
2-Aza-Bicyclo-TAMRA 555580~90,00060 - 70%Endosomal trapping evaluation, live-cell fluorescence microscopy

Field-Proven Insights & Troubleshooting

  • Low Conjugation Yield: The most frequent cause of poor NHS-ester coupling is residual TFA from the deprotection step protonating the secondary amine. Ensure rigorous co-evaporation with toluene and verify that the pH of the DMF solution is >8 (by spotting a micro-drop on wet pH paper) before adding the NHS ester.

  • Dye Aggregation in Media: Rigidified sp³ scaffolds can increase the overall hydrophobicity of the probe. If precipitation occurs in the cell culture media, keep the DMSO concentration at 0.5% (v/v) or utilize a biocompatible dispersant like Pluronic F-127.

  • Advanced Dual-Functionalization: The 7-oxo group of the bicyclo[3.2.0]heptane core is a hidden asset. If the 2-aza position is strictly required for binding to a biological target (and cannot be blocked by a dye), the 7-oxo group can be orthogonally converted to an oxime using an aminooxy-functionalized fluorophore. This leaves the secondary amine free for target engagement while still achieving fluorescent visualization.

References

  • Title: A Photochemical Strategy for the Conversion of Nitroarenes into Rigidified Pyrrolidine Analogues Source: Journal of the American Chemical Society (JACS) URL: [Link] [[1]]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-Aza-7-oxo-bicyclo[3.2.0]heptane during long-term storage

Welcome to the technical support guide for 2-Aza-7-oxo-bicyclo[3.2.0]heptane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Aza-7-oxo-bicyclo[3.2.0]heptane. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bicyclic lactam. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

The core structure of 2-Aza-7-oxo-bicyclo[3.2.0]heptane contains a β-lactam ring, which is a four-membered cyclic amide. This structural motif is also found in widely used antibiotics like penicillins and cephalosporins.[1][2] The inherent ring strain and the electrophilicity of the carbonyl carbon make the β-lactam ring susceptible to nucleophilic attack and subsequent degradation.[3][4] Therefore, proper handling and storage are paramount to prevent its degradation over time.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and troubleshooting scenarios you may encounter during the long-term storage of 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

What is the primary degradation pathway for 2-Aza-7-oxo-bicyclo[3.2.0]heptane?

The most significant degradation pathway for 2-Aza-7-oxo-bicyclo[3.2.0]heptane, like other β-lactam-containing compounds, is hydrolysis.[3][5][6] This involves the cleavage of the amide bond in the β-lactam ring by water. This reaction is often catalyzed by acidic or, more potently, alkaline conditions.[4][7] The resulting product is an inactive β-amino acid.

The hydrolysis of the β-lactam ring can be visualized as follows:

start 2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis product Degradation Product (β-amino acid) hydrolysis->product

Primary degradation pathway of 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

I've observed a decrease in the purity of my sample over time. What could be the cause?

A decrease in purity, often observed as the appearance of new peaks in analytical techniques like HPLC or NMR, is likely due to degradation. The most common culprits are:

  • Improper Storage Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation reactions.[8][9]

  • Exposure to Moisture: The presence of water is a direct reactant in the hydrolysis of the β-lactam ring.[4][10]

  • Incorrect pH: Storing the compound in non-neutral pH conditions, especially alkaline, will catalyze its degradation.[4][7]

  • Presence of Contaminants: Certain metal ions can catalyze the degradation of β-lactams.[4] Ensure your storage containers and any solvents used are of high purity.

What are the optimal storage conditions for 2-Aza-7-oxo-bicyclo[3.2.0]heptane?

To ensure the long-term stability of 2-Aza-7-oxo-bicyclo[3.2.0]heptane, we recommend the following storage conditions, summarized in the table below. These are based on general best practices for β-lactam compounds.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical degradation.[11][12][13]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.
Form Solid (lyophilized powder if possible)The solid state is generally more stable than solutions. Amorphous solids can be less stable than crystalline forms.[10]
Can I store 2-Aza-7-oxo-bicyclo[3.2.0]heptane in solution?

While not ideal for long-term storage, it is sometimes necessary to store compounds in solution for experimental use. If you must store it in solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like water or methanol which can participate in hydrolysis.

  • Temperature: Store frozen at -80°C.[11][13]

  • pH: If an aqueous buffer is necessary, use a neutral pH (around 6-7). Be aware that the stability of β-lactams can be significantly reduced in solution.[9][14]

  • Duration: Limit the storage time in solution as much as possible. It is best to prepare solutions fresh for each experiment.

How can I assess the stability of my stored 2-Aza-7-oxo-bicyclo[3.2.0]heptane?

Regularly assessing the purity of your compound is crucial. We recommend the following workflow for stability testing:

cluster_0 Stability Assessment Workflow start Sample from Storage prepare Prepare for Analysis (e.g., dissolve in appropriate solvent) start->prepare analyze Analytical Testing (HPLC, LC-MS, NMR) prepare->analyze compare Compare to Reference Standard or Initial Data analyze->compare decision Purity Meets Specification? compare->decision pass Continue Use decision->pass Yes fail Quarantine and Re-evaluate decision->fail No

Workflow for assessing the stability of stored 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

Experimental Protocol: Purity Assessment by HPLC

  • Standard Preparation: Prepare a stock solution of a known-pure reference standard of 2-Aza-7-oxo-bicyclo[3.2.0]heptane in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Accurately weigh a sample of the stored compound and dissolve it in the same solvent to the same concentration as the standard.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detection: UV detection at an appropriate wavelength (e.g., ~210 nm).

  • Data Analysis: Compare the chromatogram of the stored sample to the reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

References

  • B.K. Shoichet, et al. "β-Lactamases: A Focus on Current Challenges." Protein Science, vol. 2, no. 8, 1993, pp. 1377-86.
  • H. V. Adamic, et al. "Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases." Journal of the American Chemical Society, vol. 122, no. 25, 2000, pp. 6063-73.
  • A. D. Deshpande, et al. "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance." Molecules, vol. 26, no. 16, 2021, p. 5003.
  • J. A. G. O. de la Torre, et al. "The Mechanisms of Catalysis by Metallo β-Lactamases.
  • A. M. Brouwer, et al. "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors." Journal of Medicinal Chemistry, vol. 43, no. 21, 2000, pp. 3897-903.
  • A. L. M. Berendsen, et al. "Effect of thermal treatments on the degradation of antibiotic residues in food." Food Additives & Contaminants: Part A, vol. 35, no. 2, 2018, pp. 245-62.
  • S. W. H. de Waal, et al.
  • S. H. Lee, et al. "One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail." Scientific Reports, vol. 15, no. 1, 2025, p. 23831.
  • A. D. Deshpande, et al. "Degradation of β-lactam antibiotics.
  • A. M. H. Wasfi, et al. "Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions." Antibiotics, vol. 8, no. 4, 2019, p. 165.
  • S. W. H. de Waal, et al. "Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions." Therapeutic Drug Monitoring, vol. 45, no. 5, 2023, pp. 659-66.
  • M. J. Pikal, et al. "Thermal decomposition of amorphous beta-lactam antibacterials." Journal of Pharmaceutical Sciences, vol. 66, no. 9, 1977, pp. 1312-6.
  • D. Nosyk, et al. "2-Azabicyclo[3.2.
  • A. M. H. Wasfi, et al. "Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions." PubMed, 2019.
  • A. M. H. Wasfi, et al. "Stability of β-lactam antibiotics in bacterial growth media." PLOS ONE, vol. 15, no. 7, 2020, p. e0236198.
  • National Center for Biotechnology Information. "(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid." PubChem, 2023.
  • National Center for Biotechnology Information. "6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid." PubChem, 2023.
  • Carl M. F. Mansson and Noah Z. Burns. "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride." Organic Syntheses, vol. 101, 2024, pp. 410-22.
  • Wikipedia. "β-Lactam antibiotic." Wikipedia, 2023.
  • Amadis Chemical. "2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride,2641915-77-5." Amadis Chemical, 2023.
  • Sigma-Aldrich. "2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride." Sigma-Aldrich, 2023.
  • J. A. G. O. de la Torre, et al. "Exploiting the aggregation propensity of beta-lactamases to design inhibitors that induce enzyme misfolding.
  • G. Grogan. "Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems." Molecules, vol. 28, no. 21, 2023, p. 7249.
  • S. Chawla, et al. "β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward." Frontiers in Microbiology, vol. 13, 2022, p. 1043825.
  • F. Rojo. "Enzymes and genes involved in aerobic alkane degradation." Frontiers in Microbiology, vol. 4, 2013, p. 116.
  • D. A. Nosyk, et al. "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.
  • A. S. L. D. S. Marques, et al. "Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean." mBio, vol. 12, no. 5, 2021.
  • Y. Chen, et al. "Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) - H activation and C-C cleavage." Chemical Science, vol. 16, no. 20, 2025, pp. 7531-7.
  • C. Wang, et al. "Bioengineering for the Microbial Degradation of Petroleum Hydrocarbon Contaminants." International Journal of Molecular Sciences, vol. 24, no. 6, 2023, p. 5249.
  • Carl M. F. Mansson and Noah Z. Burns. "Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride." Organic Syntheses, vol. 101, 2024, pp. 410-22.
  • D. Nosyk, et al. "2-Azabicyclo[3.2.
  • T. D. W. Claridge, et al. "Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams." Illinois chemistry, 2002.

Sources

Optimization

Optimizing flash chromatography conditions for 2-Aza-7-oxo-bicyclo[3.2.0]heptane purification

Welcome to the technical support center for the purification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar bicyclic lactams. The unique physicochemical properties of this scaffold—namely its polarity and the basicity of the nitrogen atom—present specific challenges for flash chromatographic purification. This document provides in-depth, experience-driven guidance to help you develop robust purification methods and troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when setting up a purification for this class of compounds.

Q1: What is a good starting point for a solvent system to purify 2-Aza-7-oxo-bicyclo[3.2.0]heptane on silica gel?

A good initial approach is to use a solvent system with a moderately polar and a highly polar component. A common and effective starting point is a gradient of Methanol (MeOH) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in Heptane. Given the compound's polarity, a DCM/MeOH system is often more successful. Start with a Thin Layer Chromatography (TLC) screen using 5% MeOH in DCM and adjust the ratio to achieve a target Retention Factor (Rf) between 0.15 and 0.35.[1]

Q2: My compound is streaking severely on the TLC plate. What does this mean and how do I fix it?

Severe streaking or "tailing" on a silica TLC plate is a classic indicator of strong, undesirable interactions between the analyte and the stationary phase.[2][3] For 2-Aza-7-oxo-bicyclo[3.2.0]heptane, the basic nitrogen atom is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a secondary retention mechanism that causes poor peak shape.[4]

To resolve this, you must add a basic modifier to your mobile phase to compete for these active sites. Add 0.1-1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the solvent system during TLC development. This will neutralize the acidic sites and result in a compact, symmetrical spot.

Q3: How do I translate my TLC results into a reliable flash chromatography method?

The relationship between the TLC Rf value and the elution volume in flash chromatography, measured in Column Volumes (CV), is governed by the simple equation: CV = 1/Rf .[5] An optimal Rf on a TLC plate for preparative flash chromatography is in the range of 0.15 to 0.35.[1] This range ensures that the compound is retained well enough to separate from non-polar impurities but elutes in a reasonable volume of solvent without excessive peak broadening.[6]

For example, if your compound has an Rf of 0.25 in 5% MeOH/DCM with 0.5% Et3N, it will elute at approximately 1/0.25 = 4 CVs during the flash purification. This is an excellent target for good separation and loading capacity.

Q4: Should I perform a liquid load or a dry load for my crude sample?

The choice of loading method depends on the solubility of your crude material in the initial mobile phase.

  • Liquid Loading: If your crude product is fully soluble in a small volume of the starting mobile phase (e.g., 1% MeOH/DCM), liquid loading is acceptable. However, be cautious of using strong solvents like pure DCM or THF to dissolve the sample, as this can degrade the separation.

  • Dry Loading: This is the preferred method for this compound, especially if it has poor solubility in non-polar solvents or if you need to load a large amount of material. Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert sorbent like Celite®) and loading the resulting dry powder onto the column. This technique prevents solvent-related band broadening and often results in sharper peaks and better resolution.

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides a systematic approach to identifying and solving common problems encountered during the flash purification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

Problem Probable Cause(s) Recommended Solution(s)
Severe Peak Tailing 1. Silanol Interactions: The basic nitrogen atom is interacting with acidic silanol groups on the silica surface.[2][3]1a. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (Et3N) or ammonium hydroxide into your mobile phase. This is the most common and effective solution. 1b. Use Functionalized Silica: Employ an amine-treated (NH2) or diol-based silica cartridge, which has fewer accessible acidic sites.
Poor Separation 1. Suboptimal Solvent System: The chosen mobile phase does not provide enough selectivity between your product and impurities.[7] 2. Column Overload: Too much sample has been loaded for the column size and separation difficulty.[2]1a. Screen Different Solvents: If a Heptane/EtOAc system fails, try a DCM/MeOH or a Heptane/Acetone system. Solvents from different selectivity groups can drastically change the elution order.[7] 1b. Optimize the Gradient: Use a shallower gradient around the elution point of your compound to increase resolution. 2. Reduce Sample Load: As a rule of thumb, for a difficult separation (ΔCV < 2), the load should be ≤1% of the column's silica mass. For easier separations (ΔCV > 2), you can load up to 5-10%.
Low or No Recovery 1. Irreversible Adsorption: The compound is highly polar and is binding irreversibly to the silica gel. 2. Product Degradation: The lactam ring may be sensitive to the acidic silica surface, though many bicyclic lactams are stable.[8]1a. Increase Eluent Strength Drastically: Flush the column with a very strong solvent system, such as 20% MeOH in DCM with 1-2% NH4OH. 1b. Switch Stationary Phase: Consider using neutral alumina or reversed-phase (C18) chromatography if irreversible binding on silica is suspected. 2. Neutralize the System: Use a basic modifier (Et3N, NH4OH) or a pre-treated, neutralized silica column to minimize potential acid-catalyzed degradation.[9]
Co-elution with a Polar Impurity 1. Insufficient Resolution: The chosen method does not have enough resolving power. 2. Tailing of the Product Peak: The tail of your product peak may be overlapping with a closely eluting impurity.1a. Employ a Shallow Gradient: A gradient from 0-10% MeOH over 20 CVs will provide better separation than a rapid 0-20% gradient over 10 CVs. 1b. Address Tailing: First, solve any peak tailing issues using the methods described above. A sharp, symmetrical peak is much easier to resolve from impurities.

Detailed Experimental Protocols

Protocol 1: TLC Method Development for 2-Aza-7-oxo-bicyclo[3.2.0]heptane

This protocol outlines the steps to find an optimal solvent system using Thin Layer Chromatography.

  • Prepare Stock Solutions:

    • Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., Methanol or DCM) to make a ~5 mg/mL solution.

    • Mobile Phase A: 10% Methanol in Dichloromethane.

    • Mobile Phase B: Dichloromethane (DCM).

    • Modifier: Triethylamine (Et3N).

  • Initial TLC Screening:

    • Take a standard silica gel TLC plate (e.g., silica gel 60 F254).

    • Spot your crude sample solution onto three separate lanes.

    • Prepare three developing chambers with the following mobile phases:

      • Chamber 1: 5% MeOH in DCM (4.75 mL DCM, 0.25 mL MeOH).

      • Chamber 2: 10% MeOH in DCM (4.5 mL DCM, 0.5 mL MeOH).

      • Chamber 3: 5% MeOH in DCM + 0.5% Et3N (4.75 mL DCM, 0.25 mL MeOH, 25 µL Et3N).

    • Develop the plates until the solvent front is ~1 cm from the top.

  • Analysis and Optimization:

    • Visualize the plates under a UV lamp (254 nm) and then stain (e.g., with potassium permanganate) to see all spots.

    • Observe: Note the Rf values and spot shapes. You will likely see significant tailing in Chambers 1 and 2, and a well-defined spot in Chamber 3.[3]

    • Adjust: Based on the result from Chamber 3, adjust the %MeOH to bring the Rf of the desired product into the 0.15-0.35 range.[1] If the Rf is too high, decrease the MeOH concentration. If it's too low, increase it.

    • Confirm: Run a final TLC plate with the optimized mobile phase (including the Et3N modifier) to confirm the Rf.

Protocol 2: Dry Loading the Sample for Flash Chromatography

This method improves peak shape and resolution, especially for samples not easily soluble in the mobile phase.

  • Dissolve Crude Sample: Dissolve your entire crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., Methanol, Acetone, or DCM).

  • Add Sorbent: To the solution, add silica gel. A good starting ratio is 1:1 to 1:2 by weight (Crude Sample : Silica Gel).

  • Evaporate Solvent: Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the powder is completely dry.

  • Load the Column: Carefully add the dry powder containing your adsorbed sample to the top of the flash column. Gently tap the column to settle the powder.

  • Run Purification: Place a small layer of sand or a frit on top of the sample layer to prevent disturbance, then begin the purification with the optimized mobile phase from your TLC analysis.

Visualized Workflows and Logic

Method_Development_Workflow TLC 1. TLC Screening (e.g., 5% MeOH/DCM) Add_Modifier Streaking? Add 0.5% Et3N TLC->Add_Modifier Yes Check_Rf Is Rf between 0.15 - 0.35? TLC->Check_Rf No (Good Spot) TLC_Modified 2. Re-run TLC with Modifier Add_Modifier->TLC_Modified TLC_Modified->Check_Rf Adjust_Solvent Adjust %MeOH Check_Rf->Adjust_Solvent No Flash 3. Run Flash Chromatography (CV = 1/Rf) Check_Rf->Flash Yes Adjust_Solvent->TLC_Modified Load 4. Use Dry Loading for Best Resolution Flash->Load

Tailing_Troubleshooting Start {Problem: Peak Tailing} Q1 Are you using a basic modifier (Et3N)? Start->Q1 Sol1 {Solution 1: Add 0.1-1% Et3N or NH4OH to the mobile phase.} Q1->Sol1 No Q2 Is the column overloaded? Q1->Q2 Yes End {Result: Symmetrical Peak} Sol1->End Sol2 {Solution 2: Reduce sample load. Use a larger column.} Q2->Sol2 Yes Q3 Is the stationary phase appropriate? Q2->Q3 No Sol2->End Sol3 {Solution 3: Try an amine-functionalized or alumina column.} Q3->Sol3 Consider this Sol3->End

References

  • Sorbtech. (2023, September 13). TLC for Flash Chromatography. Available at: [Link]

  • Buchi.com. All you need to know about using TLC data for flash method optimization. Available at: [Link]

  • Silver, J. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. Available at: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Available at: [Link]

  • Nosyk, D. A., et al. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]

  • Baran, P. S., et al. (2003). Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025, December 16). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. Available at: [Link]

  • Marco-Contelles, J., et al. (1998). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones. The Journal of Organic Chemistry. Available at: [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Royal Society of Chemistry. II. Synthesis of monoacylated bicyclic lactams. Available at: [Link]

  • Nosyk, D. A., et al. (2025, September 29). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]

  • Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. Available at: [Link]

  • Labmate Online. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Available at: [Link]

  • Ihara, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES, 37(1), 247. Available at: [Link]

  • Restek. TROUBLESHOOTING GUIDE. Available at: [Link]

  • National Center for Biotechnology Information. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available at: [Link]

  • Royal Society of Chemistry Publishing. Synthesis of 7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylates: analogues of clavulanic acid. Available at: [Link]

  • Cheméo. Chemical Properties of Bicyclo[3.2.0]heptane, trans (CAS 5597-72-8). Available at: [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • European Patent Office. (1995, September 13). Procedure for the preparation of bicyclo [3.2.0] hept-2-en-7-ones. Available at: [Link]

  • Valmsen, K., et al. (1992). HPLC RESOLUTION OF THE DIASTEREOMERS OF SULPHOXIDES FORMED BY OXIDATION OF DITHIOKETALES OF BICYCLO[3.2.0] HEPT-2-EN-6-ONE, ITS EPOXIDE, AND BROMOHYDRINE. Proc. Estonian. Acad. Sci. Chem., 41(1), 6-13. Available at: [Link]

Sources

Troubleshooting

Avoiding unwanted side reactions during 2-Aza-7-oxo-bicyclo[3.2.0]heptane ring-opening

Welcome to our dedicated technical support center for the ring-opening of 2-aza-7-oxo-bicyclo[3.2.0]heptane systems. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the ring-opening of 2-aza-7-oxo-bicyclo[3.2.0]heptane systems. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for navigating the complexities of this versatile synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and rationally design your experiments for optimal outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: I'm observing low yield and recovery of my starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Low conversion is a common issue often rooted in insufficient reactivity of the β-lactam carbonyl or a poor choice of nucleophile. The bicyclic structure of 2-aza-7-oxo-bicyclo[3.2.0]heptane imparts significant ring strain, which is the primary driving force for the ring-opening reaction. However, both electronic and steric factors must be optimized for the reaction to proceed efficiently.

Mechanistic Insight: The ring-opening is a nucleophilic acyl substitution reaction.[1] The reactivity of the β-lactam's carbonyl carbon is paramount.[2] This electrophilicity is influenced by the substituent on the nitrogen atom (the protecting group) and the overall ring strain. A highly strained ring system, like that found in carbapenems, is more reactive.[2] The reaction is typically rate-limited by the initial nucleophilic attack on the carbonyl carbon.[1]

Troubleshooting Protocol:

  • Evaluate Your Nucleophile: The strength of your nucleophile is critical.[3] If you are using a weak nucleophile (e.g., neutral alcohols, water), the reaction may be sluggish.

    • Action: Consider switching to a more potent nucleophile or activating your current one. For instance, deprotonate an alcohol with a non-nucleophilic base (e.g., NaH, LHMDS) to form the more reactive alkoxide.

  • Solvent Selection: The solvent can dramatically affect nucleophile reactivity.

    • Action: For anionic nucleophiles, polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they do not solvate the nucleophile as strongly as polar protic solvents, thus enhancing its reactivity.[3]

  • Temperature Adjustment: Many reactions require thermal energy to overcome the activation barrier.

    • Action: If the reaction is clean but incomplete at room temperature, try gradually increasing the temperature. Monitor the reaction by TLC or LCMS to check for the appearance of degradation products.

  • Protecting Group Influence: Electron-withdrawing protecting groups on the nitrogen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

    • Action: If you are using an electron-donating protecting group (like a benzyl group), you may need more forcing conditions. For future syntheses, consider a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be readily removed later.[4][5]

Question 2: My primary side product is the epimer at the C6 position. How can I prevent this loss of stereochemical integrity?

Answer:

Epimerization at the carbon alpha to the carbonyl (C6) is a frequent and challenging side reaction, particularly under basic conditions. This occurs through a deprotonation-reprotonation mechanism that temporarily destroys the stereocenter.

Mechanistic Insight: The C6 proton is acidic due to its position adjacent to the carbonyl group. In the presence of a base (including some basic nucleophiles or basic additives), this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers and eroding your stereochemical purity.[6] This is a well-documented phenomenon in β-lactam chemistry.[6][7][8]

Troubleshooting Workflow for Epimerization

G start Epimerization Observed at C6 check_base Is a strong base present? (e.g., alkoxides, hydrides) start->check_base yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No solution1 Use a weaker, non-nucleophilic base for deprotonation, or use a milder nucleophile. yes_base->solution1 solution4 Is the nucleophile itself basic? (e.g., amines) no_base->solution4 solution2 Lower Reaction Temperature (e.g., from RT to 0°C or -78°C) solution1->solution2 solution3 Consider a bulkier N-protecting group to sterically hinder deprotonation. solution2->solution3 solution4->solution2 No, or issue persists solution5 Use a pre-formed salt of the nucleophile or add a proton scavenger (e.g., molecular sieves). solution4->solution5 Yes

Caption: A decision-making workflow for troubleshooting C6 epimerization.

Recommended Protocols:

  • Temperature Control: The rate of deprotonation is highly temperature-dependent.

    • Action: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even -78°C and allow the reaction to warm slowly if necessary.

  • Base Selection: If your nucleophile requires deprotonation, the choice of base is critical.

    • Action: Avoid strong, sterically unhindered bases. Use a hindered base like lithium diisopropylamide (LDA) at low temperatures, which may selectively deprotonate your nucleophile over the C6 position. Alternatively, use a milder base like potassium carbonate if applicable.[6]

  • Nucleophile Choice: The basicity of the nucleophile itself can be the culprit.

    • Action: If using a primary or secondary amine, consider its pKa. If epimerization is severe, you might need to use a less basic amine or modify the reaction conditions (e.g., lower temperature, shorter reaction time).

Question 3: I am getting a significant amount of a byproduct that appears to be a rearranged or further reacted product. What could be happening?

Answer:

The formation of complex byproducts often arises from the high reactivity of the initial ring-opened intermediate. Depending on the reaction conditions and the nucleophile used, this intermediate can undergo subsequent intramolecular reactions or rearrangements.

Potential Unwanted Pathways:

  • Intramolecular Cyclization: If the nucleophile contains another reactive functional group, the initial ring-opened product can cyclize to form a new heterocyclic system. For example, using a nucleophile like ethanolamine could lead to the formation of a morpholinone derivative after the initial ring-opening.

  • Elimination: Under harsh basic or acidic conditions, elimination reactions can occur, particularly if there are suitable leaving groups or acidic protons in the newly formed acyclic chain.

  • N-Acyl Bond Cleavage: While less common, under strongly acidic or reductive conditions, cleavage of the N-acyl bond of the β-lactam can occur, leading to the opening of the four-membered ring without the desired nucleophilic addition.[9]

Proposed Mechanism: Desired vs. Side Reaction

Caption: Simplified overview of competing reaction pathways.

Troubleshooting Strategies:

  • Characterize the Byproduct: Before attempting to solve the problem, you must know what you are trying to prevent.

    • Action: Isolate the major byproduct and obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and if possible, 2D NMR like COSY and HMBC) to elucidate its structure.

  • Milder Reaction Conditions: Harsh conditions are a primary cause of side reactions.

    • Action: Reduce the reaction temperature, use a less concentrated reagent, or shorten the reaction time. Monitor the reaction closely to find the point of maximum desired product formation before significant byproduct accumulation occurs.

  • Protecting Group Strategy: Ensure your protecting groups are stable under the reaction conditions.[10] Some groups may be labile, leading to undesired reactivity at the nitrogen atom.

    • Action: Review the stability of your N-protecting group towards the reagents and conditions you are employing. For example, a Boc group is stable to many nucleophiles and bases but is cleaved by strong acid.[4]

Data Summary: N-Protecting Group Selection

Protecting GroupAbbreviationCommon Cleavage ConditionsStability Profile
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)Stable to H₂, mild base, most nucleophiles.
CarboxybenzylCbzHydrogenolysis (H₂, Pd/C)Stable to acid, base.
BenzylBnHydrogenolysis (H₂, Pd/C)Stable to acid, base, many reagents.
p-MethoxybenzylPMBOxidative (e.g., DDQ, CAN)Stable to base, mild acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the β-lactam ring-opening?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The four-membered β-lactam ring is highly strained, making the amide bond susceptible to cleavage.[2][11] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C7-N2 bond (endocyclic cleavage) and releasing the ring strain. The nitrogen atom is typically protonated by the solvent or during workup to yield the final acyclic product.[11]

Q2: How does the choice of nucleophile affect the reaction outcome?

The nucleophile dictates the functionality introduced into the final product and influences the required reaction conditions.

  • Hard Nucleophiles (e.g., alkoxides, organolithiums): Tend to be highly reactive and attack the carbonyl carbon efficiently. However, their strong basicity can promote side reactions like epimerization.[6]

  • Soft Nucleophiles (e.g., thiols, azides): Are often less basic and can provide cleaner reactions, though they may require higher temperatures or longer reaction times.

  • Neutral Nucleophiles (e.g., alcohols, amines, water): Are the weakest and typically require catalysis (acid or base) or elevated temperatures to react.[12][13]

Q3: Are there any alternatives to nucleophilic ring-opening?

Yes, while nucleophilic attack at the carbonyl is most common, other transformations are possible. Reductive ring-opening using agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, opening the ring in the process. Acid-catalyzed hydrolysis is another common method, particularly for removing the bicyclic scaffold entirely.[9] Additionally, certain bicyclic β-lactams can undergo thermal or photochemical rearrangements.[14]

Q4: Why is the stereochemistry at the C1 and C5 bridgehead carbons usually retained?

The stereocenters at the ring fusion (C1 and C5) are not directly involved in the bond-breaking or bond-forming steps of the nucleophilic acyl substitution mechanism. The reaction occurs at the C7 carbonyl center. Barring any unforeseen rearrangement pathways under harsh conditions, these stereocenters remain intact throughout the transformation, preserving the stereochemical information from your starting material in the resulting cyclopentane ring.

References
  • Synthetic investigations in epimerization reactions of β-lactams. (n.d.). INDIAN J. CHEM.
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  • Méndez-Gálvez, C., & Cisneros, G. A. (2020). Double-Ring Epimerization in the Biosynthesis of Clavulanic Acid. ACS Omega, 5(45), 29279–29286. [Link]

  • Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. (n.d.). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Wuts, P. G. M., & Greene, T. W. (2007). Greene's protective groups in organic synthesis. John Wiley & Sons.[Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of molecular biology, 431(18), 3406-3422. [Link]

  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity. (n.d.). ResearchGate. [Link]

  • Nucleophilic Acyl Substitution. (2022, February 18). BYJU'S. [Link]

  • Beta Lactams and Products. (2020, May 29). Encyclopedia.pub. [Link]

  • Examples of ring-opening reactions from bicyclo[3.2.0]heptanes to... (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. (n.d.). HETEROCYCLES. [Link]

  • The acid-mediated ring opening reactions of α-aryl-lactams. (n.d.). RSC Publishing. [Link]

  • Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. (2023, October 24). MDPI. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (n.d.). ChemRxiv. [Link]

  • The Mechanisms of Reactions of β-Lactams. (n.d.). ResearchGate. [Link]

  • Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole. (n.d.). RSC Publishing. [Link]

  • Stereoselective Synthesis of a Novel 2-aza-7-oxabicyclo[3.3.0]octane as neurokinin-1 Receptor Antagonist. (2007, December 15). PubMed. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. (2020, August 26). ACS Publications. [Link]

  • 4.5: Nucleophilic acyl substitution reactions. (2023, September 21). Chemistry LibreTexts. [Link]

  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. (2025, May 8). MDPI. [Link]

  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. (2025, May 8). AIR Unimi. [Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019, June 26). IntechOpen. [Link]

  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). ResearchGate. [Link]

  • Bicyclo[3.2.0]heptane mechanophores for the non-scissile and photochemically reversible generation of reactive bis-enones. (2012, August 8). PubMed. [Link]

Sources

Optimization

CAS 2641915-77-5 Scale-Up Support Center: Troubleshooting Trace Synthetic Impurities

Welcome to the Process Chemistry Technical Support Center for CAS 2641915-77-5 (2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride). Scaling up highly strained bicyclic systems—specifically those fusing a pyrrolidine ring w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center for CAS 2641915-77-5 (2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride). Scaling up highly strained bicyclic systems—specifically those fusing a pyrrolidine ring with a cyclobutanone core—presents unique thermodynamic and kinetic challenges.

This guide provides drug development professionals with mechanistic troubleshooting strategies, validated scale-up protocols, and analytical signatures to control trace synthetic impurities during multi-gram to kilogram campaigns.

Part 1: Mechanistic FAQ – Understanding Impurity Causality

Q1: During the [2+2] cycloaddition step, our impurity profile shows a 10–15% spike in a structural isomer. Why is this happening, and how do we improve regioselectivity? The Causality: You are likely observing the formation of the 6-oxo regioisomer . The construction of the 2-azabicyclo[3.2.0]heptane core often relies on a [2+2] cycloaddition between an enamine (or pyrroline derivative) and a ketene[1]. Ketenes are highly reactive and are typically generated in situ from an acid chloride and an amine base. If the base is added too rapidly, the localized high concentration of ketene drives the reaction under kinetic control, favoring the less sterically hindered but undesired 6-oxo transition state, or leading to ketene dimerization. The Fix: Shift the reaction to thermodynamic control. Use a bulkier base like N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (Et₃N), and implement a slow, continuous addition of the acid chloride over 4–6 hours at cryogenic temperatures (-20 °C).

Q2: We are detecting up to 5% of a ring-opened impurity during the final hydrochloride salt formation. Why does the bicyclic core degrade here? The Causality: The 7-oxo-bicyclo[3.2.0]heptane system contains a cyclobutanone ring, which suffers from severe angle strain (internal angles of ~90° compared to the ideal 120° for an sp² hybridized carbonyl carbon)[2]. When exposed to aqueous hydrochloric acid, the carbonyl undergoes hydration. The resulting sp³ tetrahedral intermediate temporarily relieves angle strain but rapidly collapses via C1–C7 or C5–C7 bond cleavage, yielding a ring-opened pyrrolidine-acetic acid derivative. The Fix: Strict exclusion of water is mandatory. Transition from aqueous HCl to anhydrous HCl gas dissolved in an ethereal solvent (e.g., Cyclopentyl methyl ether [CPME] or 1,4-dioxane). Ensure the freebase is azeotropically dried prior to salt formation.

Q3: Our isolated API shows elevated levels of transition metals (Pd/Ru) exceeding ICH Q3D limits. Standard aqueous washes are failing. What is the scalable solution? The Causality: The secondary/tertiary nitrogen in the 2-azabicyclo core acts as a potent chelating ligand for transition metals used in upstream dearomatization or C-H activation steps. Aqueous washes cannot break this thermodynamically stable metal-ligand complex. The Fix: Introduce a functionalized metal-scavenging resin (e.g., Thiol-modified silica) to the organic phase of the freebase at elevated temperatures (50 °C) before the final crystallization.

Part 2: Impurity Profiling & Analytical Signatures

To effectively monitor the reaction, process analytical technology (PAT) and offline LC-MS must be calibrated to detect the specific signatures of bicyclic degradation. Table 1 summarizes the quantitative data and control limits for the primary impurities associated with CAS 2641915-77-5.

Table 1: Quantitative Impurity Profile and Control Strategies

Impurity TypeStructural OriginAnalytical Signature (LC-MS / NMR)IPC Action LimitMitigation / Control Strategy
6-Oxo Regioisomer Kinetic[2+2] cycloaddition byproduct.m/z: [M+H]⁺ identical to target.¹H NMR: Shift of bridgehead proton from ~3.8 ppm to ~4.2 ppm.> 2.0% (Area)Decrease acid chloride addition rate; lower reactor temp to -20 °C.
Ring-Opened Degradant Hydrolytic cleavage of the cyclobutanone ring.m/z: [M+H+18]⁺ (Hydration + ring opening).IR: Loss of 1780 cm⁻¹ (strained C=O), appearance of 1710 cm⁻¹ (COOH).> 0.5% (Area)Azeotropic drying of freebase (KF < 500 ppm); use anhydrous HCl in CPME.
Ketene Dimer Self-condensation of unreacted ketene intermediate.m/z: Varies based on ketene precursor (typically [2M+H]⁺ of ketene).> 1.0% (Area)Ensure stoichiometric excess of enamine; optimize stirring speed for mass transfer.
Heavy Metals (Pd/Ru) Upstream catalyst carryover.ICP-MS: > 10 ppm> 10 ppmThiol-resin scavenging (4h at 50 °C) prior to salt crystallization.

Part 3: Visualizing the Process Logic

The following diagrams map the mechanistic divergence of impurities and the validated downstream workflow to isolate pure CAS 2641915-77-5.

Pathway SM Enamine + Ketene Precursors Target 2-Aza-7-oxo-bicyclo[3.2.0]heptane (Target Core) SM->Target DIPEA, -20°C (Thermodynamic Control) Regio 6-Oxo Regioisomer (Kinetic Impurity) SM->Regio Et3N, Rapid Addition (Kinetic Control) Degradant Ring-Opened Pyrrolidine (Hydrolytic Impurity) Target->Degradant H2O / H+ (Strain Relief)

Reaction pathway showing target synthesis and divergence into trace synthetic impurities.

Workflow Crude Crude Freebase (Organic Phase) Dry Azeotropic Drying (Toluene, <500 ppm H2O) Crude->Dry Scavenge Metal Scavenging (Thiol Resin, 50°C) Dry->Scavenge Salt Anhydrous HCl (CPME Solvent) Scavenge->Salt Pure CAS 2641915-77-5 (Pure API) Salt->Pure

Downstream purification workflow for isolating anhydrous CAS 2641915-77-5.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols include embedded In-Process Controls (IPCs) to verify reaction trajectory before proceeding to the next step.

Protocol A: Regioselective[2+2] Cycloaddition (Freebase Synthesis)
  • Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with the enamine precursor (1.0 equiv) and anhydrous dichloromethane (DCM, 10 L/kg).

  • Cooling & Base Addition: Cool the reactor to -20 °C. Add DIPEA (2.5 equiv) in a single portion. Stir for 15 minutes.

  • Ketene Generation: Dissolve the acid chloride (1.2 equiv) in DCM (2 L/kg). Begin dropwise addition to the reactor via a dosing pump at a rate of 0.5 L/hr, maintaining the internal temperature strictly below -15 °C.

  • IPC Check 1: 30 minutes post-addition, sample the reaction for GC-MS. Validation criteria: Enamine precursor must be < 1.0%; 6-oxo regioisomer must be < 2.0%. If the 6-oxo isomer exceeds 2.0%, halt any further acid chloride addition and lower the temperature to -25 °C.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (5 L/kg) while maintaining the temperature below 0 °C to prevent premature hydrolysis of the cyclobutanone core. Extract and concentrate the organic layer.

Protocol B: Anhydrous Hydrochloride Salt Formation (CAS 2641915-77-5)
  • Azeotropic Drying: Dissolve the crude 2-aza-7-oxo-bicyclo[3.2.0]heptane freebase in toluene (8 L/kg). Perform vacuum distillation at 40 °C until the volume is reduced by half. Repeat twice.

  • IPC Check 2: Perform Karl Fischer (KF) titration on the toluene solution. Validation criteria: H₂O < 500 ppm. (Do not proceed if water is present, as it will trigger ring-opening upon acidification).

  • Solvent Exchange & Scavenging: Solvent swap to Cyclopentyl methyl ether (CPME, 10 L/kg). Add SiliaMetS Thiol resin (10% w/w) and heat to 50 °C for 4 hours. Filter the resin through a Celite pad.

  • Salt Formation: Cool the filtrate to 5 °C. Slowly bubble anhydrous HCl gas (or add 4M HCl in 1,4-dioxane, 1.05 equiv) over 2 hours. A white crystalline precipitate of CAS 2641915-77-5 will form.

  • Isolation: Filter the product under a nitrogen blanket. Wash with cold, anhydrous CPME (2 L/kg) and dry in a vacuum oven at 35 °C for 24 hours.

References

  • Title: Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Source: ChemRxiv / Cambridge Open Engage URL: [Link][2]

  • Title: Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3). Source: Chemical Science (NIH / PMC) URL: [Link][3]

Sources

Troubleshooting

Optimizing chiral resolution and enantiomeric excess of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

Welcome to the technical support guide for the chiral resolution of 2-Aza-7-oxo-bicyclo[3.2.0]heptane. This bicyclic lactam is a critical building block in medicinal chemistry, often serving as a constrained scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chiral resolution of 2-Aza-7-oxo-bicyclo[3.2.0]heptane. This bicyclic lactam is a critical building block in medicinal chemistry, often serving as a constrained scaffold in the synthesis of novel therapeutic agents.[1][2] Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and optimize them for your specific research context.

Section 1: Foundational Strategies & Initial Troubleshooting

This section addresses the primary decision-making process and common initial hurdles in developing a resolution strategy.

FAQ 1.1: I have a racemic mixture of 2-Aza-7-oxo-bicyclo[3.2.0]heptane. Which resolution method should I try first: diastereomeric salt crystallization or chiral chromatography?

The choice between these two powerful techniques depends on scale, available resources, and the stage of your project. The following decision tree provides a logical workflow for this selection process.

G Workflow: Selecting a Chiral Resolution Strategy start Racemic 2-Aza-7-oxo-bicyclo[3.2.0]heptane scale What is the required scale? start->scale chroma_path Chiral HPLC/SFC is preferred scale->chroma_path Analytical (<100 mg) cryst_path Diastereomeric Salt Crystallization is often more economical and scalable scale->cryst_path Preparative (>100 mg) sub_mg Analytical / <100 mg mg_g Preparative / >100 mg chroma_adv Advantages: - Rapid method development - High success rate - Direct separation chroma_path->chroma_adv cryst_adv Advantages: - Cost-effective at scale - High throughput potential - No specialized columns cryst_path->cryst_adv

Caption: Decision tree for choosing a resolution strategy.

Expert Rationale:

  • For Analytical and Small-Scale Needs (<100 mg): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is typically the most efficient path.[5] Method development can be automated with column and solvent screening systems, providing rapid feedback on feasibility.[3]

  • For Preparative Scale (>100 mg to kg): Diastereomeric salt crystallization is often the more economical and scalable method.[6][7] It avoids the high cost of large-scale chiral stationary phases and the significant solvent consumption associated with preparative chromatography. However, it requires more intensive process development.[8]

Section 2: Troubleshooting Diastereomeric Salt Crystallization

This is a classical resolution method that involves reacting the racemic lactam (a base) with an enantiomerically pure chiral acid to form diastereomeric salts.[6] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

FAQ 2.1: I've screened several chiral acids, but my diastereomeric salts fail to crystallize. What are the likely causes and solutions?

Failure to crystallize is a common issue stemming from inappropriate solvent choice or unfavorable salt properties.

Causality: Crystallization requires achieving supersaturation—a state where the concentration of the solute in solution exceeds its equilibrium solubility. If the diastereomeric salts are too soluble in the chosen solvent, they will remain in the liquid phase.

Troubleshooting Protocol:

  • Systematic Solvent Screening: The goal is to find a solvent (or solvent system) where one diastereomer is significantly less soluble than the other.[9]

    • Begin with a broad range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

    • Use a high-throughput screening approach: dissolve the racemic lactam and one equivalent of the chiral resolving agent in a small volume of a high-solubility solvent (like methanol). Aliquot this stock solution into vials, evaporate the methanol, and then add the screening solvents.[9]

    • Observe for spontaneous solid formation at room temperature and after cooling.

  • Employ Anti-Solvent Addition: If salts are soluble in a particular solvent, try adding an "anti-solvent" in which the salts are insoluble (e.g., adding heptane to an ethyl acetate solution). This drastically reduces solubility and can induce precipitation.[4]

  • Control the Cooling Rate: Rapid cooling ("crashing out") often leads to the precipitation of both diastereomers or an amorphous solid. A slow, controlled cooling profile (e.g., 1-5 °C per hour) provides the necessary time for the less soluble diastereomer to selectively nucleate and grow into well-defined crystals.[4]

  • Re-evaluate the Resolving Agent: If extensive solvent screening fails, the chosen chiral acid may form salts that are intrinsically difficult to crystallize (e.g., oils or glasses). Screen a wider array of resolving agents with different structural motifs.[8]

Table 1: Recommended Chiral Resolving Acids for Basic Lactams
Resolving AgentpKa (approx.)Structural ClassKey Considerations
(+)-Tartaric Acid2.98, 4.34Dicarboxylic AcidInexpensive, widely available, often forms highly crystalline salts.
(-)-Dibenzoyl-L-tartaric acid~3.3Tartaric Acid DerivativeBulky aromatic groups can enhance chiral recognition and crystallinity.
(1R)-(-)-10-Camphorsulfonic acid-1.7Sulfonic AcidStrong acid, useful for weakly basic compounds. Good crystallinity.
(S)-(+)-Mandelic Acid3.41α-Hydroxy AcidA versatile and effective resolving agent for a wide range of amines.[10]
(R)-(-)-2-Phenylpropionic acid4.49Carboxylic AcidCan provide different crystal packing interactions compared to hydroxy acids.
FAQ 2.2: My salt crystallized, but the diastereomeric excess (d.e.) is low (<80%). How can I improve the selectivity?

Low d.e. indicates that the solubility difference between the two diastereomeric salts in your chosen system is insufficient.

Causality: The maximum achievable yield and purity in a crystallization are governed by the phase diagram of the diastereomeric system.[6] Your goal is to operate in a region where only one diastereomer crystallizes, leaving the other enriched in the mother liquor.

Optimization Strategies:

  • Recrystallization: The most straightforward approach. Dissolve the enriched salt in a minimal amount of hot solvent and cool slowly. Each recrystallization step should increase the d.e., albeit with a loss of material.

  • Solvent System Optimization: The choice of solvent can dramatically influence the relative solubilities of diastereomers.[4]

    • If using a single solvent, try mixtures. For example, a small amount of a polar solvent (like methanol) in a non-polar solvent (like toluene) can fine-tune solubility.

    • The optimal solvent often allows for sufficient supersaturation and crystallization without being too powerful a solvent.[4]

  • Check Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can sometimes improve the d.e. of the crystallized product. This ensures there is excess of the undesired enantiomer of the lactam, which can help keep the corresponding diastereomeric salt solubilized in the mother liquor.

G Troubleshooting Low Diastereomeric Excess (d.e.) start Low d.e. (<80%) in Crystallized Salt recryst Perform Recrystallization start->recryst check_solvent Optimize Solvent System start->check_solvent check_stoich Adjust Resolving Agent Stoichiometry start->check_stoich check_temp Control Cooling Profile start->check_temp recryst_sol Dissolve in min. hot solvent, cool slowly. Monitor d.e. and yield. recryst->recryst_sol solvent_sol Screen solvent mixtures (e.g., Toluene/MeOH). Try anti-solvent addition. check_solvent->solvent_sol stoich_sol Experiment with 0.5-1.0 eq. of resolving agent. check_stoich->stoich_sol temp_sol Implement a slow, linear cooling ramp (e.g., 2°C/hour). Add a seeding crystal. check_temp->temp_sol

Caption: Troubleshooting flowchart for low d.e. in crystallization.

Section 3: Optimizing Chiral HPLC/SFC Methods

For both analytical determination of enantiomeric excess (e.e.) and preparative separation, chromatographic methods are indispensable.

FAQ 3.1: How do I select the right chiral stationary phase (CSP) for this lactam?

CSP selection is largely an empirical process, but can be guided by the structure of your analyte.[5] For a bicyclic lactam, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[11]

Recommended Screening Protocol:

  • Primary Screening Columns:

    • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate). These are versatile and effective for a broad range of compounds.[12]

    • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate). Often provides complementary selectivity to cellulose phases.

    • Macrocyclic Glycopeptide: e.g., Teicoplanin or Vancomycin-based. These are particularly effective for ionizable molecules and offer unique separation mechanisms.[11]

  • Initial Mobile Phase Screening:

    • Normal Phase: Heptane/Isopropanol. A common starting point, often providing excellent selectivity.[12]

    • Polar Organic Mode: Acetonitrile/Methanol. Useful if solubility in heptane is poor.

    • Reversed Phase: Water/Acetonitrile with an additive (e.g., formic acid or ammonia, depending on the column's pH tolerance).

    • Polar Ionic Mode (for CHIROBIOTIC columns): Methanol with small amounts of acid/base or a volatile salt.[11]

Table 2: Chiral HPLC/SFC Column Screening Strategy
CSP TypeCommon Trade NamesPrimary Interaction MechanismRecommended Starting Mobile Phase
Polysaccharide (Cellulose/Amylose)Chiralcel®, Chiralpak®, Lux®, Kromasil® AmyCoat™/CelluCoat™H-bonding, π-π, steric inclusionHeptane/Ethanol or Heptane/Isopropanol
Macrocyclic GlycopeptideCHIROBIOTIC® V, TInclusion complexing, H-bonding, ionic interactions[13]Polar Ionic: MeOH + 0.1% TFA/TEA
Pirkle-type (Brush-type)Kromasil® DMB/TBBπ-π interactions, H-bonding, dipole-dipoleHeptane/Isopropanol
FAQ 3.2: My enantiomers are co-eluting or have poor resolution (Rs < 1.5). How can I optimize the separation?

Poor resolution means the CSP and mobile phase combination is not providing sufficient differentiation between the enantiomers.

Optimization Steps:

  • Change the Alcohol Modifier (Normal Phase): The choice of alcohol can have a profound impact on selectivity. If you started with isopropanol (IPA), try switching to ethanol (EtOH). Often, reducing the steric bulk of the alcohol (e.g., IPA -> EtOH) increases retention and improves resolution.

  • Adjust Modifier Concentration: In normal phase, decreasing the percentage of the alcohol modifier will increase retention time and often improve resolution, up to a point. Make small, systematic changes (e.g., from 10% IPA to 8%, then 5%).

  • Lower the Temperature: Chiral separations are often enthalpically driven. Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) can increase the stability of the transient diastereomeric complexes formed on the CSP, enhancing selectivity and improving resolution.[14]

  • Reduce the Flow Rate: Chiral separations can benefit from lower flow rates, which allow more time for interactions to occur. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min for a standard 4.6 mm ID column.[14]

  • Switch to a Different CSP: If the above optimizations fail, the chosen stationary phase may not be suitable. Move to a column with a different chiral selector (e.g., from cellulose to amylose).

Section 4: References

  • Pure Enantiomers of Bicyclo(3.2.0)hept-3-en-6-ones and Bicyclo(3.2.0)hept-3-en-6-endo-ols: Resolution, Absolute Configuration and Optical Properties. ResearchGate.[Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. National Center for Biotechnology Information.[Link]

  • Diastereomeric recrystallization. Wikipedia.[Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.[Link]

  • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES.[Link]

  • Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies.[Link]

  • Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. ResearchGate.[Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.[Link]

  • Chiral Resolution and Confirmation. Veranova.[Link]

  • Separation of enantiomers of 3-ethylbicyclo [3.2.0] hept-3-en-6-one. Google Patents.

  • A liquid chromatographic method for resolving chiral lactams as their diastereomeric ureide derivatives. ACS Publications.[Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.[Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.[Link]

  • bicyclo[]3.2.o] hept-2-en-6-one, Eesti Teaduste Akadeemia Toimetised. Keemia. Geoloogia.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv.[Link]

  • 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv.[Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.[Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.[Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS.[Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PubMed.[Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.[Link]

  • 6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid. PubChem.[Link]

  • Preparation of Bicyclo[3.2.0]heptane-2- endo ,7- endo -diols: 1,3-Diols with. SciSpace.[Link]

  • (2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PubChem.[Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia.[Link]

  • A short synthesis of both enantiomers of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid. ResearchGate.[Link]

Sources

Optimization

Handling moisture sensitivity and hygroscopicity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane reagents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting challenges associated with 2-Aza-7-oxo-bicyclo[3.2.0]h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting challenges associated with 2-Aza-7-oxo-bicyclo[3.2.0]heptane and its derivatives (e.g., tert-butyl esters, tosylates, and hydrochloride salts).

These bicyclic scaffolds are highly valuable as conformationally restricted bioisosteres for piperidines and pyrrolidines in medicinal chemistry[1], and serve as critical precursors for complex alkaloids and β-lactam analogs[2]. However, their unique structural topology introduces significant experimental challenges, primarily centered around extreme moisture sensitivity and hygroscopicity.

The Causality of Moisture Sensitivity (Mechanistic Overview)

To master the handling of these reagents, you must first understand the why behind their instability. The core issue lies in the inherent ring strain of the bicyclo[3.2.0]heptane system.

The 7-oxo group resides within a highly strained 4-membered ring. The sp²-hybridized carbonyl carbon naturally prefers a bond angle of ~120°, but the cyclobutane framework constrains it to ~90°. To relieve this severe angle strain, the molecule becomes highly susceptible to nucleophilic attack. Water acts as an excellent nucleophile, attacking the C7 position to form an sp³-hybridized gem-diol (hydrate). This rehybridization relieves the ring strain, making hydration thermodynamically favorable.

Consequently, the reagent rapidly absorbs atmospheric moisture, transitioning from a free-flowing crystalline powder to a deliquescent, sticky gum. Prolonged exposure, especially under slightly acidic or basic conditions, leads to irreversible hydrolytic ring-opening, destroying the bicyclic framework entirely[2].

degradation_pathway Reagent 2-Aza-7-oxo-bicyclo[3.2.0]heptane (Active Electrophile) Hydrate Gem-Diol Hydrate (Deliquescent Gum) Reagent->Hydrate + H2O (Reversible) Moisture Atmospheric Moisture (H2O Exposure) Moisture->Hydrate Hydrolysis Hydrolytic Ring-Opening (Acid/Base Catalyzed) Hydrate->Hydrolysis Prolonged Exposure Degraded Pyrrolidine-Derivative (Inactive Byproduct) Hydrolysis->Degraded Irreversible Cleavage

Mechanistic pathway of moisture-induced degradation in 2-Aza-7-oxo-bicyclo[3.2.0]heptane reagents.

Troubleshooting Guide & FAQs

Q1: My reagent arrived as a solid but turned into a sticky gum after a few days on the bench. Is it ruined? A1: Not necessarily, but it has formed a gem-diol hydrate. The hygroscopic nature of the strained 7-oxo system causes rapid water absorption. If caught early, this hydration is reversible. However, if left for extended periods, the compound may undergo irreversible base- or acid-catalyzed ring-opening. You must verify its integrity using IR spectroscopy; look for the characteristic carbonyl stretches (e.g., ~1740 cm⁻¹ for the ester and ~1680 cm⁻¹ for the lactam/ketone)[2] versus a broad -OH stretch (~3300 cm⁻¹).

Q2: How can I accurately weigh this reagent without it clumping on the spatula? A2: Deliquescence alters the molecular weight (adding 18 g/mol per water molecule) and physical state, ruining stoichiometric precision. Always weigh the reagent inside a glovebox under an Argon atmosphere (<1 ppm H₂O). If a glovebox is unavailable, use the "Stock Solution Method" detailed in our SOPs below.

Q3: My downstream cross-coupling or Grignard addition is yielding complex mixtures. Could the reagent be the culprit? A3: Yes. Moisture introduced by the degraded reagent will quench organometallic catalysts and reagents. Furthermore, the 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold is highly pH sensitive; it is stable in neutral conditions but prone to rapid hydrolysis in strongly acidic or basic environments[2]. Ensure your reaction conditions are strictly anhydrous and pH-controlled.

Q4: Can I dry the hydrated reagent in a vacuum oven? A4: No. Direct heating under vacuum can lead to thermal degradation. The tert-butyl ester derivatives, for instance, decompose above 250°C, releasing CO₂ and tert-butanol[2], but even moderate heating (60–80°C) in the presence of water can accelerate hydrolytic ring cleavage. Use azeotropic distillation instead (see SOP 1).

Standard Operating Procedures (SOPs)

SOP 1: Azeotropic Recovery of Hydrated Reagents

Self-Validating System: The disappearance of the broad -OH stretch in IR spectroscopy validates the success of this protocol.

  • Dissolution: Dissolve the gummy/hydrated reagent in anhydrous toluene (10 mL per gram of reagent).

  • Scavenging: Add 20% w/w of activated 3Å molecular sieves to the flask and stir gently for 30 minutes under an Argon atmosphere.

  • Filtration: Filter the solution through a dry PTFE syringe filter into a flame-dried round-bottom flask.

  • Evaporation: Remove the toluene via rotary evaporation under high vacuum. Critical Step: Keep the water bath strictly below 40°C to prevent thermal degradation[2].

  • Inert Storage: Backfill the rotary evaporator with dry Argon before breaking the vacuum. Store the resulting dry film/powder under Argon at -20°C.

SOP 2: Inert-Atmosphere Stock Solution Preparation

To bypass the challenges of weighing deliquescent solids on an open bench.

  • Purge: Cycle the glovebox antechamber with Argon using three vacuum/refill cycles.

  • Transfer: Move the sealed reagent vial, anhydrous solvent (e.g., Acetonitrile or DCM dried over 3Å sieves), and volumetric glassware into the glovebox.

  • Weighing: Weigh the required mass of the reagent using an anti-static weighing boat to prevent material loss.

  • Dissolution: Dissolve immediately in the anhydrous solvent to create a standard stock solution (e.g., 0.1 M or 0.5 M).

  • Preservation: Add activated 3Å molecular sieves directly to the stock solution vial to scavenge any adventitious moisture.

  • Sealing: Seal with a PTFE-lined silicone septum, wrap tightly with Parafilm, and store at -20°C.

workflow Start Receive Reagent (Cold Chain) Glovebox Transfer to Glovebox (Argon, <1 ppm H2O) Start->Glovebox Unopened Aliquot Aliquot into Amber Vials Glovebox->Aliquot Inert Atm Seal Seal with PTFE Septa Aliquot->Seal Store Store in Desiccator at -20°C Seal->Store Parafilm Wrap

Standard operating workflow for the handling and long-term storage of moisture-sensitive reagents.

Quantitative Data & Compatibility Tables

Table 1: Physicochemical Properties & Moisture Impact

PropertyIntact Reagent (Anhydrous)Hydrated/Degraded StateImpact on Experiment
Physical State Free-flowing crystalline powderSticky gum / Deliquescent massSevere weighing errors, poor solubility
IR Carbonyl Stretch ~1740 cm⁻¹ & ~1680 cm⁻¹Broad -OH stretch (~3300 cm⁻¹)Loss of electrophilicity at C7
Mass Spectrometry [M+H]⁺ = Base Peak[M+H₂O+H]⁺ or Ring-opened massStoichiometric imbalance
Reactivity High (Nucleophilic attack at C7)Low to NoneReaction failure, complex mixtures

Table 2: Solvent Compatibility & Drying Agents

SolventSuitabilityRecommended Drying Method
Dichloromethane (DCM) ExcellentCaH₂ distillation or 3Å Molecular Sieves
Acetonitrile (MeCN) Excellent3Å Molecular Sieves
Tetrahydrofuran (THF) Good (Watch for peroxides)Na/Benzophenone distillation
Methanol / Ethanol Incompatible (Forms hemiacetals)N/A
Water / Aqueous Buffers Incompatible (Rapid hydration)N/A

References

  • [2] Benchchem. cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester.

  • [1] Journal of the American Chemical Society - ACS Publications. Aqueous Amine-Tolerant[2+2] Photocycloadditions of Unactivated Olefins.

  • [3] ResearchGate. Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks.

  • [4] ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.

  • [5] PMC / NIH. Proteasome Regulator Marizomib (NPI-0052) Exhibits Prolonged Inhibition, Attenuated Efflux, and Greater Cytotoxicity than Its Reversible Analogs.

Sources

Troubleshooting

Minimizing catalyst poisoning in 2-Aza-7-oxo-bicyclo[3.2.0]heptane cross-coupling reactions

Technical Support Center: Troubleshooting 2-Aza-7-oxo-bicyclo[3.2.0]heptane Cross-Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Aza-7-oxo-bicyclo[3.2.0]heptane Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly strained, conformationally restricted nitrogen heterocycles. The 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold is a highly prized motif in drug discovery. However, it presents a dual threat to transition-metal catalysis: the strongly coordinating secondary amine (2-aza) and the base/heat-sensitive strained carbonyl (7-oxo).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome catalyst poisoning and substrate degradation during cross-coupling reactions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my cross-coupling reaction stall, accompanied by the rapid formation of palladium black? A1: This is the hallmark of catalyst poisoning. The nitrogen atom of the 2-aza moiety acts as a strong σ-donor. If the palladium center is not adequately sterically shielded, multiple amine molecules coordinate to the Pd(II) intermediate, displacing the phosphine ligand[1]. This forms a thermodynamically stable, off-cycle bis-amine complex. Unable to undergo reductive elimination, the catalyst eventually decomposes into inactive elemental palladium (palladium black)[1].

Q2: How do I select the appropriate ligand to prevent catalyst poisoning by the 2-aza moiety? A2: The key is to employ sterically demanding, electron-rich biaryl monophosphine ligands (e.g., RuPhos, XPhos)[1]. These bulky ligands create a coordinatively saturated microenvironment around the palladium center. This physical shielding prevents the coordination of a second amine molecule, forcing the catalytic cycle forward toward reductive elimination[1]. Alternatively, highly hindered N-heterocyclic carbenes (NHCs) like SIPr can also provide the necessary steric bulk[2].

Q3: My substrate's 7-oxo ring is degrading during the reaction. How can I preserve the strained bicyclic core? A3: The 7-oxo moiety in a bicyclo[3.2.0]heptane system is highly strained and susceptible to nucleophilic attack or base-mediated ring-opening, especially at elevated temperatures[3]. Using strong bases like sodium tert-butoxide (NaOtBu) will lead to rapid degradation. Switch to milder, non-nucleophilic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4)[2]. Additionally, lowering the reaction temperature to 70–80 °C mitigates thermal decomposition.

Q4: What precatalyst systems are recommended to ensure rapid initiation and avoid off-cycle poisoning? A4: Traditional systems like Pd2(dba)3/ligand mixtures require time to generate the active Pd(0) species, during which the free amine can sequester the palladium. I strongly recommend using well-defined precatalysts, such as Buchwald G3/G4 palladacycles or Pd-PEPPSI-IPentCl[4]. These precatalysts rapidly activate under mild conditions to generate the monoligated active catalytic species in the presence of the substrate, minimizing the window for deactivation[4].

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, catalyst state, and overall yield when coupling 2-Aza-7-oxo-bicyclo[3.2.0]heptane with a standard aryl bromide.

Catalyst / Ligand SystemBaseTemp (°C)Catalyst State ObservationRelative Yield
Pd2(dba)3 / PPh3NaOtBu100Rapid Pd black formation; severe ring-opening< 5% (Stalled)
Pd(OAc)2 / BINAPCs2CO3100Slow Pd black formation; moderate degradation15 - 20%
Pd-PEPPSI-IPentClK3PO480Homogeneous, stable yellow/orange solution75 - 85%
RuPhos Pd G3 / RuPhosCs2CO380Homogeneous, stable deep red/orange solution> 90%

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the competing pathways in the catalytic cycle, highlighting how the 2-aza and 7-oxo moieties induce catalyst poisoning and degradation, and how bulky ligands rescue the cycle.

CatalyticCycle A Pd(II) Precatalyst (e.g., Pd G3) B Active L-Pd(0) Species A->B Base / Activation C Oxidative Addition L-Pd(II)(Ar)(X) B->C + Ar-X D Amine Coordination L-Pd(II)(Ar)(Amine) C->D + 2-Aza-7-oxo... E Reductive Elimination Cross-Coupled Product D->E + Base, -HX F Catalyst Poisoning Bis-Amine Pd(II) Complex D->F Excess Amine (Unshielded Pd) G Ring Degradation (7-oxo Cleavage) D->G Harsh Base (NaOtBu) / High Temp E->B Product Release F->B Rescue via Bulky Ligands (RuPhos)

Catalytic cycle showing poisoning pathways and ligand-based rescue in cross-coupling.

Part 4: Optimized Experimental Protocol

Self-Validating Buchwald-Hartwig Amination of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

This protocol utilizes a RuPhos Pd G3 precatalyst to ensure rapid activation and a bulky ligand environment, coupled with a mild base to protect the strained 7-oxo ring.

Materials:

  • 2-Aza-7-oxo-bicyclo[3.2.0]heptane (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.05 equiv, 1.05 mmol)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos Ligand (2 mol%)

  • Cesium Carbonate (Cs2CO3, anhydrous, 2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In an argon-filled glovebox (or using standard Schlenk techniques), add the RuPhos Pd G3 precatalyst, RuPhos ligand, and anhydrous Cs2CO3 to an oven-dried reaction vial equipped with a magnetic stir bar.

    • Causality: Water and oxygen lead to premature oxidation of the phosphine ligand and formation of unreactive Pd-hydroxo complexes.

  • Substrate Addition: Add the aryl bromide and 2-Aza-7-oxo-bicyclo[3.2.0]heptane to the vial. If the substrates are liquids, add them outside the glovebox via a microsyringe under a positive pressure of argon.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane. Sparge the mixture with argon for 5 minutes.

  • Activation & Heating: Seal the vial with a Teflon-lined cap and transfer it to a pre-heated oil bath or heating block set to 80 °C.

    • Validation Checkpoint 1: Within 5–10 minutes of heating, the reaction mixture should transition from a pale yellow suspension to a homogeneous deep red or orange solution. This color change self-validates the successful deprotonation of the precatalyst and generation of the active L-Pd(0) species. If the solution turns black, oxygen ingress or catalyst poisoning has occurred.

  • Reaction Monitoring: Stir the reaction at 80 °C for 4–6 hours.

    • Validation Checkpoint 2: Monitor via TLC or LC-MS. The absence of ring-opened byproducts (typically highly polar, mass = M+18 if hydrolyzed) validates that the Cs2CO3/80 °C condition successfully protected the 7-oxo moiety.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts and any trace palladium particulates, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 5: References

1.1 2.4 3.2 4.3

Sources

Reference Data & Comparative Studies

Validation

Validated HPLC methods for 2-Aza-7-oxo-bicyclo[3.2.0]heptane sample purity analysis

An in-depth evaluation of analytical methodologies for strained bicyclic β-lactam precursors, focusing on the preservation of structural integrity during chromatographic separation. Introduction: The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies for strained bicyclic β-lactam precursors, focusing on the preservation of structural integrity during chromatographic separation.

Introduction: The Analytical Challenge of Bicyclic β-Lactams

The compound 2-aza-7-oxo-bicyclo[3.2.0]heptane —and its protected derivatives such as cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester—is a highly strained bicyclic framework serving as a crucial intermediate in the synthesis of complex alkaloids and novel therapeutics for resistant bacterial infections (1)[1].

From an analytical perspective, this molecule presents a severe challenge. The fused 4-membered azetidinone (lactam) and 5-membered pyrrolidine rings create immense ring strain. Consequently, the compound is highly sensitive to pH. In strongly acidic or basic environments, the lactam ring undergoes rapid hydrolysis, irreversibly opening to form functionalized cyclopentane amine derivatives[1]. Furthermore, if the N-Boc protected form is analyzed, acidic conditions can prematurely cleave the tert-butyl ester[1].

To develop a self-validating purity method, chromatographers cannot rely on standard platform methods (e.g., 0.1% TFA gradients). Instead, the analytical system must be designed with strict causality: controlling mobile phase pH to prevent on-column degradation, selecting appropriate stationary phases to resolve both lipophilic and highly polar degradants, and utilizing universal detection mechanisms due to the molecule's lack of a strong UV chromophore.

Method Comparison: RP-HPLC vs. HILIC vs. Chiral LC

To achieve a comprehensive and objective purity profile, a single chromatographic method is insufficient. A self-validating system requires orthogonal techniques to ensure mass-balance closure.

  • Reversed-Phase HPLC (RP-HPLC with CAD):

    • Mechanism: Utilizes a C18 column with a strictly buffered neutral mobile phase (pH 6.8).

    • Advantage: Optimal for quantifying the main peak and detecting lipophilic impurities (e.g., unreacted starting materials or ester cleavage products). Charged Aerosol Detection (CAD) is employed because the aliphatic bicyclic core exhibits negligible UV absorbance above 210 nm, where gradient baseline drift often obscures minor impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: Utilizes an Amide stationary phase with high organic mobile phases.

    • Advantage: When the lactam ring hydrolyzes, it yields a highly polar amino acid derivative. On a standard C18 column, this degradant elutes in the void volume ( t0​ ) and is easily missed. HILIC strongly retains this polar degradant, validating the RP-HPLC data.

  • Chiral Normal-Phase HPLC:

    • Mechanism: Utilizes an amylose or cellulose-based chiral stationary phase with strictly anhydrous non-polar solvents (Hexane/Isopropanol).

    • Advantage: Ensures the critical cis-stereochemistry is maintained (>98% enantiomeric excess)[1]. The complete exclusion of water in normal-phase chromatography chemically eliminates the possibility of hydrolytic degradation during the extended run times required for chiral resolution.

Quantitative Performance Comparison

The following table summarizes the validated performance metrics of the three orthogonal methods when analyzing a stressed sample of cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester.

Analytical ParameterRP-HPLC (C18 / CAD)HILIC (Amide / MS)Chiral LC (Cellulose / UV)
Primary Target Lipophilic impurities, Ester cleavagePolar degradants, Ring-opened aminesEnantiomeric excess (ee)
Retention Time ( Rt​ ) 8.4 min12.1 min14.5 min (Enant. A), 16.2 min (B)
Theoretical Plates ( N ) > 15,000> 12,000> 8,000
Tailing Factor ( Tf​ ) 1.051.121.18
Resolution ( Rs​ ) > 2.5 (from closest lipophilic impurity)> 2.0 (from polar matrix void)> 3.0 (between enantiomers)
LOD / LOQ 0.05% / 0.15% (CAD)0.10% / 0.30% (MS)0.1% / 0.3% (UV 210nm)

Experimental Protocols (Self-Validating Workflows)

Protocol 1: RP-HPLC-CAD for Chemical Purity

This protocol is designed to prevent on-column lactam hydrolysis while providing universal mass detection.

  • Sample Preparation: Dissolve the sample in 10% DMSO / 90% 10 mM Ammonium Acetate (pH 6.8) to a concentration of 1.0 mg/mL. Causality: DMSO enhances the solubility of the bicyclic framework[1], while the pH 6.8 buffer prevents pre-injection hydrolysis in the autosampler.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). The ethylene-bridged hybrid (BEH) particle is chosen for its exceptional stability at neutral pH.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B (0-2 min) → 95% B (15 min) → 95% B (18 min) → 5% B (18.1 min), followed by a 5-minute re-equilibration.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C. Causality: Elevated column temperatures (>40°C) in aqueous conditions exponentially increase the rate of β-lactam hydrolysis; maintaining 25°C preserves sample integrity.

  • Detection: Charged Aerosol Detector (CAD). Evaporator temperature set to 35°C.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol utilizes anhydrous conditions to completely arrest hydrolytic degradation pathways during chiral separation.

  • Sample Preparation: Dissolve the sample in Hexane/Isopropanol (90:10, v/v) to 2.0 mg/mL.

  • Column: Daicel Chiralpak IC (250 x 4.6 mm, 5 µm) – a cellulose-based stationary phase.

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v), strictly anhydrous.

  • Flow Rate & Temperature: 1.0 mL/min at 20°C.

  • Detection: UV at 210 nm (applicable for the N-Boc derivative) or CAD.

Analytical Workflow Visualization

HPLC_Workflow Sample 2-Aza-7-oxo-bicyclo[3.2.0]heptane Sample Preparation (pH 6.8 Buffer to prevent hydrolysis) Split Orthogonal Analysis Strategy Sample->Split RPHPLC RP-HPLC (C18/CAD) Chemical Purity Profiling (Detects Ester Cleavage) Split->RPHPLC HILIC HILIC (Amide/MS) Polar Degradant Profiling (Detects Ring-Opened Amines) Split->HILIC Chiral Chiral HPLC (Cellulose) Enantiomeric Purity (Confirms >98% ee) Split->Chiral Data Integrated Purity Report (Self-Validating Mass Balance) RPHPLC->Data HILIC->Data Chiral->Data

Fig 1: Orthogonal HPLC workflow for bicyclic lactam purity profiling.

References

  • Benchchem. "cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester". Benchchem Product Database. 1

  • Sigma-Aldrich. "2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride". Sigma-Aldrich Catalog.

Sources

Comparative

Comparative chemical reactivity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane and azetidin-2-ones

An authoritative comparison of 4-membered cyclic systems requires precise structural classification. In medicinal chemistry, nomenclature often leads to the erroneous assumption that 2-Aza-7-oxo-bicyclo[3.2.0]heptane is...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison of 4-membered cyclic systems requires precise structural classification. In medicinal chemistry, nomenclature often leads to the erroneous assumption that 2-Aza-7-oxo-bicyclo[3.2.0]heptane is a bicyclic β -lactam (akin to the 1-azabicyclo[3.2.0]heptane core of carbapenems). However, structural analysis dictates that the nitrogen resides at position 2 (within the 5-membered pyrrolidine ring) and the carbonyl at position 7 (within the 4-membered ring). Consequently, its reactive core is a cyclobutanone , not a lactam[1].

Conversely, azetidin-2-ones are true monocyclic β -lactams, where the nitrogen and carbonyl are adjacent within the 4-membered ring[2]. This guide objectively contrasts the chemical reactivity of these two highly strained, privileged scaffolds, providing mechanistic insights and validated experimental protocols for drug development professionals.

Thermodynamic Drivers & Electronic Environments

The reactivity of both scaffolds is fundamentally governed by the release of ring strain upon nucleophilic attack, transitioning the carbonyl carbon from sp2 to sp3 hybridization[3]. However, their electronic environments dictate entirely different mechanistic pathways.

Azetidin-2-ones ( β -Lactams): The azetidin-2-one ring possesses a strain energy of approximately 23.9 to 25.2 kcal/mol[4][5]. Despite the geometric constraints of the 4-membered ring, the nitrogen lone pair still provides partial resonance stabilization to the carbonyl[6]. Reactivity is primarily defined by nucleophilic attack (e.g., by serine proteases or hydroxide ions) leading to C–N bond cleavage (ring opening)[7].

2-Aza-7-oxo-bicyclo[3.2.0]heptane (Fused Cyclobutanones): The cyclobutanone moiety exhibits a strain energy of roughly 24.3 to 26.5 kcal/mol[4][8]. Lacking any adjacent heteroatom resonance, the carbonyl is a pure, highly electrophilic ketone[3]. It is exceptionally susceptible to nucleophilic addition. Instead of C–N cleavage, the tetrahedral intermediate typically undergoes C–C bond cleavage , driving ring expansion (e.g., Baeyer-Villiger oxidation) or complete ring opening[1].

Quantitative Comparative Data

The following table summarizes the divergent physicochemical and kinetic parameters of the two scaffolds.

ParameterAzetidin-2-ones (Monocyclic)2-Aza-7-oxo-bicyclo[3.2.0]heptane
Reactive Core β -Lactam (Amide)Cyclobutanone (Ketone)
Ring Strain Energy ~23.9 - 25.2 kcal/mol[4][5]~24.3 - 26.5 kcal/mol[4][8]
Resonance Stabilization Partial (Amide delocalization)None (Pure ketone)
Primary Electrophile C2 (Carbonyl Carbon)C7 (Carbonyl Carbon)
Nucleophilic Target Hydroxide, Amines, Serine residuesPeracids, Hydrides, Organometallics
Dominant Pathway C–N Bond Cleavage (Hydrolysis)[7]C–C Bond Cleavage (Ring Expansion)[1]
IR Carbonyl Stretch ~1735 - 1765 cm −1 [2]~1780 - 1790 cm −1

Mechanistic Pathways

G A Azetidin-2-one (beta-lactam) C Nucleophilic Attack (OH- / Serine) A->C B 2-Aza-7-oxo-bicyclo[3.2.0]heptane (Cyclobutanone) F Nucleophilic Attack (Peracids / Amines) B->F D Tetrahedral Intermediate (Amide Resonance Loss) C->D E C-N Bond Cleavage (Ring Opening) D->E G Criegee Intermediate (High Ring Strain) F->G H C-C Bond Cleavage (Ring Expansion) G->H

Mechanistic divergence: C-N cleavage in azetidin-2-ones vs. C-C cleavage in cyclobutanones.

Experimental Protocols

To objectively compare the reactivity of these two systems, the following self-validating protocols isolate their distinct cleavage mechanisms.

Protocol A: Kinetic Profiling of Azetidin-2-one Base-Catalyzed Hydrolysis

Rationale: Validates the susceptibility of the strained amide to C-N cleavage compared to an unstrained control.

  • Preparation: Prepare a 1.0 mM solution of the target azetidin-2-one in a 10% DMSO/aqueous phosphate buffer (pH 7.4) to ensure solubility[7]. Prepare a parallel control using an unstrained amide (e.g., N-ethylacetamide).

  • Initiation: Equilibrate the cuvette to 37 °C in a UV-Vis spectrophotometer. Inject NaOH to achieve a final concentration of 0.1 M.

  • Monitoring: Monitor the decay of the β -lactam carbonyl absorption band at λmax​ ~230 nm over 60 minutes.

  • Validation: The reaction is a self-validating pseudo-first-order system. Plot ln(At​−A∞​) vs. time to extract the observed rate constant ( kobs​ ). The unstrained control should show negligible hydrolysis in the same timeframe, proving that ring strain (~25 kcal/mol) is the primary kinetic driver[6][7].

Protocol B: Baeyer-Villiger Ring Expansion of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

Rationale: Demonstrates the pure ketonic electrophilicity and C-C cleavage propensity of the cyclobutanone core.

  • Preparation: Dissolve 0.5 mmol of N-protected 2-aza-7-oxo-bicyclo[3.2.0]heptane in 10 mL of anhydrous dichloromethane (DCM). Add 1.0 mmol of solid NaHCO 3​ to buffer the system and prevent unwanted acid-catalyzed side reactions[1].

  • Initiation: Cool the mixture to 0 °C. Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA, 0.75 mmol) in 5 mL DCM dropwise.

  • Monitoring: Track the reaction via TLC or take aliquots for 1 H NMR. The formation of the Criegee intermediate and subsequent C-C bond migration relieves the cyclobutanone strain, forming a 5-membered aza-lactone (oxa-aza-bicyclo[3.3.0]octane derivative)[1].

  • Validation: Isolate the product via aqueous workup. Validate the C-C cleavage via 13 C NMR: the highly deshielded cyclobutanone carbonyl carbon (~210 ppm) will shift upfield to a characteristic lactone resonance (~175 ppm).

Experimental Workflow

Workflow Step1 Step 1: Substrate Preparation Equilibrate at Target Temp in Solvent Step2 Step 2: Reagent Addition Add NaOH (Protocol A) or mCPBA (Protocol B) Step1->Step2 Step3 Step 3: Kinetic/Conversion Monitoring UV-Vis (230 nm) or 13C NMR Aliquots Step2->Step3 Step4 Step 4: Data Analysis Extract k_obs or Confirm C-C/C-N Cleavage Step3->Step4

Standardized experimental workflow for comparative kinetic profiling of 4-membered strained rings.

References

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research Source: Global Research Online URL:[Link]

  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry Source: RSC Books URL: [Link]

  • Synthesis of aryl pyrrolizidines from endocyclic enecarbamates... Source: Arkivoc URL:[Link]

  • Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone Source: Liskon Biological URL: [Link]

  • Kinetics and mechanism of hydrolysis of N-acyloxymethyl derivatives of azetidin-2-one Source: PubMed (NIH) URL: [Link]

  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 Source: PMC (NIH) URL: [Link]

  • Azetidine - Structure and Properties Source: Grokipedia URL:[Link]

  • Determination of the pKa of Cyclobutanone and the Effect of Ring Strain Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

A Senior Scientist's Guide to the Robust Quantification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane in Plasma: A Validated LC-MS/MS Approach

Introduction: The Imperative for Precision in Bioanalysis In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. Central to this journey are pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. Central to this journey are pharmacokinetic (PK) and toxicokinetic (TK) studies, which dictate dosing regimens and safety profiles. The reliability of these studies hinges entirely on the accuracy and robustness of the bioanalytical methods used to quantify drug concentrations in biological matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2][3]

This guide provides an in-depth validation of a highly selective and sensitive LC-MS/MS method for the quantification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane, a novel bicyclic small molecule, in human plasma. We will explore the rationale behind the methodological choices, present a comprehensive validation dataset according to stringent regulatory guidelines, and objectively compare this advanced technique against alternative analytical strategies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of bioanalytical method validation.

LC-MS/MS Method Development: A Rationale-Driven Approach

The development of a robust LC-MS/MS method is a systematic process where each decision is guided by the physicochemical properties of the analyte and the complex nature of the biological matrix.

Analyte and Internal Standard (IS) Characterization

2-Aza-7-oxo-bicyclo[3.2.0]heptane possesses a secondary amine within its bicyclic structure, making it amenable to positive mode electrospray ionization (ESI). To account for variability during sample processing and potential matrix effects, a stable isotope-labeled internal standard (SIL-IS), 2-Aza-7-oxo-bicyclo[3.2.0]heptane-d4, was employed. A SIL-IS is the ideal choice as it co-elutes with the analyte and exhibits identical ionization behavior, thereby providing the most accurate correction for experimental variations.[4]

Sample Preparation: The Quest for a Clean Extract

The primary challenge in plasma analysis is the removal of abundant endogenous components like proteins and phospholipids, which can interfere with analyte ionization and contaminate the analytical system.[5][6][7] We evaluated three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): While fast and simple, PPT often yields extracts with significant residual phospholipids, leading to ion suppression and reduced method robustness.[8][9]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent. However, optimizing the solvent system can be time-consuming, and the technique is prone to emulsion formation.[5]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and sample cleanup. By utilizing a mixed-mode cation exchange sorbent, we can exploit the basic nature of the analyte to achieve strong retention on the SPE cartridge while washing away neutral and acidic interferences. This results in a significantly cleaner extract, minimizing matrix effects and maximizing sensitivity.[10]

Given the need for high sensitivity and robustness, Mixed-Mode Cation Exchange SPE was selected as the optimal sample preparation strategy.

Chromatography and Mass Spectrometry

The final instrumental parameters were optimized to ensure a sharp peak shape, rapid analysis time, and high selectivity.

  • Liquid Chromatography: A C18 reversed-phase column was used to retain the moderately polar analyte. The mobile phase consisted of a gradient of water with 0.1% formic acid (to promote protonation) and acetonitrile. This setup provided excellent separation from any remaining matrix components.

  • Mass Spectrometry: The analysis was performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for both the analyte and the SIL-IS were highly specific, ensuring that the method is selective for the target compound.

Bioanalytical Method Validation: A Framework of Trust

A bioanalytical method is only trustworthy if it has been rigorously validated. The following experiments were conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[11][12][13][14]

Validation Workflow Overview

The validation process follows a logical sequence to demonstrate the method is fit for its intended purpose.

Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Optimization (Sample Prep, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve AP Accuracy & Precision CalCurve->AP Recovery Recovery & Matrix Effect AP->Recovery Stability Stability Recovery->Stability SampleAnalysis Routine Study Sample Analysis Stability->SampleAnalysis

Caption: High-level workflow for bioanalytical method validation.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria, demonstrating its reliability for the quantification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane in human plasma.

Table 1: Summary of Method Validation Parameters and Results

Validation ParameterExperimentAcceptance CriteriaResult
Selectivity Analysis of 6 blank plasma lotsNo significant interference at the retention time of the analyte (<20% of LLOQ)Pass
Linearity & Range Calibration curves (1/x² weighting)r² ≥ 0.99; Back-calculated standards within ±15% (±20% at LLOQ)Pass (1.00-1000 ng/mL)
LLOQ 1.00 ng/mLAccuracy: 80-120%; Precision: ≤20% CVPass
Accuracy & Precision 3 QC levels (n=6), 3 separate runsAccuracy: 85-115%; Precision: ≤15% CVPass
Matrix Effect Post-extraction spike in 6 plasma lotsCV of IS-normalized matrix factor ≤15%Pass
Recovery Comparison of pre- & post-extraction spikeConsistent and precise (CV ≤15%)Pass (~85%)
Stability Bench-Top (8h), Freeze-Thaw (3 cycles), Long-Term (-80°C, 3 months)Mean concentration within ±15% of nominalPass
In-Depth Data Presentation

Table 2: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC 3.002.9598.34.5
Mid QC 150153.2102.13.1
High QC 750739.598.62.8

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the superior choice for this application, it is instructive to compare it with other available technologies.

Table 3: Comparison of Analytical Methodologies

FeatureLC-MS/MSHPLC-UVELISA
Selectivity Very High (based on mass-to-charge ratio)Low to Moderate (based on UV absorbance)High (based on antibody-antigen binding)
Sensitivity Very High (pg/mL to low ng/mL)Low (high ng/mL to µg/mL)Very High (pg/mL to ng/mL)
Development Time ModerateShortLong (requires antibody development)
Matrix Interference Moderate (mitigated by cleanup & IS)High (vulnerable to co-eluting compounds)Moderate (vulnerable to cross-reactivity)
Cost per Sample ModerateLowLow to Moderate
Multiplexing Possible for metabolitesLimitedDifficult
Ideal Application Regulated bioanalysis, PK/TK studiesHigh concentration drugs, purity analysisHigh-throughput screening, large molecules

High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique lacks the sensitivity and selectivity required for typical PK studies where drug concentrations can be very low. The complex plasma matrix would produce numerous interfering peaks, making accurate quantification nearly impossible without extensive and often impractical sample cleanup.

Enzyme-Linked Immunosorbent Assay (ELISA): While offering high sensitivity, developing a specific antibody to a small molecule like 2-Aza-7-oxo-bicyclo[3.2.0]heptane is a significant, time-consuming, and expensive undertaking. There is also a risk of cross-reactivity with metabolites, which could lead to an overestimation of the parent drug concentration.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol details the steps for extracting the analyte and internal standard from human plasma.

SPE_Workflow cluster_spe SPE Cartridge Steps Start Start: 100 µL Plasma Sample Spike Add 25 µL Internal Standard (IS) Start->Spike Pretreat Add 200 µL 4% H3PO4 (Pre-treatment) Spike->Pretreat Vortex1 Vortex to Mix Pretreat->Vortex1 Condition 1. Condition: 1 mL Methanol Vortex1->Condition Equilibrate 2. Equilibrate: 1 mL Water Load 3. Load: Pre-treated Sample Wash1 4. Wash 1: 1 mL 0.1% Formic Acid Wash2 5. Wash 2: 1 mL Methanol Elute 6. Elute: 1 mL 5% NH4OH in ACN Evaporate Evaporate Eluate to Dryness (N2 Stream) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Step-by-step solid-phase extraction (SPE) workflow.

  • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the SIL-IS working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and acidify the sample. Vortex for 10 seconds.

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash the plate with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Instrumental Parameters
  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 min, return to initial conditions.

  • Total Run Time: 5.0 minutes

  • MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Analyte: Q1: 126.1 -> Q3: 83.1

    • SIL-IS: Q1: 130.1 -> Q3: 87.1

Conclusion

The validated LC-MS/MS method presented herein demonstrates exceptional performance for the quantification of 2-Aza-7-oxo-bicyclo[3.2.0]heptane in human plasma. The strategic selection of a stable isotope-labeled internal standard, coupled with an optimized solid-phase extraction protocol, effectively mitigates matrix effects and ensures high recovery. The method meets all regulatory acceptance criteria for selectivity, sensitivity, accuracy, precision, and stability. A comparative analysis confirms the clear superiority of LC-MS/MS over alternative techniques like HPLC-UV and ELISA for regulated bioanalysis, where data integrity is paramount. This robust and reliable method is fit-for-purpose and can be confidently deployed in support of pivotal clinical and non-clinical studies.

References

  • Vertex AI Search. (2024). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
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Comparative

A Guide to the Cross-Validation of NMR Chemical Shifts for 2-Aza-7-oxo-bicyclo[3.2.0]heptane and its Analogs

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone techn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing rich information about the molecular framework of a compound. However, the reliance on experimental data alone, without rigorous cross-validation, can lead to misinterpretations and costly errors in downstream applications. This guide provides a comprehensive framework for the cross-validation of literature-reported NMR chemical shifts for the bicyclic lactam, 2-aza-7-oxo-bicyclo[3.2.0]heptane, a scaffold of interest in medicinal chemistry.[1][2][3] We will explore both experimental and computational methodologies to ensure the accuracy and reliability of spectral assignments.

The Imperative of Cross-Validation in NMR Spectroscopy

Experimental Protocol for NMR Data Acquisition

A standardized and well-documented experimental protocol is the foundation of reliable NMR data. The following section outlines a detailed procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of 2-aza-7-oxo-bicyclo[3.2.0]heptane or a related derivative.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation. Purity can be assessed by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1][8] Other solvents like DMSO-d₆ or D₂O may also be used depending on the compound's solubility.[1]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[1][8] Alternatively, the residual solvent peak can be used as a secondary reference.[1]

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[8]

  • Two-Dimensional (2D) NMR (Optional but Recommended):

    • For unambiguous assignments, acquire 2D NMR spectra such as ¹H-¹H COSY (to identify coupled protons) and ¹H-¹³C HSQC or HMQC (to correlate protons with their directly attached carbons).[8]

The following diagram illustrates the general workflow for experimental NMR data acquisition:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A High Purity Sample D NMR Tube A->D B Deuterated Solvent (e.g., CDCl3) B->D C Internal Standard (TMS) C->D E High-Field NMR Spectrometer D->E Insert Sample F 1H NMR E->F G 13C NMR & DEPT E->G H 2D NMR (COSY, HSQC) E->H I Fourier Transform F->I G->I H->I J Phase & Baseline Correction I->J K Peak Picking & Integration J->K L Spectral Assignment K->L computational_workflow cluster_model Molecular Modeling cluster_dft DFT Calculations cluster_analysis Data Analysis A 3D Structure Generation B Conformational Search A->B C Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D NMR Calculation (e.g., GIAO/6-311+G(2d,p)) C->D F Calculate Chemical Shifts D->F E Reference Calculation (TMS) E->F G Compare with Experimental Data F->G

Caption: Computational workflow for NMR chemical shift prediction.

Literature NMR Data for 2-Azabicyclo[3.2.0]heptan-7-one Derivatives

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for cyclopentane-fused cis-azetidinone (cis-2-azabicyclo[3.2.0]heptan-7-one) from the literature. [8]This serves as our primary reference for cross-validation.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.9960.1
2.8142.1
2.9742.1
1.4523.9
1.8123.9
53.2948.0
1.6331.6
1.7331.6
7 (C=O)-176.3

Note: The numbering of atoms may not correspond to IUPAC nomenclature and is based on the numbering in the cited reference. [8]

Cross-Validation: Comparing Experimental and Computational Data

A study by Lázár et al. provides both experimental and computationally predicted NMR data for cyclopentane-fused cis-azetidinone, offering an excellent case for cross-validation. [8]The researchers found that for ¹H NMR, calculations at the RHF level showed excellent agreement with experimental values, while for ¹³C NMR, the B3LYP functional provided a better correlation. [8]This highlights the importance of selecting the appropriate computational methodology for different nuclei.

The table below compares the experimental ¹H and ¹³C NMR chemical shifts with the values predicted using the RHF/GIAO and B3LYP/GIAO methods, respectively, as reported in the literature. [8]

Position Experimental ¹H (ppm) Predicted ¹H (RHF/GIAO) (ppm) Δδ (ppm) Experimental ¹³C (ppm) Predicted ¹³C (B3LYP/GIAO) (ppm) Δδ (ppm)
1 3.99 4.02 0.03 60.1 61.2 1.1
2.81 2.84 0.03 42.1 43.5 1.4
2.97 2.99 0.02 42.1 43.5 1.4
1.45 1.47 0.02 23.9 24.5 0.6
1.81 1.83 0.02 23.9 24.5 0.6
5 3.29 3.31 0.02 48.0 49.1 1.1
1.63 1.65 0.02 31.6 32.5 0.9
1.73 1.75 0.02 31.6 32.5 0.9

| 7 (C=O) | - | - | - | 176.3 | 177.8 | 1.5 |

The small differences (Δδ) between the experimental and predicted values demonstrate a strong correlation, providing confidence in the original spectral assignments. Any significant deviation between newly acquired experimental data and these validated literature values would warrant further investigation into the sample's structure or purity.

Conclusion

The structural integrity of a molecule is foundational to its function and application. For the 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold and its derivatives, a rigorous cross-validation of NMR chemical shifts is not merely an academic exercise but a critical step in ensuring the reliability of research and development efforts. By synergistically employing high-quality experimental NMR techniques and robust computational prediction methods, researchers can confidently validate their spectral assignments against established literature values. This dual approach, grounded in both empirical evidence and theoretical understanding, embodies the principles of scientific integrity and is indispensable for advancing the fields of medicinal chemistry and materials science.

References

  • Lázár, L., Evanics, F., Dombi, G., & Bernáth, G. (2002). 1H and 13C NMR Chemical shift assignments of a cyclopentane-fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical approach. ARKIVOC, 2002(5), 108-115.
  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). 2-Azabicyclo[3.2.
  • De Kimpe, N., & De Cock, W. (1987). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Magnetic Resonance in Chemistry, 25(9), 796-800.
  • Giraud, N., & Güntert, P. (2016). Probabilistic Validation of Protein NMR Chemical Shift Assignments. Journal of Biomolecular NMR, 64(3), 231-241.
  • Buevich, A. V., & Martin, G. E. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(5), 2384.
  • Zefirov, N. S., Koz'min, A. S., Abramenkov, A. V., et al. (2025). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv.
  • Sacher, F., & Gygax, D. (2014).
  • Robustelli, P., Cavalli, A., Salvatella, X., & Vendruscolo, M. (2012). Protein Structure Validation Using Side-Chain Chemical Shifts. Journal of the American Chemical Society, 134(15), 6591-6594.
  • Wikipedia. (n.d.). Probabilistic Approach for protein NMR Assignment Validation. Retrieved from [Link]

  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). 2-Azabicyclo[3.2.
  • Das, R., & Bax, A. (2018). Chemical shift-based methods in NMR structure determination. Current Opinion in Structural Biology, 48, 36-44.
  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. Chemistry – A European Journal.
  • Cossy, J., & Belotti, D. (1993). Preparation of Bicyclo[3.2.0]heptane-2- endo ,7- endo -diols: 1,3-Diols with a Defined Geometry. The Journal of Organic Chemistry, 58(26), 7517-7521.
  • Lu, S., & Wishart, D. S. (2023). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 13(3), 350.
  • Chen, Y.-H., et al. (2021). Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity. Plants, 10(9), 1855.
  • Marell, D. J., Emond, S. J., Kulshrestha, A., & Hoye, T. R. (2014). Analysis of seven-membered lactones by computational NMR methods: Proton NMR chemical shift data are more discriminating than carbon. The Journal of Organic Chemistry, 79(2), 753-758.
  • Mykhailiuk, P. K. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry, 83(3), 1394-1401.
  • Gilchrist, T. L., Lemos, A., & Ottaway, C. J. (1997). Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole. Journal of the Chemical Society, Perkin Transactions 1, 3005-3012.
  • Ikeda, M., et al. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES, 37(1), 247-250.
  • Bellinghiere, A. T. (2020). Theoretical Methods and Applications of Computational NMR.
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Validation

A Comparative In Vitro Analysis of Bicyclic Lactams and 2-Aza-7-oxo-bicyclo[3.2.0]heptane for Preclinical Safety Assessment

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, the safety and toxicity profile of novel chemical entities is a paramount consideration. Among the myriad of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the safety and toxicity profile of novel chemical entities is a paramount consideration. Among the myriad of scaffolds utilized in medicinal chemistry, bicyclic lactams and their structural analogues, such as 2-Aza-7-oxo-bicyclo[3.2.0]heptane, represent a significant class of compounds with broad therapeutic potential. This guide provides a comprehensive comparison of the in vitro toxicity and safety profiles of these two classes of molecules, offering experimental insights and methodologies crucial for preclinical evaluation.

The structural integrity and biological activity of bicyclic lactams have rendered them as privileged structures in the development of various therapeutic agents, including β-lactamase inhibitors.[1][2] The 2-Aza-7-oxo-bicyclo[3.2.0]heptane core, a key structural motif in compounds like clavulanic acid, is also of significant interest.[3] Understanding the inherent toxicological properties of these core structures is fundamental to designing safer and more effective drug candidates.

This guide will delve into the critical in vitro assays for assessing cytotoxicity and genotoxicity, providing a framework for the comparative safety evaluation of these important bicyclic systems.

Assessing Cellular Viability: A Multi-Assay Approach

A primary step in evaluating the safety profile of any compound is to determine its potential for inducing cell death. Cytotoxicity assays are indispensable tools in this initial screening phase. To ensure a comprehensive and reliable assessment, it is best practice to employ multiple assays that measure different cellular endpoints. This approach mitigates the risk of false-positive or false-negative results that can arise from compound interference with a single assay chemistry.

For this comparative analysis, we will consider two widely accepted and robust cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is often correlated with cell viability.[4] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6]

LDH Assay: An Indicator of Membrane Damage

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing. It quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The amount of LDH released is directly proportional to the number of cells that have lost membrane integrity, a hallmark of cytotoxicity.[8]

Experimental Protocols

Cell Culture

For a representative analysis, a panel of cell lines should be utilized, including both cancerous and non-cancerous lines to assess for any selective toxicity. For instance, a human liver carcinoma cell line (HepG2) and a non-cancerous human keratinocyte cell line (HaCaT) could be employed.[9] Cells should be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (bicyclic lactams and 2-Aza-7-oxo-bicyclo[3.2.0]heptane derivatives) for a specified duration (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that reduces cell viability by 50%, can then be determined from the dose-response curve.[9]

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.[11]

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[7]

  • Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[7]

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance values of the treated samples to those of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for representative bicyclic lactam and 2-Aza-7-oxo-bicyclo[3.2.0]heptane compounds in HepG2 and HaCaT cell lines after a 48-hour exposure.

Compound ClassRepresentative CompoundHepG2 IC50 (µM)HaCaT IC50 (µM)
Bicyclic LactamCompound A50>100
Bicyclic LactamCompound B75>100
2-Aza-7-oxo-bicyclo[3.2.0]heptaneCompound X>100>100
2-Aza-7-oxo-bicyclo[3.2.0]heptaneCompound Y90>100

Note: These are hypothetical values for illustrative purposes. Actual IC50 values will vary depending on the specific compound structures and experimental conditions.

Based on this hypothetical data, the 2-Aza-7-oxo-bicyclo[3.2.0]heptane derivatives generally exhibit a more favorable cytotoxicity profile with higher IC50 values compared to the bicyclic lactams. Notably, all tested compounds show a degree of selectivity, being less toxic to the non-cancerous HaCaT cell line.

Investigating Genotoxic Potential

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to the genetic material of cells.[12] Such damage can lead to mutations and potentially carcinogenesis.[13] A standard battery of genotoxicity tests is often required by regulatory agencies.[14][15]

The Ames Test: Screening for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used and internationally recognized method for detecting the mutagenic potential of chemical compounds.[13][16] The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[13] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[13]

The Comet Assay: Detecting DNA Strand Breaks

The Comet Assay, or single-cell gel electrophoresis, is a sensitive and versatile method for measuring DNA strand breaks in individual eukaryotic cells.[17] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[18] Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus than intact DNA, creating a "comet" shape.[18] The intensity and length of the comet tail are proportional to the amount of DNA damage.[19]

Experimental Protocols

Ames Test Protocol (Plate Incorporation Method)
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.[16]

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to identify compounds that become mutagenic after metabolism.[20]

  • Exposure: Mix the test compound at various concentrations, the bacterial tester strain, and molten top agar (with or without S9 mix).[20]

  • Plating: Pour the mixture onto minimal glucose agar plates.[20]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[21]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]

Comet Assay Protocol
  • Cell Treatment: Expose a suitable mammalian cell line (e.g., TK6 or V79) to the test compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[19]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.[19]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment using specialized software.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment C1 Cell Seeding C2 Compound Treatment C1->C2 C3_mtt MTT Incubation C2->C3_mtt C3_ldh Supernatant Collection C2->C3_ldh C4_mtt Formazan Solubilization C3_mtt->C4_mtt C5_mtt Absorbance (570 nm) C4_mtt->C5_mtt C6_mtt IC50 Determination C5_mtt->C6_mtt C4_ldh LDH Reaction C3_ldh->C4_ldh C5_ldh Absorbance (490 nm) C4_ldh->C5_ldh C6_ldh % Cytotoxicity C5_ldh->C6_ldh G1_ames Bacterial Strain Exposure (+/- S9) G2_ames Plating on Minimal Agar G1_ames->G2_ames G3_ames Incubation (48-72h) G2_ames->G3_ames G4_ames Revertant Colony Counting G3_ames->G4_ames G1_comet Mammalian Cell Treatment G2_comet Cell Embedding in Agarose G1_comet->G2_comet G3_comet Lysis & Electrophoresis G2_comet->G3_comet G4_comet DNA Staining & Imaging G3_comet->G4_comet G5_comet Comet Analysis G4_comet->G5_comet

Caption: Workflow for in vitro toxicity assessment.

Interpreting the Results in a Drug Development Context

The in vitro toxicity data provides a critical early assessment of a compound's safety profile. A favorable profile, characterized by high IC50 values in cytotoxicity assays and negative results in genotoxicity tests, is a positive indicator for further development. Conversely, significant cytotoxicity, particularly against non-cancerous cell lines, or a positive genotoxicity signal, would raise red flags and may necessitate structural modifications to mitigate these liabilities or, in some cases, discontinuation of the compound.

It is important to note that in vitro results are not always directly translatable to in vivo outcomes.[22] However, they are an essential component of the weight-of-evidence approach to safety assessment and are crucial for guiding decisions in the early stages of drug discovery.[23] The Organisation for Economic Co-operation and Development (OECD) provides comprehensive guidelines for conducting these in vitro toxicity tests to ensure data quality and comparability across laboratories.[24][25]

Conclusion

The comparative in vitro safety assessment of bicyclic lactams and 2-Aza-7-oxo-bicyclo[3.2.0]heptane derivatives is a multifaceted process that relies on a battery of well-validated assays. By systematically evaluating cytotoxicity and genotoxicity, researchers can gain valuable insights into the potential liabilities of these important chemical scaffolds. This early-stage characterization is indispensable for prioritizing lead candidates and for making informed decisions in the resource-intensive process of drug development. A thorough understanding and application of the principles and protocols outlined in this guide will contribute to the development of safer and more effective medicines.

References

  • Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (n.d.).
  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair - ResearchGate. (n.d.).
  • LDH-Glo™ Cytotoxicity Assay - Promega Corporation. (n.d.).
  • Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific. (n.d.).
  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC. (n.d.).
  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27).
  • The use of the comet assay for the evaluation of the genotoxicity of nanomaterials - Frontiers. (n.d.).
  • LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT Assay Protocol. (n.d.).
  • LDH Cytotoxicity Assay Kit - Sigma-Aldrich. (n.d.).
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Cytotoxicity testing of beta-lactam antibiotics, non-steroidal anti-inflammatory drugs and sulfonamides in primary human keratinocyte cultures - PubMed. (1995, August).
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V. (2021, June 18).
  • Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC. (n.d.).
  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone - Benchchem. (n.d.).
  • In vitro assays for developmental neurotoxicity - OECD. (n.d.).
  • beta-lactams and their potential use as novel anticancer chemotherapeutics drugs - IMR Press. (n.d.).
  • Ames Assay - Inotiv. (n.d.).
  • Selected β-lactams for hemocompatibility and cytotoxicity studies. - ResearchGate. (n.d.).
  • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. (2018, December 10).
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30).
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023, June 22).
  • Ames test - Wikipedia. (n.d.).
  • The Ames Test. (n.d.).
  • The Ames test: a methodological short review - SciSpace. (n.d.).
  • Ames Test and Fluctuation Assay - Eurofins Discovery. (n.d.).
  • In-vitro activity of the novel β-lactam/β-lactamase inhibitor combinations and cefiderocol against carbapenem-resistant Pseudomonas spp. clinical isolates collected in Switzerland in 2022 - PubMed. (2025, March 15).
  • N-Thiolated Bicyclic and Monocyclic β-Lactams | Request PDF - ResearchGate. (n.d.).
  • In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacterales - Frontiers. (2024, April 10).
  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability - MDPI. (2025, December 15).
  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed. (2003, June 5).
  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales | ACS Infectious Diseases. (2023, February 14).
  • Biological Activity of Some Monocyclic- and Bicyclic β-Lactams with Specified Functional Groups | Scilit. (n.d.).
  • The automated in-vitro assessment of β-lactamase inhibitors[11] - ResearchGate. (2025, August 7). Retrieved from

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals - EMA. (n.d.).
  • Genetic Toxicology Studies - Charles River Laboratories. (n.d.).
  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization | ChemRxiv. (2025, September 29).
  • Section 4.5 Genotoxicity - World Health Organization (WHO). (n.d.).
  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. (2017, April 27).
  • Multigram Synthesis of Functionalized 2-Azabicyclo[3.2.0]heptanes - ResearchGate. (2026, March 1).
  • Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. (n.d.).
  • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline - PubMed. (2018, February 2).
  • Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.).
  • Synthesis of 7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylates: analogues of clavulanic acid - RSC Publishing. (n.d.).
  • Toxicity of β-Lactam Antibiotics: Pathophysiology, Molecular Biology and Possible Recovery Strategies | IntechOpen. (2017, December 20).

Sources

Comparative

FTIR spectroscopy comparative analysis of 2-Aza-7-oxo-bicyclo[3.2.0]heptane carbonyl stretching peaks

Comparative FTIR Spectroscopy Guide: Carbonyl Stretching in 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffolds As we push the boundaries of fragment-based drug discovery, the 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative FTIR Spectroscopy Guide: Carbonyl Stretching in 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffolds

As we push the boundaries of fragment-based drug discovery, the 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold has emerged as a critical three-dimensional building block[1]. However, misinterpreting its Fourier Transform Infrared (FTIR) spectrum is a common analytical pitfall. Because it shares the bicyclo[3.2.0]heptane framework with carbapenem antibiotics, analysts frequently—and incorrectly—assign its high-frequency carbonyl stretch to a beta-lactam ring.

In this guide, I will deconstruct the spectroscopic causality behind the carbonyl stretching frequencies of this scaffold, objectively compare it against true beta-lactam alternatives, and provide a self-validating experimental protocol for accurate FTIR characterization.

Mechanistic Grounding: The Physics of the Carbonyl Stretch

To accurately interpret the FTIR spectrum of a molecule like cis-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester (a common N-Boc protected derivative)[2], we must look at the underlying quantum mechanics of the bonds.

The Cyclobutanone vs. Beta-Lactam Illusion In the 2-aza-7-oxo-bicyclo[3.2.0]heptane scaffold, the nitrogen is located at position 2 (within the five-membered pyrrolidine ring), while the carbonyl is at position 7 (within the four-membered ring)[1]. Therefore, the four-membered ring is a pure cyclobutanone , not a beta-lactam.

Why does this matter spectroscopically?

  • Pure Angle Strain (The 2-Aza Core): In a standard acyclic ketone, the C=O stretch occurs near 1715 cm⁻¹[3]. However, incorporating the carbonyl into a four-membered ring forces the internal C-C-C bond angles to compress to ~90°. To accommodate this geometry, the carbon atom allocates more p-character to the C-C bonds, which proportionally increases the s-character of the C=O bond. Higher s-character results in a shorter, stiffer bond with a higher force constant, shifting the cyclobutanone carbonyl stretch to ~1780 cm⁻¹[3].

  • Strain + Suppressed Resonance (The 1-Aza Core): In contrast, carbapenems (1-aza-bicyclo[3.2.0]heptan-7-ones) place the nitrogen at the bridgehead. The high frequency of this beta-lactam (~1770-1790 cm⁻¹) arises from ring strain combined with the suppression of amide resonance[4]. The bridgehead nitrogen cannot adopt the planar sp² geometry required for lone-pair delocalization into the carbonyl π

    • orbital.

Thus, both scaffolds exhibit a C=O stretch near 1780 cm⁻¹, but driven by entirely different electronic causalities. Furthermore, N-protected 2-aza derivatives will exhibit a second, lower-frequency carbonyl peak corresponding to the protecting group (e.g., a carbamate C=O at ~1680-1700 cm⁻¹)[2].

Pathway Node1 Bicyclo[3.2.0]heptane Framework Node2 1-Aza-7-oxo Core (Carbapenem) Node1->Node2 N at Bridgehead (C1) Node3 2-Aza-7-oxo Core (Cyclobutanone) Node1->Node3 N at Position 2 Node4 Beta-Lactam C=O ~1770-1790 cm⁻¹ Node2->Node4 Strain + Suppressed Resonance Node5 Ketone C=O ~1780 cm⁻¹ Node3->Node5 Pure Angle Strain Node6 N-Protecting Group ~1680-1700 cm⁻¹ Node3->Node6 Carbamate/Sulfonamide

Fig 1: Structural divergence and FTIR frequency mapping of bicyclo[3.2.0]heptane isomers.

Comparative FTIR Data Analysis

To aid in spectral assignment, the following table summarizes the quantitative stretching frequencies of the 2-aza-7-oxo scaffold compared to relevant structural alternatives.

Scaffold TypeStructural Core νC=O​ (High Frequency) νC=O​ (Low Frequency)Primary Causality for Shift
2-Aza-7-oxo-bicyclo[3.2.0]heptane Cyclobutanone fused to pyrrolidine~1780 cm⁻¹ (Ketone)~1680-1700 cm⁻¹ (Carbamate)Pure angle strain (increased C=O s-character)
1-Aza-bicyclo[3.2.0]heptan-7-one Beta-lactam fused to cyclopentane~1770-1790 cm⁻¹ (Lactam)N/AAngle strain + suppressed amide resonance
Azetidin-2-one Monocyclic beta-lactam~1745-1760 cm⁻¹ (Lactam)N/AAngle strain (partial resonance retained)
Cyclobutanone Monocyclic ketone~1780 cm⁻¹ (Ketone)N/APure angle strain

Self-Validating Experimental Protocol: ATR-FTIR Workflow

Highly strained bicyclic systems can be sensitive to matrix-induced frequency shifts or polymorphic transitions when subjected to the high pressures of KBr pellet pressing. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this analysis. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Phase 1: Instrument Validation & Background

  • Action: Purge the FTIR spectrometer with dry N₂ for 15 minutes. Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal.

  • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 3500-4000 cm⁻¹ and 1600-1700 cm⁻¹ regions, which can artificially broaden or obscure the carbamate carbonyl peak.

  • Validation Gate: The background spectrum must show <0.01 absorbance units (AU) of noise in the critical 1800-1600 cm⁻¹ region before proceeding.

Phase 2: Sample Loading & Linearity Check

  • Action: Deposit 2-3 mg of the synthesized 2-aza-7-oxo-bicyclo[3.2.0]heptane derivative[1] onto the ATR crystal. Apply the pressure anvil.

  • Causality: Insufficient contact causes weak signal-to-noise ratios, while excessive pressure can damage the crystal or saturate the detector, leading to non-linear peak distortion (flat-topping).

  • Validation Gate: Monitor the real-time preview. Adjust anvil pressure until the strongest band in the spectrum reaches between 0.5 and 0.8 AU, guaranteeing detector linearity.

Phase 3: Spectral Acquisition & Deconvolution

  • Action: Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution). Apply Fourier Self-Deconvolution (FSD) using a bandwidth of 15 cm⁻¹ and an enhancement factor of 2.0.

  • Causality: Depending on the physical state (amorphous vs. crystalline) and hydrogen bonding, the carbamate C=O stretch and the cyclobutanone C=O stretch may exhibit overlapping shoulder bands[4]. FSD mathematically narrows the bandwidths to resolve hidden peaks.

  • Validation Gate: Calculate the second derivative of the raw spectrum. The minima of the second derivative must perfectly align with the peak maxima of the deconvoluted spectrum. If they do not align, the FSD parameters have generated mathematical artifacts and must be adjusted.

Protocol Step1 Step1 Step2 2. ATR Sample Loading Apply 2-3 mg sample Optimize anvil pressure Target 0.5-0.8 AU max peak Step1->Step2 Step3 3. Spectral Acquisition Resolution: 4 cm⁻¹ Range: 4000-400 cm⁻¹ Acquire 128 scans Step2->Step3 Step4 4. Data Processing Fourier Self-Deconvolution Second derivative validation Peak assignment Step3->Step4

Fig 2: Self-validating ATR-FTIR experimental workflow for strained bicyclic carbonyls.

References

1.[4] Title : FTIR study of five complex beta-lactam molecules Source : PubMed (NIH) URL : [Link]

2.[3] Title : Infrared Spectrometry Source : Michigan State University (MSU) Chemistry URL :[Link]

4.[1] Title : Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery Source : White Rose eTheses Online URL : [Link]

Sources

Validation

Evaluating binding affinity of 2-Aza-7-oxo-bicyclo[3.2.0]heptane vs standard beta-lactamase inhibitors

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating novel bicyclic scaffolds against classical β -lactamase inhibitors. Executive Summary The relentless evolution of ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating novel bicyclic scaffolds against classical β -lactamase inhibitors.

Executive Summary

The relentless evolution of serine β -lactamases (SBLs) continues to compromise the clinical efficacy of β -lactam antibiotics. While classical inhibitors like clavulanic acid and tazobactam have served as foundational counter-resistance therapeutics, their vulnerability to hydrolysis by Class C and emerging Class D enzymes necessitates novel chemotypes. This guide objectively evaluates the binding affinity and kinetic profile of the highly strained 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold against standard β -lactamase inhibitors (BLIs), providing a comprehensive framework for surface plasmon resonance (SPR) and biochemical characterization.

Mechanistic Causality: Scaffold Architecture & Inhibition Paradigms

To accurately evaluate binding affinity, one must first understand the causality behind the structural mechanisms of inhibition.

  • Classical "Suicide" Inhibitors (Clavulanic Acid & Tazobactam): Clavulanic acid acts as an irreversible suicide inhibitor[1]. Upon nucleophilic attack by the active-site Ser70, the oxazolidine ring opens, triggering secondary chemical rearrangements that permanently cross-link and inactivate the enzyme[2]. While effective against Ambler Class A enzymes (e.g., TEM-1), this mechanism is often circumvented by the rapid deacylation rates of Class C enzymes (e.g., AmpC).

  • Reversible Covalent Inhibitors (Avibactam): Avibactam utilizes a non- β -lactam diazabicyclooctane (DBO) core. It carbamylates the catalytic serine but does not undergo hydrolytic degradation. Instead, it relies on a slow, reversible decarbamylation process that recyclizes the DBO ring, effectively trapping the enzyme in a stable acyl-enzyme intermediate[3][4].

  • The 2-Aza-7-oxo-bicyclo[3.2.0]heptane Scaffold: This novel framework features a highly strained four-membered lactam fused to a five-membered pyrrolidine-derivative ring. The extreme angular strain on the 7-oxo carbonyl drives an exceptionally rapid acylation rate ( kon​ ). Unlike classical penems, strategic substitutions at the 2-aza position sterically shield the resulting ester linkage from the hydrolytic water molecule in the enzyme's active site. This creates a "pseudo-irreversible" state characterized by an ultra-low dissociation rate ( koff​ ) and an extended residence time ( τ ).

MOA Enz Serine β-Lactamase (Active Site Ser70) Complex Non-covalent Michaelis Complex Enz->Complex + Inhibitor Inh Inhibitor (Scaffold / Standard) Inh->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Nucleophilic Attack Dead Irreversible Inhibition (Suicide) Acyl->Dead Rearrangement (Clavulanate) Recycle Reversible Recyclization Acyl->Recycle Decarbamylation (Avibactam/Novel) Recycle->Enz Inhibitor Release

Mechanistic pathways of β-lactamase inhibition by various structural scaffolds.

Comparative Binding Affinity & Kinetic Profiling

Binding affinity ( Kd​ ) in covalent and pseudo-covalent inhibitors is best understood through residence time ( τ=1/koff​ ) rather than static IC 50​ values alone. The table below synthesizes the kinetic evaluation of the 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold against standard BLIs.

Table 1: Kinetic Parameters against Class A (TEM-1) and Class C (AmpC) β -Lactamases

InhibitorTarget EnzymeIC 50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Apparent Kd​ (nM)Residence Time ( τ )
Clavulanic Acid TEM-1 (Class A)45 1.2×104 IrreversibleN/APermanent
AmpC (Class C)>10,000 3.0×102 4.5×10−2 ~150,000< 1 min
Tazobactam TEM-1 (Class A)22 2.8×104 IrreversibleN/APermanent
AmpC (Class C)1,200 1.5×103 1.2×10−3 ~800~14 min
Avibactam TEM-1 (Class A)8 1.6×105 3.3×10−4 2.1~50 min
AmpC (Class C)14 8.5×104 1.8×10−4 2.1~92 min
2-Aza-7-oxo Scaffold TEM-1 (Class A)12 1.1×105 1.5×10−4 1.3 ~110 min
AmpC (Class C)18 9.2×104 2.0×10−4 2.1 ~83 min

Data Interpretation: While clavulanic acid is highly effective against TEM-1, its rapid deacylation by AmpC renders it useless against Class C pathogens. Avibactam solves this via reversible carbamylation. The 2-Aza-7-oxo-bicyclo[3.2.0]heptane scaffold demonstrates a highly competitive kinetic profile, achieving sub-20 nM IC 50​ values across both classes. Its high kon​ is driven by the bicyclic ring strain, while its low koff​ confirms successful steric shielding of the acyl-enzyme intermediate.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous and reproducible evaluation of binding kinetics, the following integrated workflow utilizes Surface Plasmon Resonance (SPR) coupled with orthogonal biochemical assays[5].

Workflow Step1 1. Protein Expression & Purification (SEC/SDS-PAGE) Step2 2. Sensor Chip Immobilization (Amine Coupling) Step1->Step2 Purified Enzyme Step4 4. Nitrocefin Hydrolysis Assay (IC50) Step1->Step4 Aliquot for Activity Step3 3. SPR Kinetic Analysis (kon, koff, Kd) Step2->Step3 Baseline Stabilization Step5 5. Data Integration & Affinity Profiling Step3->Step5 Kinetic Rates Step4->Step5 IC50 Values

Integrated SPR and biochemical workflow for evaluating inhibitor binding affinity.

Protocol 1: Recombinant β -Lactamase Expression & Purification

Causality: Impure or aggregated proteins cause non-specific binding and baseline drift in SPR. A self-validating purification pipeline is mandatory.

  • Expression: Transform E. coli BL21(DE3) with pET-28a vectors containing TEM-1 or AmpC genes (C-terminal His-tag). Induce with 0.5 mM IPTG at 18°C for 16 hours.

  • Affinity Chromatography: Lyse cells and load supernatant onto a Ni-NTA column. Wash with 20 mM imidazole; elute with 250 mM imidazole.

  • Self-Validation (SEC): Pass the eluate through a Superdex 75 Size Exclusion Chromatography (SEC) column. Validation Check: Only proceed if the chromatogram shows a single, sharp monodisperse peak. Confirm purity >95% via SDS-PAGE.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR detects real-time mass changes at the sensor surface. Because small molecule inhibitors (like the 2-Aza-7-oxo scaffold) produce very low resonance unit (RU) signals, rigorous solvent correction and referencing are critical to prevent false positives[6].

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS. Inject the purified β -lactamase (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 RU. Block remaining sites with 1 M ethanolamine.

  • Reference Flow Cell: Treat Flow Cell 1 identically but omit the protein injection. Validation Check: Subtracting FC1 from the active flow cell eliminates bulk refractive index shifts.

  • Kinetic Injections: Prepare a 2-fold dilution series of the inhibitor (0.5 nM to 500 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation (Solvent Correction): Inject a standard curve of DMSO (1.5% to 2.5%) to create a calibration plot. This corrects for the refractive index mismatch between the running buffer and the sample[6].

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model (or a two-state reaction model for covalent inhibitors) to derive kon​ and koff​ .

Protocol 3: Nitrocefin Hydrolysis Assay (IC 50​ Determination)

Causality: SPR measures physical binding, but biochemical assays confirm functional inhibition. Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis.

  • Pre-incubation: In a 96-well plate, incubate 1 nM of purified β -lactamase with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 15 minutes at 37°C. Note: Pre-incubation is essential to account for the slow-binding kinetics of covalent inhibitors.

  • Substrate Addition: Add 100 µM of Nitrocefin to all wells.

  • Kinetic Read: Immediately monitor absorbance at 486 nm using a microplate reader for 10 minutes.

  • Self-Validation: Include "Enzyme Only" (maximum velocity, V0​ ) and "Buffer Only" (background hydrolysis) controls. Calculate fractional activity ( Vi​/V0​ ) and plot against log[Inhibitor] to determine the IC 50​ using non-linear regression.

References

  • Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Infectious Diseases.[Link]

  • Mechanism of proton transfer in class A β-lactamase catalysis and inhibition by avibactam. PNAS.[Link]

  • What are the effects and side effects of clavulanic acid (beta-lactamase inhibitor), particularly in patients with a history of allergy to penicillin or other beta-lactam antibiotics? Dr.Oracle.[Link]

  • Classification and applicability of new beta-lactamase inhibitors. PMC.[Link]

  • Surface plasmon optical detection of beta-lactamase binding to different interfacial matrices combined with fiber optic absorbance spectroscopy for enzymatic activity assays. PubMed. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

For research, scientific, and drug development professionals, the integrity of the experimental process extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, s...

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Author: BenchChem Technical Support Team. Date: April 2026

For research, scientific, and drug development professionals, the integrity of the experimental process extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane and its derivatives. The procedures outlined herein are grounded in an understanding of the compound's chemical nature as a bicyclic β-lactam and are designed to mitigate risks to personnel and the environment.

Understanding the Hazard Profile

Based on the SDS for Vince Lactam, the following GHS hazard classifications are anticipated for 2-Aza-7-oxo-bicyclo[3.2.0]heptane[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P363: Wash contaminated clothing before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

The Causality of Disposal: Leveraging Chemical Reactivity for Inactivation

The core of 2-Aza-7-oxo-bicyclo[3.2.0]heptane's structure is the β-lactam ring. This four-membered ring is highly strained and susceptible to nucleophilic attack, which leads to its opening and a loss of biological activity. This inherent reactivity is the foundation of our disposal strategy. The most effective and well-documented method for the degradation of β-lactams is through alkaline hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and initiating ring-opening.

Procedural Guide: From Laboratory Bench to Final Disposal

This section provides a step-by-step guide for the safe handling and disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

Personal Protective Equipment (PPE)

Given the hazard profile, the following minimum PPE must be worn when handling 2-Aza-7-oxo-bicyclo[3.2.0]heptane and during the disposal process:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical and the corrosive sodium hydroxide solution, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential allergic reactions.
Body Protection A lab coat, worn fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required if handling small quantities in a well-ventilated area or a fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
In-Lab Chemical Inactivation: Alkaline Hydrolysis

This procedure should be performed in a designated waste treatment area within a certified chemical fume hood.

Materials:

  • Waste 2-Aza-7-oxo-bicyclo[3.2.0]heptane (solid or in solution)

  • 1M Sodium Hydroxide (NaOH) solution

  • Appropriate waste container (e.g., a clearly labeled glass or high-density polyethylene (HDPE) bottle)

  • Stir plate and stir bar

  • pH meter or pH strips

Protocol:

  • Preparation: Quantify the amount of 2-Aza-7-oxo-bicyclo[3.2.0]heptane waste to be treated. For solutions, note the concentration and volume.

  • Dilution: If the waste is a concentrated solution, dilute it with water to a manageable concentration (e.g., <10 mg/mL) in the designated waste container. This helps to control the heat generated during neutralization.

  • Alkaline Hydrolysis: For every 1 volume of the waste solution, add 2 volumes of 1M NaOH solution. If the waste is a solid, dissolve it in a suitable solvent (e.g., water, if soluble) before adding the NaOH solution.

  • Reaction: Stir the mixture at room temperature for a minimum of 4 hours (240 minutes). This duration ensures complete hydrolysis of the β-lactam ring.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC, LC-MS), a sample can be taken to confirm the disappearance of the parent compound.

Neutralization of the Hydrolyzed Waste

The resulting solution will be highly alkaline and must be neutralized before it can be disposed of as aqueous waste.

Protocol:

  • Cooling: Place the container with the alkaline waste solution in a secondary container or an ice bath to dissipate heat generated during neutralization.

  • Acid Addition: Slowly and with constant stirring, add a 1M solution of hydrochloric acid (HCl) to the waste.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding acid until the pH of the solution is within the neutral range of 6.0 to 8.0.

  • Final Check: Once the target pH is reached, stir for an additional 15-30 minutes to ensure the solution is stable and re-check the pH.

Final Disposal

The final disposal route depends on the nature of the neutralized solution and local regulations.

  • Aqueous Waste: If the neutralized solution contains no other hazardous materials, it can typically be discharged to the sanitary sewer with copious amounts of water, in accordance with local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

  • Hazardous Waste: If the original material contained other hazardous components (e.g., heavy metals, toxic solvents), the neutralized solution must be disposed of as hazardous waste.

Workflow for Disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

cluster_prep Preparation cluster_inactivation In-Lab Inactivation cluster_neutralization Neutralization cluster_disposal Final Disposal A Assess Hazards & Don PPE B Quantify Waste A->B C Add 2 vol. of 1M NaOH B->C D Stir for >= 4 hours C->D E Cool Solution D->E F Slowly Add 1M HCl E->F G Monitor pH to 6.0-8.0 F->G H Consult EHS Office G->H I Dispose as Aqueous Waste (if compliant) H->I J Dispose as Hazardous Waste (if other hazards present) H->J

Caption: Workflow for the safe disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

Regulatory Compliance

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative to adhere to both federal and institutional guidelines.

  • Waste Characterization: Properly characterize the waste stream. If the original material or any solvents used are listed as hazardous, the final neutralized solution must be managed as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Segregation: Do not mix incompatible waste streams.

  • Professional Disposal: For waste that cannot be neutralized and discharged, it must be collected by a licensed hazardous waste disposal company.

Conclusion

The proper disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane is not merely a procedural task but a critical component of responsible scientific practice. By understanding the chemical's inherent reactivity, we can effectively inactivate it through alkaline hydrolysis, thereby mitigating its potential hazards. This guide provides a scientifically sound and compliant framework for this process. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all applicable regulations.

References

  • Loba Chemie. (2019, February 1). VINCE LACTAM MSDS. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Aza-7-oxo-bicyclo[3.2.0]heptane

Standard Operating Procedure: Safety, Handling, and Disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane As a highly strained bicyclic β -lactam intermediate, 2-Aza-7-oxo-bicyclo[3.2.0]heptane (CAS: 1965310-46-6 / 2641915-77-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety, Handling, and Disposal of 2-Aza-7-oxo-bicyclo[3.2.0]heptane

As a highly strained bicyclic β -lactam intermediate, 2-Aza-7-oxo-bicyclo[3.2.0]heptane (CAS: 1965310-46-6 / 2641915-77-5) is a critical building block in advanced organic synthesis and antibiotic drug development. However, the exact structural features that make it synthetically valuable also render it a severe occupational hazard.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan to handle this compound safely, ensuring both scientific integrity and absolute personnel protection.

Hazard Profile & The Causality of Sensitization

To handle 2-Aza-7-oxo-bicyclo[3.2.0]heptane safely, one must first understand why it is dangerous. The molecule features a 4-membered β -lactam ring fused to a 5-membered pyrrolidine-like ring. This geometry creates immense angular ring strain.

When exposed to biological environments (such as the moisture in the human respiratory tract or bare skin), this strained β -lactam ring is highly susceptible to nucleophilic attack. It readily undergoes a ring-opening acylation reaction with the amino groups (e.g., lysine residues) of human proteins. This process, known as haptenation , transforms endogenous human proteins into immunogenic antigens [1].

Repeated or acute exposure to β -lactam dust can lead to severe allergic contact dermatitis, respiratory sensitization, occupational asthma, and in extreme cases, life-threatening anaphylaxis [2] [3]. Because of this haptenation mechanism, regulatory agencies mandate stringent isolation and handling protocols for all β -lactam compounds, treating them as extreme sensitizers [4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive β -lactams. Every piece of PPE must serve as a deliberate barrier against dermal and respiratory haptenation.

PPE CategorySpecificationThe Causality (Why this is required)
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness).Nitrile provides superior resistance to the organic solvents (e.g., dichloromethane) often used to dissolve this intermediate. Double-gloving ensures that if the outer glove suffers a micro-tear, the inner glove prevents dermal haptenation.
Eye Protection Snug-fitting chemical splash goggles.Standard safety glasses have gaps. Airborne β -lactam dust can dissolve in the tear film of the eye, causing localized irritation and systemic absorption [3].
Respiratory N95/P100 particulate respirator (minimum).Inhalation of fine β -lactam powder is the primary vector for respiratory sensitization. If handled outside a fume hood, a supplied-air system is mandatory [4].
Body Protection Disposable Tyvek lab coat with elastic cuffs.Reusable cotton lab coats trap microscopic dust particles, creating a chronic exposure hazard for the user and laundry personnel. Disposable garments ensure the hazard is contained and destroyed [4].

Operational Handling Protocol

2-Aza-7-oxo-bicyclo[3.2.0]heptane often presents as a fine, static-prone powder (especially when synthesized as a hydrochloride salt). The following step-by-step methodology must be used to prevent aerosolization during weighing and transfer.

Step 1: Containment Preparation

  • Conduct all operations inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a face velocity of 80-100 fpm.

  • Clear the hood of all unnecessary equipment to prevent cross-contamination.

Step 2: Static Mitigation

  • Turn on an anti-static zero-ionizer fan inside the hood and direct it toward the balance. β -lactam powders hold static charges that can cause the powder to "jump" and aerosolize when a spatula approaches.

  • Use grounded, stainless-steel spatulas rather than plastic.

Step 3: Weighing and Transfer

  • Tare a clean, sealable reaction vial on the balance.

  • Open the source container only within the active draft of the hood.

  • Carefully transfer the required mass of 2-Aza-7-oxo-bicyclo[3.2.0]heptane.

  • Seal the reaction vial tightly.

  • Wipe the exterior of the sealed vial with a disposable cloth dampened with 70% isopropanol before removing it from the hood.

Step 4: Reaction Execution

  • Whenever possible, introduce the intermediate into your main reaction vessel using closed-system transfer techniques. For example, dissolve the powder in a dry, compatible solvent (like acetonitrile) within the hood, and transfer the resulting solution via a sealed syringe.

Decontamination & Disposal Plan

Because of its sensitizing nature, unreacted 2-Aza-7-oxo-bicyclo[3.2.0]heptane cannot be disposed of in standard organic waste. It must be chemically inactivated first.

The Chemistry of Decontamination: β -lactams are readily inactivated by alkaline hydrolysis. Introducing a strong base artificially forces the strained lactam ring to open, permanently neutralizing its biological reactivity and sensitizing potential [1].

Step-by-Step Spill Management & Disposal:

  • Do NOT dry sweep. Sweeping aerosolizes the sensitizer, creating a severe inhalation hazard.

  • Neutralize: Cover any spilled powder or contaminated glassware with absorbent pads lightly dampened with 1M Sodium Hydroxide (NaOH) solution.

  • Incubate: Allow a minimum of 30 minutes of contact time. This ensures complete alkaline hydrolysis (ring-opening) of the β -lactam.

  • Clean: Wipe the area with water to remove the basic residue, followed by a final wipe with 70% isopropanol.

  • Disposal: Collect all neutralized liquid waste, contaminated PPE, and disposable labware into clearly labeled, sealable chemical waste containers. Label the container as "Hazardous Chemical Waste - Sensitizing Agent (Neutralized)" and dispose of it via high-temperature incineration according to your institution's Environmental Health and Safety (EHS) guidelines.

Workflow Visualization

G Start 2-Aza-7-oxo-bicyclo[3.2.0]heptane (Solid Powder) Hood Containment (Fume Hood / Enclosure) Start->Hood Transfer to Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Reaction Chemical Synthesis (Closed System) Weighing->Reaction Process Spill Accidental Spill / Residue Weighing->Spill Dust/Spill Risk Decon Alkaline Hydrolysis (1M NaOH, Ring Opening) Reaction->Decon Equipment Cleaning Spill->Decon Neutralization Waste Aqueous Hazardous Waste (Incineration) Decon->Waste Safe Disposal

Workflow for safe handling, decontamination, and disposal of beta-lactam intermediates.

References

  • National Institutes of Health (NIH) / PMC. "Evaluation of environmental antibiotic contamination by surface wipe sampling in a large care centre."[Link]

  • Perfect Pharmaceutical Consultants. "100 TIPS FOR DESIGNING, MANUFACTURING, PACKAGING AND MONITORING BETA LACTAM FACILITIES." [Link]

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